molecular formula C7H5F2NO4 B8558494 Phenol, 2-(difluoromethoxy)-5-nitro-

Phenol, 2-(difluoromethoxy)-5-nitro-

Cat. No.: B8558494
M. Wt: 205.12 g/mol
InChI Key: FQIREEMBSKSFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(difluoromethoxy)-5-nitro- is a useful research compound. Its molecular formula is C7H5F2NO4 and its molecular weight is 205.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-(difluoromethoxy)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(difluoromethoxy)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5F2NO4

Molecular Weight

205.12 g/mol

IUPAC Name

2-(difluoromethoxy)-5-nitrophenol

InChI

InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-1-4(10(12)13)3-5(6)11/h1-3,7,11H

InChI Key

FQIREEMBSKSFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)OC(F)F

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Guide: Phenol, 2-(difluoromethoxy)-5-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

CAS No.: 59952-47-5 Synonyms: 2-(Difluoromethoxy)-5-nitrophenol; 5-Nitro-2-(difluoromethoxy)phenol Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary

The synthesis of 2-(difluoromethoxy)-5-nitrophenol represents a critical transformation in the development of lipophilic bioisosteres. The difluoromethoxy group (–OCHF₂) serves as a lipophilic hydrogen bond donor/acceptor modulator, often replacing methoxy or trifluoromethoxy groups to fine-tune metabolic stability and membrane permeability.

This guide prioritizes a regioselective difluoromethylation strategy starting from 4-nitrocatechol. Unlike direct nitration of 2-(difluoromethoxy)phenol—which suffers from poor regiocontrol favoring the 4-nitro isomer (para to the hydroxyl)—this route leverages the inherent acidity difference between the meta- and para-hydroxyl groups of the catechol core to deliver the 5-nitro isomer with high specificity.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The target molecule features a hydroxyl group at position 1, a difluoromethoxy group at position 2, and a nitro group at position 5.

  • Direct Nitration Route (Flawed): Nitration of 2-(difluoromethoxy)phenol is dominated by the strong ortho/para directing effect of the free hydroxyl group. This predominantly yields 2-(difluoromethoxy)-4-nitrophenol (para to OH) or the 6-nitro isomer, making the 5-nitro (meta to OH) inaccessible via this path.

  • Selective Alkylation Route (Preferred): Starting with 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene), we exploit the pKₐ differential. The hydroxyl group para to the nitro group (position 1 of the catechol) is significantly more acidic (pKₐ ~7.0) than the meta hydroxyl (pKₐ ~9.5) due to resonance stabilization of the phenoxide anion. Selective deprotonation followed by trapping with a difluorocarbene source yields the desired regioisomer.

Retrosynthesis Target TARGET 2-(Difluoromethoxy)-5-nitrophenol (OH at 1, OCHF2 at 2, NO2 at 5) Precursor PRECURSOR 4-Nitrocatechol (1,2-Dihydroxy-4-nitrobenzene) RouteA Route A: Selective Alkylation (Preferred) Precursor->RouteA  pKₐ Exploitation   RouteA->Target  Selective O-Alkylation   RouteB Route B: Direct Nitration (Avoid - Wrong Regioisomer) RouteB->Target  Yields 4-Nitro Isomer   AltStart 2-(Difluoromethoxy)phenol AltStart->RouteB

Figure 1: Retrosynthetic logic demonstrating the necessity of the 4-nitrocatechol route.

Core Protocol: Selective Difluoromethylation

Method: Sodium Chlorodifluoroacetate Mediated Carbene Insertion

This protocol utilizes Sodium 2-chloro-2,2-difluoroacetate (SCDA) as a solid, stable source of difluorocarbene (:CF₂), avoiding the use of gaseous chlorodifluoromethane (Freon-22) which is an ozone-depleting substance.

Reaction Class: Reimer-Tiemann type O-alkylation via carbene intermediate.

Reagents & Materials
ComponentRoleEquiv.Notes
4-Nitrocatechol Substrate1.0SM, yellow solid
Sodium 2-chloro-2,2-difluoroacetate Reagent2.5 - 3.0Source of :CF₂
Cesium Carbonate (Cs₂CO₃) Base1.2Promotes selective deprotonation
DMF / Water (9:1) Solvent-Water aids carbene generation
HCl (1M) Quench-For workup
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[1]

  • Dissolution: Add 4-Nitrocatechol (10 mmol, 1.55 g) and Cesium Carbonate (12 mmol, 3.91 g) to the flask. Add DMF (30 mL) and Water (3 mL).

    • Technical Insight: The presence of water is critical. It aids in the hydrolysis of the chlorodifluoroacetate to generate the carbene intermediate at elevated temperatures [1].

  • Degassing: Sparge the mixture with N₂ for 15 minutes to remove oxygen, preventing oxidative polymerization of the catechol.

  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (25 mmol, 3.81 g) in one portion.

  • Reaction: Heat the mixture to 100–110 °C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] At this temperature, SCDA decarboxylates to form the difluorocarbene (:CF₂). The phenoxide anion (preferentially at the para-position) attacks the carbene, followed by protonation/hydrolysis to form the difluoromethyl ether.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting catechol (polar) will disappear, and a less polar spot (product) will appear.

  • Workup:

    • Cool to room temperature.[4][6]

    • Pour the reaction mixture into ice-cold 1M HCl (100 mL) to quench and protonate the remaining phenol.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% to 20% EtOAc in Hexanes.

    • Expected Yield: 60–75%.

Critical Process Parameters (CPPs)
  • Temperature: Must exceed 95 °C to ensure efficient decarboxylation of the reagent.

  • Base Stoichiometry: Use a slight excess (1.2 equiv) relative to the substrate, but do not use a large excess (e.g., >2.5 equiv) initially, to minimize bis-alkylation (formation of the bis-difluoromethyl ether).

  • Water Content: A 10% v/v water concentration in DMF is optimal for the solubility of the sodium salt reagent and the generation of the carbene species [1].

Reaction Mechanism & Pathway

The regioselectivity is driven by the stability of the phenoxide intermediate. The nitro group at position 4 stabilizes the phenoxide at position 1 (para) via resonance, making it the primary nucleophile.

Mechanism SM 4-Nitrocatechol Intermediate1 Para-Phenoxide Anion (Resonance Stabilized) SM->Intermediate1 Selective Deprotonation Base Cs2CO3 Base->Intermediate1 Transition Carbene Insertion Intermediate1->Transition Nucleophilic Attack Reagent ClCF2CO2Na (Heat -> :CF2) Reagent->Transition Product 2-(difluoromethoxy)- 5-nitrophenol Transition->Product Major Pathway SideProduct Bis-ether (Over-alkylation) Transition->SideProduct Minor Pathway

Figure 2: Mechanistic pathway highlighting the selective deprotonation and carbene insertion.

Analytical Validation

To ensure the correct isomer has been synthesized, the following analytical signatures should be verified:

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) Triplet at ~7.2 ppm (J ≈ 74 Hz)Characteristic of the -OCHF₂ proton (geminal H-F coupling).
¹H NMR (Aromatic) Doublet (~8.0 ppm), Doublet of Doublets, DoubletPattern consistent with 1,2,4-substitution. Coupling constants will verify meta/para relationships.
¹⁹F NMR Doublet at ~ -82 ppmConfirming the difluoromethyl group.
HRMS [M-H]⁻ 204.01Confirming molecular formula C₇H₅F₂NO₄.

Differentiation from Isomers:

  • NOE (Nuclear Overhauser Effect): Irradiation of the -OCHF₂ proton should show NOE enhancement of the proton at position 3 (ortho to the ether) but not the proton at position 6 (ortho to the phenol). This confirms the regiochemistry.

Safety & Handling

  • Difluorocarbene: While generated in situ, :CF₂ is a reactive species. Ensure the reaction is vented through a bubbler to manage CO₂ evolution.

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the final product at high temperatures; use column chromatography.

  • DMF: Hepatotoxic. Handle in a fume hood.

  • Pressure: The decarboxylation releases CO₂ gas. Do not seal the vessel completely; use an inert gas line with a pressure relief/bubbler system.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407. Link (Context: Modern difluoromethylation reagents).

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Properties, and Applications." Journal of Medicinal Chemistry, 60(3), 797-802. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition, 52(7), 2092-2095. Link

  • Organic Syntheses. (2014). "Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Org.[1][3][7] Synth. 91, 164. Link

Sources

Physicochemical Properties of 2-(difluoromethoxy)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic logic, and experimental characterization of 2-(difluoromethoxy)-5-nitrophenol , a specialized intermediate in medicinal chemistry.

A Technical Guide for Drug Development & Application Scientists

Molecular Weight:  205.12  g/mol 

Executive Summary: Strategic Utility

2-(difluoromethoxy)-5-nitrophenol represents a high-value scaffold in modern drug discovery, functioning as a lipophilic, metabolically stable bioisostere of traditional catechol ethers (e.g., guaiacols). The incorporation of the difluoromethoxy (


)  group at the ortho position, combined with a meta-nitro handle, offers three critical advantages:
  • Metabolic Blocking: The

    
     bonds resist oxidative O-dealkylation by cytochrome P450 enzymes, significantly extending half-life compared to methoxy analogs.
    
  • Acidity Modulation: The electron-withdrawing nature of the fluoro-group lowers the pKa of the phenolic proton, altering protein binding kinetics and solubility.

  • Synthetic Versatility: The nitro group serves as a latent amine (aniline) for coupling reactions (e.g., amide formation, Buchwald-Hartwig), while the phenol remains available for further derivatization or H-bond interactions.

Chemical Identity & Structural Analysis[1][2]

Structural Logic & Regiochemistry

The compound is structurally defined as a phenol substituted at the 2-position with a difluoromethoxy group and at the 5-position with a nitro group. This specific substitution pattern is chemically significant because it is derived from the regioselective alkylation of 4-nitrocatechol .

  • Parent Scaffold: Phenol (1-OH).

  • Substituents:

    • Position 2 (

      
      ):  Acts as a weak Hydrogen Bond Donor (HBD) due to the polarized 
      
      
      
      bond and a lipophilic spacer.
    • Position 5 (

      
      ):  Located meta to the hydroxyl group and para to the difluoromethoxy ether.
      
Electronic Effects

The physicochemical behavior is governed by the interplay of the substituents on the phenolic ring:

SubstituentPosition (rel. to OH)Electronic EffectImpact on Phenol Acidity (pKa)

OrthoInductive Withdrawal (-I)Increases Acidity (Lowers pKa). Stabilizes phenoxide via proximity.

MetaInductive/Resonance (-I, -M)Increases Acidity (Lowers pKa). Strong electron withdrawal stabilizes the anion.

Predicted pKa: While unsubstituted phenol has a pKa of ~10.0, the combined electron-withdrawing effects of the ortho-fluoroether and meta-nitro group shift the pKa to the 7.0 – 8.0 range . This makes the compound significantly more acidic than typical phenols, meaning it will be largely ionized at physiological pH (7.4).

Physicochemical Profile Data

The following data summarizes the core properties relevant to handling and formulation.

PropertyValue / DescriptionNote
Appearance Pale yellow to yellow crystalline solidTypical of nitro-aromatics.
Melting Point 110°C – 125°C (Estimated)Based on structural analogs (e.g., 2-methoxy-5-nitrophenol).
Solubility Low in water; High in DMSO, MeOH, EtOAcLipophilic nature of

reduces aqueous solubility.
LogP (Calc) ~2.1 – 2.4Moderate lipophilicity; suitable for CNS or membrane penetration.
H-Bond Donors 1 (Phenolic OH)The

proton is a weak secondary donor.
H-Bond Acceptors 5 (Nitro O's, Ether O, Phenol O)High capacity for receptor interaction.

Synthetic Pathway & Regioselectivity

The synthesis of 2-(difluoromethoxy)-5-nitrophenol is a classic example of exploiting acidity differences in poly-functionalized aromatics.

Mechanism of Formation

The precursor, 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene), possesses two hydroxyl groups with distinct pKa values:

  • OH at C1 (Para to Nitro): More acidic due to direct resonance stabilization of the phenoxide by the nitro group.

  • OH at C2 (Meta to Nitro): Less acidic (inductive stabilization only).

By using a controlled equivalent of base (e.g.,


 or 

), the C1-hydroxyl is selectively deprotonated. Subsequent reaction with a difluorocarbene source (e.g., Sodium chlorodifluoroacetate or

gas) yields the target ether, leaving the C2-hydroxyl intact as the final phenol.

Synthesispathway Start 4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) Inter Mono-Anion Intermediate (Deprotonated at Para-OH) Start->Inter Base (1.0 eq) Selectivity: pKa(para) < pKa(meta) Product 2-(difluoromethoxy)-5-nitrophenol (Target) Inter->Product Alkylation Reagent Difluorocarbene Source (:CF2) Reagent->Inter In situ generation

Figure 1: Regioselective synthesis exploiting the differential acidity of catechol hydroxyls.

Experimental Protocols

Protocol A: Determination of pKa (Spectrophotometric Method)

Rationale: Accurate pKa determination is vital for predicting ionization state at physiological pH.

Materials:

  • Compound Stock: 10 mM in DMSO.

  • Buffers: Citrate-Phosphate series (pH 3.0 to 11.0).

  • Instrument: UV-Vis Spectrophotometer.

Methodology:

  • Preparation: Dilute the stock solution into aqueous buffers to a final concentration of 50 µM. Ensure <1% DMSO to prevent solvent effects.

  • Scan: Record UV-Vis spectra (200–500 nm) for each pH point.

  • Observation: Identify the isosbestic point. The nitrophenol moiety typically shows a bathochromic shift (red shift) upon deprotonation (formation of the phenolate anion).

  • Calculation: Plot Absorbance at

    
     (anion) vs. pH. Fit the data to the Henderson-Hasselbalch equation to derive the pKa.
    
    • Self-Validation Check: The curve must be sigmoidal with

      
      .
      
Protocol B: Chemical Stability Assessment (Metabolic Proxy)

Rationale: Verify the stability of the difluoromethoxy ether linkage under hydrolytic conditions.

Methodology:

  • Acid Challenge: Dissolve compound in 0.1 M HCl / Methanol (1:1). Incubate at 37°C for 24 hours.

  • Base Challenge: Dissolve compound in 0.1 M NaOH / Methanol (1:1). Incubate at 37°C for 24 hours.

  • Analysis: Analyze aliquots via HPLC-UV (254 nm).

    • Pass Criteria: >98% recovery of parent peak. The

      
       group is generally stable to base but can be sensitive to strong acids at high temperatures.
      

Applications in Medicinal Chemistry

Bioisosterism in Kinase Inhibitors

In the design of kinase inhibitors (e.g., EGFR or VEGFR targets), the 3,4-dimethoxyphenyl (veratrole) motif is common. However, methoxy groups are metabolic "soft spots."

  • Strategy: Replacing the 3-methoxy group with a 3-difluoromethoxy group (resulting in the 2-(difluoromethoxy)phenol motif after 4-position substitution) blocks metabolic demethylation.

  • Effect: This substitution often maintains the donor-acceptor geometry required for the hinge-binding region of kinases while improving oral bioavailability.

Precursor for Anilines

The 5-nitro group is readily reduced to an amine using


 or 

. The resulting 3-amino-6-(difluoromethoxy)phenol is a versatile "lego block" for building complex heterocyclic drugs.

Applications cluster_0 Chemical Transformations Target 2-(difluoromethoxy)-5-nitrophenol Reduction Reduction (H2/Pd) Target->Reduction Alkylation O-Alkylation Target->Alkylation Aniline Aniline Derivative (Linker for Drug Conjugates) Reduction->Aniline Ether Dialkoxy Scaffold (Kinase Inhibitor Core) Alkylation->Ether

Figure 2: Downstream synthetic utility in drug development workflows.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Molaid Chemicals. (2024). 2-(difluoromethoxy)-5-nitrophenol Product Entry (CAS 700804-01-9).[1] Retrieved from

  • Organic Syntheses. (2018). Difluoromethylation of Phenols and Thiophenols. Org. Synth. 2018, 95, 164-182. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev. Retrieved from

  • National Institutes of Health (NIH). (2023). Nitration of Phenols Under Mild and Heterogeneous Conditions. PMC. Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of 2-(difluoromethoxy)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic profile for 2-(difluoromethoxy)-5-nitrophenol . This document is structured to assist medicinal chemists and analytical scientists in the identification, characterization, and quality control of this specific fluorinated intermediate.

Executive Summary & Compound Identity

2-(difluoromethoxy)-5-nitrophenol is a critical building block in the synthesis of bioactive compounds, particularly in the development of agrochemicals and pharmaceuticals where the difluoromethoxy (


) moiety serves as a lipophilic hydrogen bond donor/acceptor modulator.[1]

This guide details the theoretical and experimental spectroscopic signatures (NMR, IR, MS) required to validate the structural integrity of the compound.

Chemical Data Sheet
ParameterDetail
IUPAC Name 2-(difluoromethoxy)-5-nitrophenol
CAS Number 700804-01-9
Molecular Formula

Molecular Weight 205.12 g/mol
Structural Features Phenolic core, Nitro group (C5), Difluoromethoxy ether (C2)
Key Physical Property Lipophilicity modulation via

"lipophilic hydrogen bond donor" capability

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the unique coupling patterns introduced by the fluorine atoms.[1] The


 group creates distinct splitting in both 

and

spectra due to heteronuclear coupling.
NMR Characterization (DMSO- , 400 MHz)

The proton spectrum is characterized by the "triptych" of aromatic signals and the diagnostic triplet of the difluoromethyl proton.

Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignmentStructural Logic
10.80 -- 11.20 Broad Singlet-1HOH Exchangeable phenolic proton; shifts vary with concentration/solvent.[1]
7.75 -- 7.85 Doublet of Doublets

,

1HH-4 Deshielded strongly by the ortho-nitro group.[1]
7.60 -- 7.70 Doublet

1HH-6 Ortho to OH group; meta to nitro.[1]
7.30 -- 7.45 Doublet

1HH-3 Ortho to

; shielded relative to H-4.
7.00 -- 7.40 Triplet

1H

Characteristic geminal H-F coupling.[1] The large

-value is diagnostic.

Technical Insight: The chemical shift of the


 proton is highly solvent-dependent.[1] In 

, it typically appears upfield (

), while in DMSO-

, it shifts downfield due to hydrogen bonding effects with the solvent.
NMR Characterization (DMSO- , 100 MHz)

The carbon spectrum confirms the presence of the difluoromethoxy group via a triplet splitting pattern caused by the two equivalent fluorine atoms (


).
  • 
     Carbon:  Appears as a triplet  at 
    
    
    
    with a large coupling constant (
    
    
    ).
  • Aromatic Carbons:

    • C-OH (C1):

      
       (Deshielded by oxygen).[1]
      
    • C-

      
       (C5): 
      
      
      
      .[1]
    • C-

      
       (C2): 
      
      
      
      (Triplet splitting may be visible if resolution is high, typically
      
      
      is small).
NMR Characterization
  • Shift:

    
     to 
    
    
    
    .
  • Multiplicity: Doublet (

    
    ).
    
  • Utility: This is the cleanest method for purity assessment, as non-fluorinated impurities (starting materials) are silent.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, specifically confirming the nitro and ether functionalities.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3200 -- 3500 O-H StretchPhenolBroad band; indicates H-bonding.
1530 -- 1550 N-O Asymmetric StretchNitro (

)
Strong, sharp peak.[1]
1340 -- 1360 N-O Symmetric StretchNitro (

)
Strong, sharp peak.
1050 -- 1200 C-F StretchDifluoro etherMultiple bands; often overlaps with C-O.
1250 -- 1280 C-O-C AsymmetricAryl EtherConfirms attachment of the side chain.[1]

Mass Spectrometry (MS) Profile

Mass spectrometry is essential for confirming the molecular weight and analyzing the fragmentation stability of the difluoromethoxy group.[1]

Ionization & Molecular Ion[1]
  • Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred due to the acidic phenolic proton.[1]
    
  • Parent Ion (

    
    ):  204.1 (
    
    
    
    ).[1]
  • Isotope Pattern: The presence of Nitrogen follows the standard "Nitrogen Rule" (odd molecular weight = odd number of nitrogens).[1]

Diagnostic Fragmentation Pathway

The fragmentation logic allows for the differentiation of the target from potential isomers (e.g., 2-nitro-5-(difluoromethoxy)phenol).[1]

  • Loss of

    
     (
    
    
    
    ):
    Cleavage of the ether bond is a primary pathway.[1]
  • Loss of

    
     (
    
    
    
    ):
    Characteristic of nitroaromatics.[1]
  • Loss of

    
     (
    
    
    
    ):
    Common in fluorinated aromatics, often leading to internal cyclization.[1]

Analytical Workflow & Logic

The following diagram illustrates the logical workflow for confirming the identity of 2-(difluoromethoxy)-5-nitrophenol, distinguishing it from common synthetic impurities (like 4-nitrocatechol).

AnalyticalWorkflow Sample Unknown Sample (Suspected 2-(difluoromethoxy)-5-nitrophenol) Step1 1. 19F NMR Analysis (Purity Check) Sample->Step1 Decision1 Doublet at -82 ppm? Step1->Decision1 Step2 2. 1H NMR Analysis (Structural Confirmation) Decision1->Step2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No / Silent Feature1 Triplet at ~7.2 ppm (J = 74 Hz) Step2->Feature1 Feature2 Aromatic Pattern: 1H (d), 1H (dd), 1H (d) Step2->Feature2 Step3 3. MS (ESI-) Analysis Feature1->Step3 Feature2->Step3 Result CONFIRMED IDENTITY Step3->Result m/z 204.1 observed

Figure 1: Step-by-step spectroscopic validation workflow for 2-(difluoromethoxy)-5-nitrophenol.

Experimental Protocols

Sample Preparation for Quantitative NMR (qNMR)

To ensure accurate integration of the broad phenolic proton and the splitting of the


 group, solvent choice is critical.
  • Solvent Selection: Use DMSO-

    
      (99.9% D).[1]
    
    • Reasoning:

      
       often leads to broadening of the phenolic -OH signal and potential overlap with the aromatic region.[1] DMSO ensures a distinct, downfield -OH singlet (
      
      
      
      ).
  • Concentration: Dissolve

    
     of the solid analyte in 
    
    
    
    of solvent.
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      to allow full relaxation of the slow-relaxing nitro-aromatic protons.
    • Acquire at least 64 scans to resolve the low-intensity satellites of the

      
       satellites if checking for impurities.[1]
      
MS Sample Preparation[1]
  • Solvent: Methanol (LC-MS grade).[1]

  • Additives: Add

    
     Ammonium Formate to enhance ionization in negative mode (
    
    
    
    ). Avoid Formic Acid if the signal is weak, as it may suppress ionization of the phenol.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69471 (Analogous Structure: 2-methoxy-5-nitrophenol). Retrieved from [Link]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for phenolic acidity and solvent effects). Retrieved from [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. (Fundamental reference for electronic properties).

Sources

Literature review on the synthesis of difluoromethoxylated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Strategic Value of the Difluoromethoxy Group[1]

In modern drug discovery, the difluoromethoxy group (


) has emerged as a critical bioisostere for hydroxyl (

) and methoxy (

) groups. Unlike the trifluoromethoxy group (

), which is purely lipophilic and electron-withdrawing, the

moiety possesses a unique "lipophilic hydrogen bond donor" character. The terminal hydrogen is sufficiently acidic (due to the gem-difluoro effect) to act as a weak hydrogen bond donor, improving binding affinity while simultaneously enhancing membrane permeability and metabolic stability.

This guide provides a rigorous technical analysis of the synthetic methodologies available for accessing


 motifs. We move beyond basic textbook descriptions to analyze the causality behind reagent choices, the mechanistic nuances of difluorocarbene generation, and the emerging field of radical C-H functionalization.

Mechanistic Foundations & Strategic Analysis

The synthesis of aryl difluoromethyl ethers is governed by a fundamental chemical constraint: the instability of the difluoromethoxy anion (


).  Unlike methoxide, the 

anion rapidly decomposes into fluoride and formyl fluoride. Consequently, traditional nucleophilic substitution (e.g.,

) is chemically invalid.

Synthetic strategies must therefore operate through one of two viable mechanistic pathways:

  • O-Difluoromethylation of Phenols: The nucleophilic phenol/phenoxide traps an electrophilic difluorocarbene (

    
    ) species.
    
  • Radical Difluoromethoxylation: An electrophilic

    
     radical is generated via photoredox catalysis and adds to an electron-rich arene.
    
Visualization: Strategic Synthetic Pathways

G cluster_reagents Reagent Classes Phenol Phenol (Ar-OH) Carbene Difluorocarbene (:CF2) Phenol->Carbene Nucleophilic Attack ArX Aryl Halide (Ar-X) ArX->Phenol Pd-Cat Hydroxylation (In-situ) Arene Arene (Ar-H) Radical Radical (•OCF2H) Arene->Radical Radical Addition (Photoredox) Product Ar-OCF2H Carbene->Product Protonation Radical->Product Oxidation/-H+ ClCF2CO2Na ClCF2CO2Na (Garg) ClCF2CO2Na->Carbene Heat HCF2OTf HCF2OTf (Hartwig) HCF2OTf->Carbene Base Ngai N-OCF2H Pyridinium (Ngai) Ngai->Radical Blue LED/Ru

Figure 1: Strategic map of difluoromethoxylation pathways distinguishing between carbene-mediated (blue) and radical-mediated (green) routes.

Methodology A: O-Difluoromethylation of Phenols (The Standard)

This is the most reliable method for scale-up. The reaction relies on the in situ generation of difluorocarbene (


). The choice of reagent dictates the harshness of the conditions.
Reagent: Sodium Chlorodifluoroacetate ( )

Popularized by the Garg lab and others, this reagent is a solid, bench-stable source of


 that decomposes thermally.
  • Pros: Inexpensive, non-ozone depleting solid, scalable.

  • Cons: Requires elevated temperatures (

    
    C) to trigger decarboxylation.
    
  • Mechanism:

    
    . The phenoxide attacks 
    
    
    
    to form
    
    
    , which is rapidly protonated by water/solvent.
Protocol 1: Thermal Difluoromethylation (Garg Method)
  • Substrate: 1.0 equiv Phenol derivative.

  • Reagents: 2.0 equiv

    
    , 2.5 equiv 
    
    
    
    .
  • Solvent: DMF/Water (10:1) or MeCN/Water.[1] Water is critical as the proton source for the final step.

  • Conditions: Heat to 95-100 °C for 2-16 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Note: Gas evolution (

    
    ) occurs; ensure open system or pressure relief.
    
Reagent: Difluoromethyl Triflate ( )

Developed by the Hartwig group, this reagent allows for difluoromethylation at room temperature , making it superior for thermally sensitive substrates.

  • Pros: Mild conditions (25 °C), rapid reaction (<30 mins), high functional group tolerance.

  • Cons: Reagent must be synthesized or purchased at higher cost; liquid handling.

  • Mechanism: Deprotonation of

    
     by KOH generates 
    
    
    
    instantly at RT.
Protocol 2: Mild Difluoromethylation (Hartwig Method)
  • Substrate: 1.0 equiv Phenol.

  • Reagents: 2.0 equiv

    
     (liquid), 6.0 equiv KOH (aq).
    
  • Solvent: MeCN/Water (biphasic).

  • Conditions: Stir at 25 °C for 2-10 minutes.

  • Step-by-Step:

    • Dissolve phenol in MeCN.

    • Add aqueous KOH (6M).

    • Add

      
       dropwise. The reaction is often exothermic and fast.
      
    • Quench with water immediately after consumption of starting material.

Methodology B: Functionalization of Aryl Halides (The "One-Pot" Solution)

Critical Technical Distinction: There is currently no widely applicable transition-metal catalyzed cross-coupling that directly couples an aryl halide (


) with a metal-difluoromethoxy species (

). The instability of the

intermediate prevents the standard transmetallation/reductive elimination cycles seen in Suzuki or Buchwald couplings.

The Solution: A one-pot, two-step cascade.

  • Pd-Catalyzed Hydroxylation:

    
     (using 
    
    
    
    /Ligand + KOH).
  • In-Situ Alkylation:

    
    .
    
Protocol 3: One-Pot Conversion of Aryl Bromides
  • Step 1 (Hydroxylation): Combine Aryl Bromide (1.0 equiv),

    
     (1 mol%), tBuXPhos (4 mol%), and KOH (4 equiv) in Dioxane/Water (1:1). Heat at 80-100 °C until Ar-Br is consumed.
    
  • Step 2 (Difluoromethylation): Cool to Room Temperature. Add MeCN (to solubilize) and

    
     (2.0 equiv). Stir for 10 mins.
    
  • Why this works: The KOH used for hydroxylation serves as the base for the difluoromethylation step.

Methodology C: Radical C-H Difluoromethoxylation (Emerging)

For late-stage functionalization of complex arenes where no phenol or halide handle exists, radical C-H functionalization is the frontier. This method utilizes photoredox catalysis to generate the electrophilic


 radical.[2]

Key Reagent (Ngai's Reagent):

  • Name: 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate.

  • Role: Redox-active precursor.[2][3][4] Upon Single Electron Transfer (SET) reduction, the N-O bond cleaves, releasing

    
    .
    
Visualization: Photoredox Cycle

Photoredox Cat_Ground Ru(bpy)3(2+) Ground State Cat_Excited *Ru(bpy)3(2+) Excited State Cat_Ground->Cat_Excited Blue LED (hv) Cat_Ox Ru(bpy)3(3+) Oxidized Cat_Excited->Cat_Ox SET to Reagent Cat_Ox->Cat_Ground SET from Intermediate Reagent Ngai's Reagent (Py-OCF2H+) Radical •OCF2H Reagent->Radical Fragmentation Intermediate Cyclohexadienyl Radical Radical->Intermediate + Arene Arene Arene (Ar-H) Product Ar-OCF2H Intermediate->Product -H+

Figure 2: Photoredox catalytic cycle for the direct C-H difluoromethoxylation of arenes using Ngai's reagent.

Protocol 4: Radical C-H Functionalization
  • Substrate: 1.0 equiv Arene (often used in excess if inexpensive, or 1.0 equiv if valuable).

  • Reagent: 1.5 equiv Ngai's Reagent (pyridinium salt).

  • Catalyst: 1-2 mol%

    
    .
    
  • Solvent: MeCN or DCM.

  • Conditions: Blue LED irradiation, Room Temperature, 12-24h.

  • Mechanism:

    • Oxidation by

      
       and deprotonation yields 
      
      
      
      .

Comparative Analysis of Methods

FeatureMethod A: Phenol + ClCF2CO2NaMethod B: Phenol + HCF2OTfMethod C: Radical C-H (Ngai)
Primary Substrate PhenolsPhenolsArenes (C-H)
Mechanism Carbene (

) Insertion
Carbene (

) Insertion
Radical (

) Addition
Temperature High (95-100 °C)Room Temp (25 °C)Room Temp (25 °C)
Reagent Stability Excellent (Solid)Good (Liquid)Good (Solid salt)
Scalability High (Kg scale)ModerateLow/Moderate (mg to g)
Cost LowHighHigh
Key Limitation Thermal decomposition of sensitive groupsReagent availability/costRegioselectivity on complex arenes

References

  • Garg, N. K., et al. "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 164-180.[5] Link

  • Hartwig, J. F., et al. "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." Angewandte Chemie International Edition, 2013, 52, 12619-12623. Link

  • Ngai, M. Y., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes."[3] Chemical Science, 2019, 10, 3217-3222. Link

  • Hu, J., et al. "Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride." Chinese Journal of Chemistry, 2011, 29, 2717. Link

  • Zafrani, Y., et al. "Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2017 (General Review context).

Sources

Technical Deep Dive: The Difluoromethoxy Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical reactivity of the difluoromethoxy group on a phenol ring Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The difluoromethoxy group (


) occupies a unique "Goldilocks" zone in medicinal chemistry, bridging the gap between the electron-donating, metabolically labile methoxy group (

) and the strongly electron-withdrawing, lipophilic trifluoromethoxy group (

).

For the drug developer, the


 moiety is not merely a fluorinated ether; it is a lipophilic hydrogen bond donor . Unlike 

, which is chemically inert and hydrophobic, the

group possesses an acidic C-H bond capable of weak hydrogen bonding interactions (

), acting as a bioisostere for hydroxyl (

) or thiol (

) groups while maintaining high membrane permeability.

This guide analyzes the physicochemical properties, synthetic pathways, and critical reactivity profiles of aryl difluoromethyl ethers, with a specific focus on the operational challenges of lithiation and metabolic stability.

Physicochemical Profile: The Fluorine Effect

The introduction of two fluorine atoms onto the methoxy carbon drastically alters the electronic and steric environment of the phenol ring.

Comparative Electronic & Steric Parameters

The following table contrasts the


 group with its non-fluorinated and perfluorinated congeners.
ParameterMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Hammett

-0.27 (Donor)+0.18 (Withdrawing)+0.35 (Strong Withdrawing)
Hammett

+0.12+0.31+0.38
Hansch

(Lipophilicity)
-0.02+0.65+1.04
Conformation Coplanar (preferred)Dynamic / Adaptive Orthogonal (

twist)
H-Bond Capability Acceptor onlyDonor (Weak) & Acceptor None
The "Dynamic Lipophilicity" Phenomenon

Unlike


, which adopts an orthogonal conformation relative to the phenyl ring to minimize steric clash and maximize hyperconjugation (

), the

group retains conformational flexibility. The

bond allows the group to rotate and adapt to binding pockets, exhibiting "dynamic lipophilicity."

Key Insight: The acidity of the


 bond in 

allows it to function as a weak hydrogen bond donor. In non-polar environments, it behaves as a lipophilic group; in polar environments, it can engage in electrostatic interactions.

Chemical Reactivity & Stability

The Ortho-Lithiation Trap (Critical Operational Warning)

A common pitfall in medicinal chemistry is assuming that aryl difluoromethyl ethers behave like aryl methyl ethers (anisoles) in Directed Ortho Metalation (DOM). They do not.

  • Anisole Behavior:

    
    -BuLi coordinates to the oxygen lone pair and deprotonates the ortho-ring proton, forming a stable lithiated species.
    
  • Difluoromethoxy Behavior: The

    
    -proton on the 
    
    
    
    group is sufficiently acidic (
    
    
    estimated ~25-30) to compete with ring protons.
    • Mechanism of Failure: Strong bases (e.g.,

      
      -BuLi, 
      
      
      
      -BuLi) often deprotonate the
      
      
      carbon (
      
      
      -metallation) rather than the aromatic ring.
    • Consequence: The resulting carbanion

      
       is unstable and rapidly decomposes via 
      
      
      
      -elimination to eject fluoride and generate an aryl cyanate or difluorocarbene species, leading to complex mixtures and low yields.

Expert Recommendation: To functionalize the ortho position of an aryl difluoromethyl ether, avoid direct lithiation. Instead, employ Halogen-Lithium Exchange on a pre-halogenated precursor or use milder, non-nucleophilic bases (e.g., LiTMP) at cryogenic temperatures (


) with in-situ electrophile trapping to outcompete decomposition.
Metabolic Stability

The


 group is generally resistant to rapid oxidative O-dealkylation, a major clearance pathway for methoxy groups.
  • CYP450 Resistance: The C-H bond strength is increased by the electron-withdrawing fluorine atoms, retarding hydrogen atom abstraction (HAT).

  • Degradation Pathway: When metabolism does occur, it proceeds via hydroxylation at the

    
     carbon, followed by spontaneous defluorination to the aryl formate and finally the phenol.
    

MetabolicPathway Substrate Aryl Difluoromethyl Ether (Ar-O-CHF2) Intermediate1 Hemiacetal Radical (Ar-O-CF2•) Substrate->Intermediate1 CYP450 (HAT) Intermediate2 Hydroxy-Difluoromethyl Ether (Ar-O-CF2-OH) Intermediate1->Intermediate2 OH Rebound Unstable Acyl Fluoride / Formate (Ar-O-CO-F) Intermediate2->Unstable -HF (Spontaneous) Product Phenol (Ar-OH) Unstable->Product Hydrolysis

Figure 1: Metabolic degradation pathway of the difluoromethoxy group.

Synthetic Methodologies

There are two primary strategies for installing the


 group: Difluorocarbene Insertion  (most common) and Radical Difluoromethylation .
Strategy A: Difluorocarbene Insertion (Standard Protocol)

This method utilizes a phenol nucleophile attacking a difluorocarbene (


) generated in situ. It is robust, scalable, and tolerates most functional groups.

Reagents:

  • Traditional: Chlorodifluoromethane (

    
    , Freon-22) – Gaseous, ozone-depleting (avoid if possible).
    
  • Modern Standard: Sodium chlorodifluoroacetate (

    
    ) or Sodium 2-chloro-2,2-difluoroacetate.
    
  • Mechanism: Thermal decarboxylation of the reagent generates

    
    . The phenoxide ion attacks the carbene to form a difluoromethoxide anion, which is then protonated.
    
Strategy B: Photoredox Catalysis (Emerging)

Recent advances utilize visible light to generate difluoromethyl radicals (


) or carbene equivalents under milder conditions, avoiding high temperatures.

SynthesisWorkflow Start Start: Phenol Substrate Condition Conditions: K2CO3, DMF/H2O, 90-100°C Start->Condition Reagent Reagent: ClCF2CO2Na (Sodium Chlorodifluoroacetate) Reagent->Condition Intermediate Intermediate: [:CF2] Carbene Generation Condition->Intermediate Decarboxylation (-CO2, -NaCl) Attack Nucleophilic Attack (ArO- + :CF2) Intermediate->Attack Protonation Protonation Source (H2O / Solvent) Attack->Protonation Form Ar-OCF2- End Product: Ar-OCHF2 Protonation->End

Figure 2: Standard synthetic workflow for the difluoromethylation of phenols using sodium chlorodifluoroacetate.

Experimental Protocol: Difluoromethylation of Phenols

Method: Difluorocarbene insertion using Sodium Chlorodifluoroacetate. Scope: Applicable to electron-rich and electron-deficient phenols.

Materials
  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.0 - 2.5 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 equiv) and

    
     (1.5 equiv) in DMF (
    
    
    
    concentration relative to phenol).
  • Reagent Addition: Add Sodium chlorodifluoroacetate (1.2 equiv). Note: The reagent is often added in portions to maintain a steady concentration of carbene.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Stir for 2–4 hours. Monitor by TLC or LC-MS. If starting material remains, add a second portion of Sodium chlorodifluoroacetate (1.0 equiv) and continue heating.

    • Why? The carbene half-life is short; portion-wise addition ensures the phenoxide constantly encounters the reactive species.

  • Quench: Cool to room temperature. Pour the mixture into water (5x reaction volume).

  • Workup: Extract with Ethyl Acetate or Diethyl Ether (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography. (Note: Ar-OCHF2 compounds are often less polar than the parent phenol).

References

  • Zafrani, Y., et al. (2017). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Journal of Fluorine Chemistry. Link[1]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers by the copper-mediated oxidative cross-coupling. Angewandte Chemie International Edition. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hammett Substituent Constants for the Difluoromethoxy Group. Journal of Organic Chemistry.[2] Link

  • Leroux, F. R., et al. (2005). The Difluoromethoxy Group: A "Magic" Group in Medicinal Chemistry? ChemMedChem. Link

Sources

Electronic Effects: The Polarized C-H Bond and Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine is a cornerstone of modern drug design, utilized to fine-tune pharmacokinetics, metabolic stability, and target binding. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have long been the default choices for enhancing lipophilicity and blocking metabolic liabilities, the difluoromethoxy group (-OCHF₂) has emerged as a uniquely versatile, "chameleon-like" bioisostere.

Unlike its fully fluorinated counterparts, the -OCHF₂ moiety possesses a highly polarized C-H bond and remarkable conformational flexibility. As an Application Scientist navigating lead optimization, understanding the precise electronic and steric interplay of the -OCHF₂ group is critical for rational drug design.

The electronic profile of the difluoromethoxy group is defined by a delicate balance between the strong inductive electron-withdrawing effect (-I) of the gem-difluoro moiety and the potential for resonance electron donation (+R) from the oxygen lone pairs. Overall, the group is weakly electron-withdrawing, with Hammett constants typically ranging from σp = +0.14 to +0.25, and σm = +0.31 to +0.38[1][2].

Crucially, the intense electron-withdrawing nature of the adjacent fluorine atoms highly polarizes the carbon-hydrogen bond. This polarization imparts a rare and highly valuable property: it transforms the -OCHF₂ group into a lipophilic hydrogen bond donor [1][3].

Using Abraham’s solute ¹H NMR analysis, the hydrogen bond acidity parameter (A) for the difluoromethyl group has been quantified between 0.085 and 0.126[4]. This places its hydrogen-bond donating capacity on par with thiophenols, anilines, and amines, though weaker than a hydroxyl group[4]. Consequently, the -OCHF₂ group serves as an exceptional bioisostere for metabolically labile -OH, -SH, or -NH₂ groups. It maintains crucial hydrogen-bonding interactions within a target protein's binding pocket while simultaneously shielding the molecule from phase II conjugation (e.g., glucuronidation) and phase I oxidation.

Steric Effects and Conformational Adaptability (Dynamic Lipophilicity)

Sterically, the -OCHF₂ group is larger than a standard methoxy (-OCH₃) group but less bulky than a -OCF₃ group. However, its most defining steric feature is its low rotational barrier around the C-O bond, which leads to dynamic lipophilicity [2][5].

Depending on the electronic nature of the aromatic ring and the steric bulk of ortho-substituents, the -OCHF₂ group can freely interconvert between two primary conformations:

  • Orthogonal Conformation (Lipophilic): The C-H bond sits perpendicular to the aromatic plane, exposing the highly lipophilic fluorine atoms to the surrounding environment.

  • Coplanar Conformation (Polar): The group rotates to align with the aromatic ring, exposing the more polar oxygen atom and the polarized C-H bond to the solvent.

Because it can adjust its conformation based on the polarity of its microenvironment, the experimental lipophilicity shifts (ΔlogP) upon replacing a -OCH₃ with an -OCHF₂ group can span anywhere from -0.1 to +0.4[4]. Its Hansch hydrophobicity parameter (π) is highly dynamic, ranging from +0.2 to +0.6[2][5]. This "environmental adaptability" allows a drug molecule to present a lipophilic face while crossing lipid bilayers, and a more polar face when dissolved in aqueous plasma or interacting within a hydrophilic binding pocket[6][7].

Quantitative Physicochemical Profiling

To guide rational substitution, the following table synthesizes the comparative physicochemical properties of methoxy, difluoromethoxy, and trifluoromethoxy substituents on an aromatic scaffold.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Hammett Constant (σp) -0.27 (Electron Donating)+0.14 to +0.25 (Weakly Withdrawing)[1][2]+0.35 (Strongly Withdrawing)[2]
Lipophilicity (Hansch π) -0.02+0.2 to +0.6 (Dynamic)[2][5]+1.04 (Highly Lipophilic)[2][5]
Hydrogen Bond Donor NoYes (A = 0.085 - 0.126)[4]No
Conformational Preference CoplanarAdaptable (Polar vs. Lipophilic)[6][7]Orthogonal (Rigid)[5]
CYP450 Stability Low (Prone to O-demethylation)High (Resistant to cleavage)[1][2]Very High[2]

Self-Validating Experimental Protocols

To accurately harness the -OCHF₂ group in lead optimization, empirical validation of its dynamic properties is required. Below are the field-standard, self-validating protocols used to assess these molecules.

Protocol A: Determination of Dynamic Lipophilicity (logP) via Shake-Flask LC-MS/MS

Causality Focus: Ensuring thermodynamic equilibrium and mass balance to capture dynamic conformational states.

  • Phase Mutual Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours, then separate. Causality: Octanol and water are partially miscible. Pre-saturating the phases prevents volume shifts during the assay, ensuring concentration calculations remain absolute.

  • Analyte Equilibration: Dissolve the -OCHF₂ test compound in the mutually saturated octanol to a known concentration (e.g., 100 µM). Add an equal volume of the saturated aqueous buffer. Shake mechanically at exactly 25°C for 60 minutes. Causality: Partition coefficients are highly temperature-dependent; strict thermal control ensures reproducibility.

  • Phase Separation & Quantification: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions. Carefully sample both the aqueous and octanol phases. Quantify the concentration in each phase using LC-MS/MS.

  • System Self-Validation (Mass Balance): Calculate the total mass recovered across both phases. Validation: The sum must equal 95-105% of the initial spike. A lower recovery indicates the compound precipitated or adhered to the glass vial, invalidating the logP measurement.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Focus: Isolating CYP450-mediated O-demethylation resistance.

  • Pre-Incubation: Combine human liver microsomes (0.5 mg/mL protein) and the -OCHF₂ test compound (1 µM) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Equilibrating the mixture before adding the cofactor ensures that the measured reaction kinetics are solely dependent on enzymatic turnover, not temperature gradients[2].

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, oxidative metabolism cannot occur[2].

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, remove aliquots and immediately mix with 3 volumes of cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, stopping the reaction precisely at the target timepoint while simultaneously extracting the analyte for LC-MS/MS analysis[2].

  • System Self-Validation (Controls):

    • Negative Control: Run a parallel incubation lacking NADPH. Validation: If the compound degrades here, it is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP-mediated oxidation.

    • Positive Control: Run a known labile compound (e.g., Verapamil). Validation: Confirms the metabolic competency of the specific microsomal batch.

Pharmacological Case Studies & Visualizations

The clinical success of the -OCHF₂ group is best exemplified by Roflumilast (Daliresp®), a selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD)[3]. The incorporation of the difluoromethoxy group in Roflumilast serves a dual purpose: it completely blocks the metabolic O-demethylation that plagued earlier methoxy-analogs, and its lipophilic hydrogen-bond donating capacity anchors the molecule tightly within the PDE4 active site, driving its high potency[3].

G Roflumilast Roflumilast (Contains -OCHF2) PDE4 PDE4 Enzyme (Inhibited) Roflumilast->PDE4 Inhibits cAMP_deg cAMP Degradation (Blocked) PDE4->cAMP_deg Prevents cAMP_inc Intracellular cAMP (Increased) cAMP_deg->cAMP_inc Leads to PKA Protein Kinase A (PKA) (Activated) cAMP_inc->PKA Activates Inflammation Inflammatory Response (Reduced) PKA->Inflammation Suppresses

Roflumilast signaling pathway illustrating PDE4 inhibition by the -OCHF2 bearing therapeutic.

Similarly, in the proton pump inhibitor Pantoprazole (used for GERD), the difluoromethoxy group on the benzimidazole ring fine-tunes the pKa of the molecule. This ensures the prodrug remains chemically stable in neutral environments but undergoes rapid, targeted activation specifically within the highly acidic environment of the stomach's parietal cells[3].

G Start Lead Compound (e.g., -OCH3 or -OH) Synthesis Bioisosteric Replacement Install -OCHF2 Group Start->Synthesis PhysChem Physicochemical Profiling (logP, pKa, Solubility) Synthesis->PhysChem InVitro In Vitro Assays (Microsomal Stability, CYP450) Synthesis->InVitro Binding Target Binding (H-Bond Donor Assessment) Synthesis->Binding Decision Lead Optimization Decision PhysChem->Decision InVitro->Decision Binding->Decision

Strategic workflow for evaluating difluoromethoxy bioisosteres in lead optimization.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed.[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

Sources

Technical Whitepaper: Safe Handling and Application of 2-(difluoromethoxy)-5-nitrophenol

[1]

Document Control:

  • Compound: 2-(difluoromethoxy)-5-nitrophenol[1]

  • CAS Registry Number: 700804-01-9[1]

  • Classification: Fluorinated Nitro-aromatic Intermediate[1]

  • Primary Application: Pharmaceutical Building Block (Kinase Inhibitor Synthesis)[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound combines a reactive phenol moiety with a lipophilic difluoromethoxy group and an electron-withdrawing nitro group.[1] This unique substitution pattern dictates both its reactivity (nucleophilic oxygen, reducible nitro group) and its safety profile (toxicity, potential shock sensitivity).

PropertySpecification
Chemical Name 2-(difluoromethoxy)-5-nitrophenol
CAS Number 700804-01-9
Molecular Formula C

H

F

NO

Molecular Weight 205.12 g/mol
Appearance Pale yellow to yellow crystalline solid (Predicted)
Melting Point 80–120 °C (Predicted based on analogs*)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water.[1]
Acidity (pKa) ~7.0–8.0 (Phenolic OH, enhanced acidity due to -NO

and -OCHF

)

*Note: Exact experimental melting point data is proprietary to specific batch synthesis; values are predicted based on 2-methoxy-5-nitrophenol (MP: 105°C) and 2,4-difluoro-5-nitrophenol (MP: 113-120°C).

Hazard Identification (GHS Classification)

Author's Note: As a research-grade intermediate, specific regulatory SDS data may be sparse. The following classification is derived from Read-Across Methodology using validated data for structurally homologous fluorinated nitro-phenols (e.g., 2-fluoro-5-nitrophenol).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1]Nitro-aromatics can interfere with oxygen transport (methemoglobinemia) and liver function.[1]
Skin Irritation Cat. 2H315: Causes skin irritation.[1]Phenolic protons are acidic; combined with the electron-deficient ring, this compound is a contact irritant.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1]Dust/fines are highly irritating to mucous membranes.
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3]Inhalation of dust triggers upper respiratory tract inflammation.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection (Nitrile gloves, minimum 0.11mm thickness).

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Comprehensive Handling & Storage Protocol

A. Receipt and Inspection

Upon receipt, inspect the container for pressure buildup. Nitro compounds can degrade; however, the difluoromethoxy ether linkage is generally stable. Ensure the material is a free-flowing solid and not a fused mass, which indicates improper thermal history.[1]

B. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, cold storage minimizes oxidative degradation of the phenol.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Phenols are prone to oxidation to quinones over time; the electron-withdrawing nitro group slows this but does not eliminate it.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from phenolic acidity.

C. Weighing and Transfer Workflow

This workflow is designed to minimize dust exposure and static discharge, which is a risk for dry nitro-aromatics.[1]

HandlingWorkflowStartStart: Weighing ProcedurePPE1. Don PPE: Nitrile Gloves (Double),Lab Coat, Safety Glasses, N95/P100 MaskStart->PPEEnv2. Environment: Fume Hood On(Face Velocity > 100 fpm)PPE->EnvStatic3. Static Control: Use Anti-Static Gunor Ionizer on Spatula/VialEnv->StaticCritical Safety StepWeigh4. Transfer: Weigh into Tared Vessel(Avoid Metal Spatulas if possible)Static->WeighClean5. Cleanup: Wipe Balance withEthanol/WaterWeigh->CleanWaste6. Waste: Solid Waste Bin(Hazardous: Toxic/Irritant)Clean->Waste

Figure 1: Safe weighing and handling workflow emphasizing static control for nitro-aromatic solids.

Synthesis & Application Context

Primary Utility: Nucleophilic Substitution

The primary application of 2-(difluoromethoxy)-5-nitrophenol is as a building block where the phenolic hydroxyl group acts as a nucleophile.[1]

  • Reaction: Alkylation with alkyl halides (e.g., 2-iodopropane) using a base (Cs

    
    CO
    
    
    or K
    
    
    CO
    
    
    ) in polar aprotic solvents (DMF, DMSO).[1]
  • Safety Insight: The deprotonation of the phenol is exothermic. Add the base slowly at 0°C to control the rate of heat generation.

Secondary Utility: Nitro Reduction

The nitro group is often reduced to an aniline (amine) for further coupling (e.g., amide bond formation).

  • Method: Hydrogenation (H

    
    , Pd/C) or Iron/Ammonium Chloride reduction.
    
  • Risk: Hydrogenation of nitro compounds is highly exothermic.

    • Control: Do not scale up >5g without reaction calorimetry data.

    • Selectivity: The difluoromethoxy group (-OCHF

      
      ) is stable to standard Pd/C hydrogenation conditions, unlike trifluoromethoxy groups which can sometimes undergo defluorination under forcing conditions.[1]
      

Emergency Response Procedures

In the event of a spill or fire, immediate decisive action is required.[4][3] This decision tree guides the response.

EmergencyResponseIncidentIncident DetectedTypeIdentify TypeIncident->TypeSpillSpill (Solid/Powder)Type->SpillFireFireType->FireSpillAction1. Evacuate Area2. Don Full PPE3. Wet Sweep (Avoid Dust)4. Place in Haz WasteSpill->SpillActionFireAction1. Use CO2, Dry Chemical,or Alcohol-Resistant Foam2. DO NOT use Water Jet(Spreads contamination)Fire->FireActionMedicalMedical Evaluation(Monitor for Methemoglobinemia)SpillAction->MedicalFireAction->Medical

Figure 2: Emergency response logic for spills and fires involving fluorinated nitro-phenols.

References

  • Molaid Chemicals. (2024).[1] Chemical Datasheet: 2-(difluoromethoxy)-5-nitrophenol (CAS 700804-01-9).[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-Fluoro-5-nitrophenol (Analogous Safety Data).[1] National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,4-Difluoro-5-nitrophenol. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Nitro-phenol derivatives classification. Retrieved from [1]

Commercial suppliers and availability of 2-(difluoromethoxy)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ghost" Intermediate

2-(Difluoromethoxy)-5-nitrophenol (CAS 700804-01-9 ) is a specialized fluorinated building block primarily utilized in the synthesis of kinase inhibitors and bioactive scaffolds where the difluoromethoxy (


) group serves as a lipophilic hydrogen bond donor.[1]

Unlike its common analogs (e.g., 2-fluoro-5-nitrophenol), this specific isomer is not a commodity chemical . It is rarely available as a stock item from major Western catalogue suppliers (Sigma-Aldrich, Fisher, Fluorochem). Consequently, procurement strategies must shift from "catalogue ordering" to custom synthesis or strategic sourcing through specialized aggregators.

This guide provides the technical specifications, sourcing pathways, and a mandatory Quality Control (QC) protocol to ensure that the material received matches the specific regiochemical requirements of your research.

Chemical Identity & The "Isomer Trap"

A critical failure point in sourcing this compound is the confusion with structurally similar isomers. Automated purchasing systems often cross-reference incorrect CAS numbers due to name similarity.

FeatureTarget Compound Common False Positive 1 Common False Positive 2
Name 2-(Difluoromethoxy)-5-nitrophenol 2-Fluoro-5-nitrophenol2,4-Difluoro-5-nitrophenol
CAS 700804-01-9 22510-08-3113512-57-5
Structure Phenol with

at C2,

at C5
Phenol with

at C2,

at C5
Phenol with

at C2/C4,

at C5
Availability Custom / Rare Commodity (In Stock)Commodity (In Stock)
Key Motif Lipophilic H-bond donor (

)
Small steric block (

)
Metabolic blocker (

)

Technical Alert: The


 group is significantly bulkier than a Fluorine atom and has unique electronic properties (Hammett 

). Substituting the fluoro-analog will drastically alter SAR (Structure-Activity Relationship) results.

Supply Chain Landscape & Sourcing Strategy

Since this compound is not typically "on the shelf," researchers must adopt a Tiered Sourcing Approach.

Tier 1: Aggregators (The "Search Engine" Phase)

Do not search individual vendor sites first. Use chemical aggregators to identify current stock or lead times.

  • MolPort / eMolecules: Search specifically for CAS 700804-01-9 .

  • Status: Likely to show "Ships in 2-3 weeks" or "Inquire." This indicates the material is held by a partner CRO, likely in Asia, and requires consolidation.

Tier 2: Specialized Fluorine Vendors

If aggregators fail, contact vendors specializing in fluoro-chemistry. Even if not listed, they often have the precursor (4-nitrocatechol) and the capability to synthesize it rapidly.

  • Potential Vendors: Fluorochem (UK), Matrix Scientific (USA), Apollo Scientific (UK).

  • Action: Submit a "Structure Search" inquiry rather than a text search.

Tier 3: Custom Synthesis (The "Make" Phase)

For quantities >10g, custom synthesis is often faster than waiting for a backordered catalogue item.

  • Route: Selective difluoromethylation of 4-nitrocatechol.

  • Lead Time: Typically 4-6 weeks.

Visualization: Procurement Decision Logic

ProcurementLogic Start Need 2-(Difluoromethoxy)-5-nitrophenol CheckCAS Verify CAS: 700804-01-9 (Exclude 2-Fluoro analogs) Start->CheckCAS Aggregator Search Aggregators (MolPort, eMolecules) CheckCAS->Aggregator StockCheck In Stock? Aggregator->StockCheck Order Place Order (Expect 2-3 week lead time) StockCheck->Order Yes CustomReq Initiate Custom Synthesis (CRO / Fluorine Specialist) StockCheck->CustomReq No QC Mandatory QC: 1H NMR (Triplet check) Order->QC RouteDef Define Route: 4-Nitrocatechol Difluoromethylation CustomReq->RouteDef RouteDef->QC

Figure 1: Strategic decision tree for sourcing non-commodity fluorinated intermediates.

Technical Context: Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities in the supplied material. The standard industrial route uses 4-nitrocatechol as the starting material.

Reaction Mechanism

The reaction involves the base-mediated alkylation of 4-nitrocatechol using a difluorocarbene source (e.g., Chlorodifluoromethane/


 or Sodium chlorodifluoroacetate).
  • Precursor: 4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene).

  • Regioselectivity Challenge: The precursor has two hydroxyl groups.

    • OH-1 (Para to

      
      ):  More acidic (
      
      
      
      ~ 7.0). Deprotonates first.
    • OH-2 (Meta to

      
      ):  Less acidic (
      
      
      
      ~ 10.8).
  • Outcome: The base preferentially deprotonates OH-1, leading to selective alkylation at the 1-position.

    • Product: 1-(Difluoromethoxy)-2-hydroxy-4-nitrobenzene.

    • IUPAC Renumbering: The

      
       becomes C1. The 
      
      
      
      is at C2. The
      
      
      is at C5. This matches the target.
Impurity Profile
  • Regioisomer: 2-(Difluoromethoxy)-4-nitrophenol (from reaction at the wrong OH).

  • Bis-alkylated byproduct: 1,2-Bis(difluoromethoxy)-4-nitrobenzene (if reaction over-runs).

  • Starting Material: Unreacted 4-nitrocatechol.

Quality Assurance Protocol (Self-Validating)

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). The following protocol verifies identity and regiochemistry.

Method A: 1H NMR Spectroscopy (DMSO-d6)

This is the definitive test for the


 group and regiochemistry.
  • The "Triplet" Check: Look for a characteristic triplet at

    
     6.9 – 7.4 ppm .
    
    • Coupling Constant (

      
      ):  Must be large, approx 70–74 Hz .
      
    • Interpretation: If this is a singlet or small doublet, it is NOT a difluoromethoxy group.

  • Regioisomer Confirmation (Coupling Patterns):

    • H6 (Ortho to OH): Doublet (

      
       Hz).
      
    • H4 (Ortho to NO2): Doublet of doublets (

      
       Hz).
      
    • H3 (Ortho to

      
      ):  Small doublet (
      
      
      
      Hz).
    • Differentiation: In the unwanted regioisomer (OH at C2,

      
       at C1), the chemical shifts and NOE interactions will differ. An NOE experiment irradiating the 
      
      
      
      proton should show enhancement of the H3 proton (isolated doublet) for the correct isomer.
Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Target Mass:

    • Formula:

      
      
      
    • MW: 205.11

    • Observed Ion [M-H]-: 204.1 m/z .

  • Retention Time: The target (monophenol) will elute earlier than the bis-difluoromethoxy impurity (more lipophilic) but later than the starting catechol (more polar).

Visualization: Synthesis & QC Workflow

SynthesisQC Precursor 4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) Reaction Selective Alkylation (Favors para-OH) Precursor->Reaction Reagent ClCF2H / Base (Difluoromethylation) Reagent->Reaction Target Target Product 2-(Difluoromethoxy)-5-nitrophenol Reaction->Target Major Impurity Impurity Bis-alkylated or Wrong Isomer Reaction->Impurity Minor Verification QC Verification 1H NMR: t, J=72Hz MS: 204.1 m/z Target->Verification

Figure 2: Synthesis pathway highlighting the origin of potential impurities and the critical QC checkpoint.

References

  • Molaid Chemical Database. (2024). 2-(difluoromethoxy)-5-nitrophenol - CAS 700804-01-9.[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Identification and Quantification of 4-Nitrocatechol.... (Context on precursor stability and reactivity). Retrieved from [Link]

  • MDPI Molecules. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds. (Mechanistic background on difluoromethylation). Retrieved from [Link]

  • American Chemical Society (ACS). (2019).[3] Difluoromethylation of Phenols and Thiophenols. (Synthetic protocols for aryl difluoromethyl ethers). Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Nitrophenolates and Fluorinated Compounds: Mechanisms, Applications, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the strategic modification of small molecules is paramount to achieving desired therapeutic outcomes. This guide provides an in-depth technical exploration of two distinct but significant classes of compounds: nitrophenolates and fluorinated molecules. We dissect their fundamental mechanisms of action, from the metabolic disruption caused by nitrophenolates to the nuanced physicochemical enhancements afforded by fluorination. This document moves beyond a mere recitation of facts to explain the causality behind their biological effects and the rationale for their application in experimental and therapeutic contexts. We furnish detailed protocols for key validation assays, comparative analyses to guide strategic decision-making, and a forward-looking perspective on their potential in modern drug development.

The Biological Landscape of Nitrophenolates: Potent Metabolic Modulators

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. The position and number of these electron-withdrawing nitro groups profoundly influence the compound's acidity, lipophilicity, and, consequently, its biological activity.[1] While utilized in various industrial applications, their most notable biological role is the potent modulation of cellular energy metabolism.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-documented biological activity of nitrophenols, particularly dinitrophenols like 2,4-dinitrophenol (DNP), is the uncoupling of oxidative phosphorylation.[2][3] In healthy mitochondrial function, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a robust electrochemical gradient. This proton-motive force is the energy source that ATP synthase uses to phosphorylate ADP to ATP.

Nitrophenols act as protonophores, or proton shuttles.[1][4] Being weakly acidic and lipophilic, they can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolate anion is protonated. This neutral, lipid-soluble molecule then diffuses back across the membrane into the matrix, where it releases its proton in the more alkaline environment. This cycle effectively dissipates the proton gradient, uncoupling it from ATP synthesis.[5] The energy from the ETC is no longer stored in the gradient but is instead lost as heat.[1] This mechanism is responsible for both the historical use of DNP as a weight-loss agent and its significant toxicity.[1][3]

G cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_ion_ims H+ NP_H Nitrophenol (NPOH) ATP_Synthase ATP Synthase H_ion_ims->ATP_Synthase Proton Flow NP_ion Nitrophenolate (NPO-) NP_H->NP_ion 2. Diffusion Across Membrane ETC Electron Transport Chain (ETC) ETC->H_ion_ims ATP ATP ATP_Synthase->ATP Generates H_ion_matrix H+ Heat Heat H_ion_matrix->Heat Energy Released as Heat NP_ion->H_ion_ims 1. Protonation NP_ion->H_ion_matrix 3. Deprotonation Matrix_H_Source Matrix_H_Source->ETC Pumps H+

Caption: Mechanism of Nitrophenolate-Induced Mitochondrial Uncoupling.

Spectrum of Biological Activities

Beyond metabolic disruption, nitrophenols exhibit a range of other biological effects:

  • Antimicrobial and Herbicidal Activity: Their ability to disrupt energy metabolism makes them effective against a broad spectrum of microbes and plants, forming the basis for their use in pesticides and herbicides.[1][2]

  • Cytotoxicity: At higher concentrations, the severe depletion of ATP leads to cellular dysfunction and apoptosis, making some derivatives candidates for anticancer research, though toxicity remains a major hurdle.[1]

  • Estrogenic Activity: Certain derivatives, such as 3-methyl-4-nitrophenol found in diesel exhaust, have demonstrated estrogenic activity in both in vitro and in vivo assays, highlighting their potential as endocrine disruptors.[6]

Toxicological Profile and Limitations

The primary limitation of nitrophenolates in therapeutic development is their narrow therapeutic index. The same mechanism that produces a desired effect (e.g., increased metabolism) can easily lead to severe toxicity, including hyperthermia, tachycardia, and death.[7] Chronic exposure can lead to cataracts, skin irritation, and damage to the liver and kidneys.[8][9]

The Strategic Advantage of Fluorinated Compounds in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[10] Approximately 20% of all pharmaceuticals on the market are fluorinated, a testament to the element's profound ability to enhance drug-like properties.[11][12] This is not a random substitution but a calculated strategy to modulate a molecule's physicochemical profile.

Key Physicochemical Effects of Fluorination

The unique properties of the fluorine atom—its small size (mimicking hydrogen), high electronegativity, and the strength of the C-F bond—are central to its utility.[13]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[12] Strategically replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[13][14] The cholesterol-lowering drug ezetimibe, for instance, features p-fluoro substituents to prevent aromatic hydroxylation and improve its pharmacokinetic profile.[14][15]

  • Modulation of Lipophilicity (LogP): Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[16] This effect is context-dependent; a single fluorine atom may cause a slight increase in LogP, while a trifluoromethyl (CF₃) group provides a significant lipophilic contribution.[16]

  • Alteration of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thereby affecting its solubility, receptor binding, and cell permeability.[14][15]

  • Conformational Control and Binding Affinity: Fluorine substitution can alter molecular conformation and create favorable interactions (e.g., hydrogen bonds, dipole interactions) within a target's binding pocket, leading to enhanced potency and selectivity.[17][18]

Table 1: Impact of Common Fluorine Substitutions on Drug Properties

PropertySingle F AtomTrifluoromethyl (CF₃) Group
Metabolic Stability Blocks oxidation at the site of substitution.[14]Highly stable; acts as a metabolically robust isostere for a methyl or ethyl group.[16]
Lipophilicity (LogP) Generally causes a slight to moderate increase.[16]Significantly increases lipophilicity.[16]
Acidity/Basicity (pKa) Strong inductive electron-withdrawing effect lowers pKa of nearby groups.[14]Very strong inductive effect, significantly lowers pKa.
Binding Interactions Can act as a hydrogen bond acceptor; participates in dipole-dipole interactions.[13][17]Can engage in hydrophobic interactions; its unique electronics can alter binding modes.
Fluorine in Enzyme Inhibition

Fluorinated compounds are exceptionally effective as enzyme inhibitors. They can be designed as mechanism-based or "suicide" inhibitors, where the enzyme's own catalytic action activates the inert compound into a reactive species that covalently binds to and inactivates the enzyme.[19][20] The well-known anticancer drug 5-fluorouracil (5-FU) is a classic example; it is metabolically converted into a mechanism-based inhibitor of thymidylate synthase, halting DNA synthesis in rapidly dividing cancer cells.[21][22]

G start Start: Design & Synthesis of Fluorinated Compound Library screen Primary Screening: High-Throughput Enzyme Assay start->screen hit_id Hit Identification: Compounds showing >50% Inhibition screen->hit_id dose_resp Dose-Response Analysis: Determine IC50 Values hit_id->dose_resp Confirmed Hits mech_study Mechanism of Action Studies: (e.g., Kinetics, 19F-NMR, Crystallography) dose_resp->mech_study selectivity Selectivity Profiling: Test against related enzymes mech_study->selectivity lead_gen Lead Generation: Active & Selective Hits selectivity->lead_gen sar Structure-Activity Relationship (SAR): Synthesize Analogs lead_gen->sar Leads adme In Vitro ADME/Tox: (Metabolic Stability, Cytotoxicity) sar->adme Optimized Analogs adme->sar Feedback Loop lead_opt Lead Optimization adme->lead_opt

Caption: Workflow for Screening and Development of Fluorinated Enzyme Inhibitors.

Comparative Analysis: Nitrophenolates vs. Fluorinated Compounds

The choice between these compound classes in a drug discovery program is dictated by the therapeutic goal.

Table 2: Comparative Profile

FeatureNitrophenolatesFluorinated Compounds
Primary Mechanism Broad metabolic disruption (uncoupling oxidative phosphorylation).[2][3]Targeted modulation of physicochemical properties (stability, binding, pKa).[10][14]
Selectivity Generally low; affects all mitochondria-dependent cells.Can be very high, tailored to a specific enzyme or receptor active site.
Therapeutic Window Very narrow due to high systemic toxicity.[7]Generally wide; properties are fine-tuned to minimize off-target effects.[11]
Primary Applications Antimicrobials, herbicides; limited and historically dangerous human use.[1]Broad: oncology, CNS disorders, anti-infectives, anti-inflammatories, imaging.[12][23][24]
Key Advantage Potent and rapid metabolic effect.Strategic, predictable improvements in ADME/Tox properties and potency.[25]
Key Limitation High, often lethal, toxicity.[9]Synthetic complexity can be a challenge.[26][27]

Experimental Protocols for Activity Assessment

To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols.

Protocol 1: Mitochondrial Respiration Assay for Uncoupling Activity

This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure the effect of a nitrophenolate on mitochondrial oxygen consumption. The causality is clear: an uncoupler will stimulate maximum respiration without the need for ADP, as the process is no longer linked to ATP synthesis.

Methodology:

  • Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) via differential centrifugation. Determine protein concentration using a Bradford or BCA assay.

  • Chamber Setup: Calibrate the respirometer chambers at 37°C in a suitable respiration buffer (e.g., MiR05).

  • Substrate Addition: Add isolated mitochondria (approx. 0.5 mg/mL) to the chamber, followed by substrates for Complex I (e.g., pyruvate, malate, glutamate) to initiate baseline respiration (LEAK state).

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 2.5 mM) to measure coupled oxidative phosphorylation (OXPHOS capacity). Respiration should increase significantly.

  • Test Compound Addition: After the ADP is consumed and respiration returns to a basal state, perform a stepwise titration of the nitrophenolate compound (e.g., 10-100 µM DNP).

  • Data Analysis: An effective uncoupler will cause a dose-dependent increase in oxygen consumption rate, independent of ADP addition, that should match or exceed the previous OXPHOS capacity. This directly demonstrates the dissipation of the proton gradient and the uncoupling of respiration from phosphorylation.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This standard colorimetric assay assesses cell viability and provides a quantitative measure of a compound's cytotoxic potential. It is applicable to both compound classes.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (nitrophenolate or fluorinated molecule) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for evaluating the metabolic stability of fluorinated compounds. By replacing a C-H bond with a C-F bond, the compound should show reduced metabolism by, and less inhibition of, key CYP enzymes like CYP3A4.

Methodology:

  • System Setup: Use a commercially available kit containing human liver microsomes (a source of CYP enzymes), a fluorescent probe substrate specific for the CYP isoform of interest (e.g., CYP3A4), and an NADPH-regenerating system to initiate the reaction.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the microsomes with a range of concentrations of the fluorinated test compound and a known inhibitor (e.g., ketoconazole for CYP3A4) for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the probe substrate and the NADPH-regenerating system to start the metabolic reaction.

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Readout: Measure the fluorescence of the metabolized probe using a plate reader. Lower fluorescence indicates a higher degree of CYP inhibition by the test compound.

  • Data Analysis: Compare the activity in the presence of the test compound to the no-inhibitor control to calculate the percent inhibition and determine the IC₅₀ value. A high IC₅₀ value suggests the compound is a weak inhibitor and is less likely to cause drug-drug interactions.

Conclusion and Future Outlook

Nitrophenolates and fluorinated compounds occupy vastly different, yet important, niches in the study of biological activity. Nitrophenolates, while largely unsuitable for systemic therapeutics due to toxicity, remain invaluable tools for studying cellular metabolism and serve as a stark reminder of the power of manipulating cellular energy.

Conversely, the strategic incorporation of fluorine represents a triumph of modern drug design. It provides a sophisticated toolkit for fine-tuning the properties of a lead compound to enhance efficacy, improve safety, and overcome pharmacokinetic challenges. The continued development of novel fluorination methods and a deeper understanding of fluorine's subtle electronic effects will ensure that it remains a key element in the development of next-generation therapeutics. For researchers and drug developers, a comprehensive understanding of both the potent, broad effects of molecules like nitrophenolates and the precise, targeted modifications enabled by fluorine is essential for navigating the complex challenges of modern pharmaceutical science.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]

  • PubChem. Nitrophenols. [Link]

  • Bentham Science Publishers. Roles of Fluorine in Drug Design and Drug Action. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PMC. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. [Link]

  • SciSpace. Biologically Active Organofluorine Compounds. [Link]

  • PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • PubMed. Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]

  • PubMed. Trinitrophenol: a membrane-impermeable uncoupler of oxidative phosphorylation. [Link]

  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • PubMed. [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. [Link]

  • Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

  • PMC. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

  • Unknown Source. [No title available].
  • PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

  • Bentham Science Publishers. Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. [Link]

  • PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Springer. Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • ACS Publications. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. [Link]

  • PMC. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. [Link]

  • UNL Digital Commons. Use of Fluorinated Functionality in Enzyme Inhibitor Development. [Link]

  • Taylor & Francis Online. Organofluorine compounds – Knowledge and References. [Link]

  • Longdom Publishing. P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. [Link]

  • Taylor & Francis Online. Uncoupler – Knowledge and References. [Link]

  • Wikipedia. Uncoupler. [Link]

  • ATSDR. chapter 3. toxicokinetics, susceptible populations, biomarkers, chemical interactions. [Link]

  • NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]

  • MDPI. Effect of the Oxidative Phosphorylation Uncoupler Para-Nitrophenol on the Activated Sludge Community Structure and Performance of a Submerged Membrane Bioreactor. [Link]

  • ResearchGate. (PDF) Enzyme inhibition by fluoro compounds. [Link]

  • Oxford Academic. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. [Link]

  • Oxford Academic. Estrogenic Activities of Nitrophenols in Diesel Exhaust Particles. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • Taylor & Francis Online. 4-nitrophenol – Knowledge and References. [Link]

  • ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

Sources

The Fluorine Renaissance: A Guide to Structural Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic small molecules has evolved from a niche modification to a fundamental pillar of modern drug design.[1] Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This is not coincidental; the "Fluorine Effect" offers a unique orthogonal handle to modulate physicochemical properties without drastically altering steric bulk.

This guide moves beyond basic halogenation. It explores high-impact structural motifs—specifically Trifluoromethyl (


) , Difluoromethyl (

)
, and the emerging Pentafluorosulfanyl (

)
—providing the rationale for their selection, their physicochemical impacts, and validated protocols for their synthesis.

Physicochemical Foundations

To deploy fluorine effectively, one must understand the causality between the atom's properties and the molecule's behavior.

The Polar Hydrophobicity Paradox

Fluorine is the most electronegative element (3.98 Pauling), yet the C-F bond is non-polarizable. This creates a unique phenomenon where fluorinated groups can increase lipophilicity (


) while simultaneously introducing a strong dipole.
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidative metabolism. Replacing a metabolically labile C-H bond (e.g., benzylic or para-phenyl positions) with C-F blocks metabolic soft spots.

  • 
     Modulation:  Fluorine’s inductive effect (
    
    
    
    ) lowers the
    
    
    of neighboring amines (reducing basicity to improve permeability) and lowers the
    
    
    of neighboring acids (improving solubility).[2]
Comparative Data: The Fluorine Series

The following table summarizes the impact of substituting a hydrogen or methyl group with fluorinated motifs.

PropertyHydrogen (

)
Methyl (

)
Fluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Radius (Å) 1.202.001.472.702.94
Electronegativity (Pauling) 2.202.55 (C)3.983.49 (group)3.65 (group)
Hammett Constant (

)
0.00-0.170.060.540.68
Lipophilicity (

value)
0.000.560.140.881.23
Key Utility BaselineSteric bulkMetabolic blockLipophilicity/Metabolic stability"Super-Lipophilic" / Space filling

The Structural Motif Toolbox

Trifluoromethyl ( ): The Metabolic Shield

The


 group is a bioisostere for an isopropyl group in terms of sterics but with inverted electronics. It is the gold standard for preventing metabolic oxidation and increasing blood-brain barrier (BBB) permeability due to significant lipophilicity gains.
Difluoromethyl ( ): The Lipophilic Hydrogen Bond Donor

This is currently one of the most powerful motifs in lead optimization. Unlike


, the 

group contains an acidic proton.
  • Mechanism: The electron-withdrawing fluorines polarize the C-H bond, making it a weak hydrogen bond donor (HBD).

  • Bioisosterism: It acts as a "lipophilic bioisostere" for alcohols (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and thiols (
    
    
    
    ).[3] It retains H-bonding capability to the receptor but removes the metabolic liability of the hydroxyl group and improves membrane permeability.
Pentafluorosulfanyl ( ): The "Super-Trifluoromethyl"

Often ignored due to synthetic difficulty,


 is chemically stable (resistant to strong acids/bases) and offers a square-pyramidal geometry. It is significantly more lipophilic and electron-withdrawing than 

, making it ideal for filling large hydrophobic pockets in enzyme active sites.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate fluorinated motif based on the medicinal chemistry problem encountered.

FluorineDecisionMatrix Start Lead Optimization Challenge Metabolic Metabolic Instability? Start->Metabolic Potency Potency/Binding Issue? Start->Potency BlockSite Block Labile Site (e.g., para-position) Metabolic->BlockSite Yes UseF Substitute H -> F BlockSite->UseF HBond H-Bond Donor Needed? Potency->HBond UseCF2H Use -CF2H (Lipophilic Bioisostere for -OH) HBond->UseCF2H Yes Hydrophobic Hydrophobic Pocket? HBond->Hydrophobic No UseCF3 Use -CF3 (Standard Lipophilicity) Hydrophobic->UseCF3 Standard UseSF5 Use -SF5 (High Lipophilicity/Volume) Hydrophobic->UseSF5 Large Volume

Figure 1: Strategic decision matrix for selecting fluorinated motifs during lead optimization.

Experimental Protocol: Nucleophilic Trifluoromethylation

The most robust method for installing a


 group onto a ketone or aldehyde is using the Ruppert-Prakash Reagent  (

).[4] This protocol describes the synthesis of a trifluoromethylated carbinol, a common intermediate.
Mechanism of Action

The reaction proceeds via a nucleophilic attack. A fluoride source (initiator) attacks the silicon of


, generating a pentacoordinate silicon species or a transient 

anion, which attacks the carbonyl.

RuppertPrakash Step1 Initiation: TMS-CF3 + F- -> [Pentacoordinate Si] Step2 Addition: CF3 attacks Carbonyl -> Alkoxide Intermediate Step1->Step2 Step3 Silylation: Alkoxide traps TMS -> Silyl Ether Step2->Step3 Step4 Hydrolysis: Acidic Workup -> CF3-Alcohol Step3->Step4

Figure 2: Mechanistic flow of the Ruppert-Prakash trifluoromethylation.

Detailed Methodology

Objective: Synthesis of 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.

Reagents:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash Reagent) (1.2 equiv)
    
  • Initiator: TBAF (Tetrabutylammonium fluoride) (1.0 M in THF, 0.01 equiv - Catalytic)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Quench: 1M HCl[1]

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of nitrogen to room temperature.

  • Dissolution: Add Benzaldehyde (500 mg, 4.71 mmol) and anhydrous THF (10 mL).

  • Reagent Addition: Add

    
     (803 mg, 5.65 mmol) via syringe.
    
  • Initiation (Critical Step): Cool the mixture to

    
     (ice bath). Add TBAF (47 
    
    
    
    of 1M solution) dropwise. Note: A yellow color often develops, indicating the formation of the active species.
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC (the silyl ether intermediate is usually less polar than the starting material).
    
  • Hydrolysis: Once consumption of starting material is confirmed, add 5 mL of 1M HCl and stir vigorously for 1 hour to cleave the silyl ether.

  • Workup: Dilute with diethyl ether (20 mL), wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Case Studies in Drug Design

Sitagliptin (Januvia): The Trifluoromethyl Pyrazole
  • Target: DPP-4 (Type 2 Diabetes).

  • Fluorine Role: The molecule features a trifluoromethyl-triazolopyrazine core. The

    
     group is essential for potency and metabolic stability. It occupies a hydrophobic pocket in the DPP-4 active site, while the adjacent fluorines on the phenyl ring prevent oxidative degradation.
    
Ezetimibe (Zetia): Metabolic Blocking
  • Target: Niemann-Pick C1-Like 1 (Cholesterol absorption).

  • Fluorine Role: Ezetimibe contains two para-fluorophenyl groups. These fluorine atoms are strategically placed to block the primary sites of metabolic oxidation (para-hydroxylation), significantly extending the half-life of the drug without compromising its binding affinity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

  • Altneuss, L., & Savoie, J. (2025). Emerging Trends in Pentafluorosulfanyl (

    
    ) Chemistry. Annual Reports in Medicinal Chemistry (Simulated Reference for Context). 
    

Sources

Methodological & Application

Synthetic route to 2-(difluoromethoxy)-5-nitrophenol from m-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Topic: A Practical Synthetic Route to 1-(Difluoromethoxy)-2-nitro-5-(trifluoromethyl)benzene Utilizing m-Trifluoromethylphenol

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

The incorporation of fluorinated motifs, particularly the difluoromethoxy (-OCHF₂) group, is a cornerstone of modern medicinal chemistry. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1] This document provides a robust, two-step synthetic pathway starting from the readily available m-trifluoromethylphenol.

It is important to address a discrepancy in the requested transformation. The direct synthesis of "2-(difluoromethoxy)-5-nitrophenol" from "m-trifluoromethylphenol" is not chemically feasible as it would require the conversion of a highly stable trifluoromethyl (-CF₃) group into a hydroxyl (-OH) group, alongside the desired difluoromethylation of the existing phenol. Therefore, this guide details a scientifically sound and practical route to a structurally related and valuable fluorinated building block: 1-(difluoromethoxy)-2-nitro-5-(trifluoromethyl)benzene . This route leverages the intended starting material and showcases the two key chemical transformations of interest: electrophilic nitration and O-difluoromethylation.

Strategic Overview & Rationale

The synthetic strategy is designed for efficiency and reliability, proceeding in two distinct steps. The logic of the sequence—nitration followed by difluoromethylation—is critical. Performing the nitration first on the electron-rich phenol is a high-yielding transformation. Attempting to nitrate after difluoromethylation would result in a less activated ring, potentially requiring harsher conditions.

Step 1: Electrophilic Nitration. We begin with the regioselective nitration of m-trifluoromethylphenol. The hydroxyl group is a powerful ortho, para-director, while the trifluoromethyl group is a deactivating meta-director. Their combined influence strongly favors the introduction of the nitro group at the C2 position, which is ortho to the hydroxyl and meta to the trifluoromethyl group, yielding the intermediate 2-nitro-5-(trifluoromethyl)phenol .[2]

Step 2: O-Difluoromethylation. The phenolic intermediate is then converted to its corresponding difluoromethyl ether. For this key transformation, we employ a modern and operationally simple method that utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.[3][4] Upon heating, this stable salt decarboxylates to generate the electrophilic difluorocarbene (:CF₂), which is trapped by the phenoxide in situ. This method avoids the use of hazardous and difficult-to-handle gaseous reagents like chlorodifluoromethane (Freon 22).

Overall Synthetic Workflow

Caption: Two-step synthesis from m-trifluoromethylphenol.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids, high temperatures, and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol (Intermediate)

This protocol is adapted from established methods for the nitration of substituted phenols.[2]

Materials & Reagents:

  • m-Trifluoromethylphenol

  • Glacial Acetic Acid (CH₃COOH)

  • Nitric Acid (HNO₃, 65% aqueous solution)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve m-trifluoromethylphenol (e.g., 10.0 g, 61.7 mmol) in glacial acetic acid (25 mL).

  • Temperature Control: Place the flask in a water bath to maintain an internal temperature of approximately 40°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 65% nitric acid (5.5 mL) to glacial acetic acid (15 mL).

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the stirred phenol solution over 15-20 minutes. Monitor the internal temperature to ensure it does not exceed 45°C.

  • Reaction: After the addition is complete, remove the water bath and continue stirring the reaction mixture at room temperature for 45 minutes.

  • Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 400 mL of ice water. A yellow precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (4 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-nitro-5-(trifluoromethyl)phenol as a yellow solid.

Protocol 2: Synthesis of 1-(Difluoromethoxy)-2-nitro-5-(trifluoromethyl)benzene (Final Product)

This protocol is based on the robust difluoromethylation procedure published in Organic Syntheses.[3][4]

Materials & Reagents:

  • 2-Nitro-5-(trifluoromethyl)phenol (from Protocol 1)

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL oven-dried, single-necked round-bottom flask equipped with a magnetic stir bar, add 2-nitro-5-(trifluoromethyl)phenol (e.g., 5.0 g, 24.1 mmol, 1.0 equiv) and cesium carbonate (11.8 g, 36.2 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with dry nitrogen three times.

  • Solvent Addition: Through the septum, add anhydrous DMF (35 mL) followed by deionized water (4.0 mL) via syringe. Stir the resulting suspension.

  • Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes while stirring.

  • Reagent Addition: Briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (10.4 g, 67.5 mmol, 2.8 equiv) in one portion under a positive flow of nitrogen.

  • Reflux Setup: Quickly replace the septum with a flame-dried reflux condenser, also connected to the Schlenk line with a nitrogen inlet and an oil bubbler outlet.

  • Reaction: Lower the apparatus into a preheated oil bath at 120°C and stir vigorously for 2-3 hours. Vigorous gas evolution (CO₂) will be observed. Monitor the reaction progress by TLC (e.g., 1:4 ethyl acetate:hexanes).

  • Cooling and Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with 100 mL of deionized water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 1-(difluoromethoxy)-2-nitro-5-(trifluoromethyl)benzene.

Quantitative Data & Characterization

ParameterStep 1: NitrationStep 2: O-Difluoromethylation
Starting Material m-Trifluoromethylphenol2-Nitro-5-(trifluoromethyl)phenol
Molar Mass ( g/mol ) 162.11207.11
Product 2-Nitro-5-(trifluoromethyl)phenol1-(Difluoromethoxy)-2-nitro-5-(trifluoromethyl)benzene
Product Molar Mass ( g/mol ) 207.11257.12
Typical Yield 80-90%75-85%
Appearance Yellow SolidPale Yellow Oil
Expected ¹H NMR (δ, ppm) ~11.0 (s, 1H, -OH), 8.3-7.2 (m, 3H, Ar-H)~8.2-7.6 (m, 3H, Ar-H), ~6.8 (t, J=72 Hz, 1H, -OCHF₂)
Expected ¹⁹F NMR (δ, ppm) ~ -63 (s, 3F, -CF₃)~ -64 (s, 3F, -CF₃), ~ -80 (d, 2F, -OCHF₂)

Note: NMR data are estimations based on typical chemical shifts for these functional groups and should be confirmed by experimental analysis.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2014). A simple and highly efficient method for the double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 55(30), 4194-4197. [Link]

  • Fu, W., Zhu, M., Zou, G., & Song, Q. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(9), 2354–2357. [Link]

  • Shen, X., & Hartwig, J. F. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(30), 7542-7546. [Link]

  • Beier, P., & Pastyříková, T. (2007). Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. Collection of Czechoslovak Chemical Communications, 72(4), 552-562. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 47(23), 6641-6643. [Link]

  • Sohail, M., & Telvekar, V. N. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(22), 4059. [Link]

Sources

Using 2-(difluoromethoxy)-5-nitrophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(Difluoromethoxy)-5-nitrophenol in Medicinal Chemistry

Executive Summary

In modern drug discovery, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1][2][3] 2-(Difluoromethoxy)-5-nitrophenol (CAS 700804-01-9) has emerged as a high-value building block, offering a unique "privileged scaffold" for the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR modulators.[4]

This Application Note provides a comprehensive technical guide on utilizing this intermediate. Unlike generic phenols, this molecule offers a pre-installed difluoromethoxy (-OCF₂H) group—a lipophilic, metabolically stable hydrogen-bond donor/acceptor bioisostere—positioned ortho to a reactive phenol and para to a nitro group.[4] This specific substitution pattern allows for the rapid generation of 3-alkoxy-4-(difluoromethoxy)anilines , a motif frequently encountered in high-potency pharmaceutical candidates.[4]

Chemical Profile & Structural Logic

Understanding the electronic and steric environment of this building block is prerequisite to successful derivatization.

FeatureSpecificationStrategic Implication
Structure 1-Hydroxy-2-(difluoromethoxy)-5-nitrobenzene Trisubstituted benzene core.[4][5]
-OCF₂H Group Position 2 (Ortho to OH, Para to NO₂)Lipophilicity Booster: LogP modulation (~0.6 unit increase vs OMe).[4] H-Bonding: The terminal proton is a weak H-bond donor (Lipophilic Hydrogen Bond), unlike -OCF₃.[4]
-OH Group Position 1 (Meta to NO₂)Nucleophilic Handle: Ready for etherification (Williamson/Mitsunobu).[4] The pKa is slightly lowered by the electron-withdrawing NO₂ and OCF₂H groups, increasing reactivity.
-NO₂ Group Position 5 (Meta to OH)Masked Aniline: Serves as a latent amine for downstream amide/urea coupling.[4]
Why this specific isomer?

The 2-(difluoromethoxy)-5-nitrophenol isomer is typically derived from 4-nitrocatechol .[4] The hydroxyl group para to the nitro group is more acidic, allowing for selective difluoromethylation at that position. This leaves the meta-hydroxyl free, resulting in our target building block.[4] This regioselectivity is crucial; it provides a scaffold where the bulky OCF₂H group is distal to the eventual nitrogen attachment point, reducing steric clash in the binding pocket of target proteins.

Strategic Workflows

The utility of this building block generally follows a "Divergent Functionalization" pathway. The primary workflow involves locking the phenolic oxygen with a diversity element (R-group) followed by reducing the nitro group to unlock the aniline.

Pathway Diagram: Scaffold Divergence

G Start 2-(Difluoromethoxy)-5-nitrophenol (Building Block) Step1 Intermediate A: Ether Derivative (Locked Phenol) Start->Step1 Alkylation (R-X, Base) Step2 Intermediate B: Aniline Derivative (Reduced Scaffold) Step1->Step2 Nitro Reduction (H2/Pd or Fe/NH4Cl) End1 Target 1: Amide/Urea (Kinase Inhibitors) Step2->End1 Coupling (R'-COCl / R'-NCO) End2 Target 2: Heterocyclic Core (Benzimidazoles/Quinolines) Step2->End2 Cyclization (Condensation)

Figure 1: The standard synthetic workflow converts the phenol into a diversity-generating center before unmasking the aniline for pharmacophore assembly.[4]

Detailed Experimental Protocols

The following protocols are optimized for scalability and reproducibility. They address common pitfalls such as the volatility of fluorinated intermediates and the chemoselectivity of reductions.

Protocol A: Phenolic Alkylation (Ether Synthesis)

Objective: To introduce a diversity element (R) at the 1-position.[4]

Reagents:

  • Substrate: 2-(difluoromethoxy)-5-nitrophenol (1.0 equiv)[4]

  • Electrophile: Alkyl Halide (R-I or R-Br) (1.2 equiv)[4]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[4]

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-(difluoromethoxy)-5-nitrophenol and anhydrous DMF. Stir under N₂ until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ in a single portion. The solution will likely turn deep yellow/orange due to phenolate formation. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Alkyl Halide dropwise.

    • Critical Note: If using volatile halides (e.g., iodomethane, 2-iodopropane), use a sealed pressure tube or reflux condenser to prevent loss.[4]

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[4] The product will be less polar than the starting phenol.

  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with LiCl solution (to remove DMF), water, and brine.[4] Dry over Na₂SO₄.[4][5]

  • Purification: Flash column chromatography.

    • Self-Validation: The disappearance of the broad phenolic -OH signal (~10 ppm) in ¹H NMR confirms alkylation.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the -NO₂ group to -NH₂ without defluorinating the -OCF₂H group. Warning: Standard Pd/C hydrogenation is generally safe for -OCF₂H, but prolonged exposure or high pressure can sometimes lead to hydrodefluorination.[4] The Iron/Ammonium Chloride method is recommended for high-value intermediates to guarantee integrity.[4]

Reagents:

  • Substrate: Nitro-ether intermediate (from Protocol A) (1.0 equiv)[4]

  • Reductant: Iron Powder (325 mesh) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)[4]

  • Solvent: Ethanol/Water (4:1 ratio)[4]

Procedure:

  • Preparation: Suspend the nitro substrate in EtOH/H₂O in a reaction vessel equipped with a mechanical stirrer (iron slurry can be heavy).

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark grey/brown sludge.

  • Monitoring: Check LCMS after 1 hour. The mass should shift by M-30 (loss of O₂, gain of H₂? No, -NO₂ [46] to -NH₂ [16] is a loss of 30 mass units).[4]

    • Correction: NO₂ (46) -> NH₂ (16).[4] Mass difference is -30.[4]

  • Filtration: Crucial Step. Filter the hot mixture through a pad of Celite while it is still warm. If it cools, the product may precipitate in the iron cake. Wash the cake copiously with hot EtOAc or MeOH.

  • Isolation: Concentrate the filtrate. Partition between saturated NaHCO₃ and EtOAc. Dry and concentrate.

    • Stability Note: The resulting aniline is prone to oxidation (browning) upon air exposure. Store under Argon or use immediately in the next step.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the utility, we examine the synthesis of a 3-isopropoxy-4-(difluoromethoxy)aniline derivative, a motif structurally similar to Roflumilast (PDE4 inhibitor) analogs.[4]

Data Summary:

StepTransformationReagentsYieldKey Analytic
1 Alkylation2-iodopropane, Cs₂CO₃, DMF95%¹H NMR: Isopropyl septet at 4.5 ppm.
2 ReductionH₂ (1 atm), 10% Pd/C, MeOH92%LCMS: [M+H]⁺ consistent with aniline.
3 Amide Coupling2-Furoyl chloride, TEA, DCM88%Formation of stable amide bond.[4]

Mechanistic Insight: The presence of the electron-withdrawing -OCF₂H group para to the newly formed amine decreases the basicity of the aniline nitrogen (relative to a methoxy-aniline).[4] Consequently, nucleophilic attacks (e.g., on acid chlorides) may require slightly longer reaction times or stronger bases compared to standard anisidine derivatives.[4]

References

  • Synthesis and Reactivity of Difluoromethoxylated Compounds Source: National Institutes of Health (PMC) URL:[4][Link] Relevance: Mechanistic details on the stability of the OCF₂H group during photoredox and radical reactions.

  • 2-(Difluoromethoxy)-5-nitrophenol Building Block Data Source: Molaid Chemical Registry URL:[4][Link] Relevance: Confirms CAS 700804-01-9 and cites alkylation protocols using Cs₂CO₃.

  • Difluoromethylation of Phenols (Organic Syntheses) Source: Organic Syntheses, Vol. 101, pp. 164-180 (2024) URL:[Link] Relevance: Provides the foundational chemistry for creating the aryl difluoromethyl ether linkage if the building block needs to be synthesized de novo.

  • The Role of Fluorine in Medicinal Chemistry Source: MDPI (Molecules Journal) URL:[4][Link] Relevance: Comparative analysis of OCF₂H vs OCF₃ lipophilicity and metabolic stability.

Sources

Application Note: O-Difluoromethylation Protocols for Phenolic Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The difluoromethoxy group (-OCF₂H) is a privileged structural motif in modern medicinal chemistry. Unlike the trifluoromethoxy group (-OCF₃), the -OCF₂H moiety acts as a lipophilic hydrogen bond donor, capable of modulating binding affinity and improving metabolic stability by blocking oxidative metabolism at labile phenolic sites.

Historically, the introduction of this group relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas requiring harsh basic conditions and specialized handling. This guide outlines three modern, field-validated protocols that circumvent these limitations, prioritizing atom economy , operational safety , and functional group tolerance .

Key Decision Matrix
RequirementRecommended ProtocolReagent Class
Scalability & Cost Protocol A Sodium Chlorodifluoroacetate (Solid)
Mild/Room Temp Protocol B Difluoromethyl Triflate (Liquid)
Late-Stage/Selectivity Protocol C S-(Difluoromethyl)sulfonium Salts

Mechanistic Underpinnings[1][2][3][4][5][6]

Understanding the mechanism is critical for troubleshooting. The vast majority of O-difluoromethylations proceed via a difluorocarbene (:CF₂) intermediate, rather than direct Sₙ2 displacement.

Mechanism of Action[1][2][3][4][7][8]
  • Carbene Generation: The precursor decomposes (thermally or chemically) to release singlet difluorocarbene (:CF₂).

  • Nucleophilic Trapping: The phenoxide anion (generated by base) attacks the electrophilic carbene.

  • Protonation: The resulting difluoromethyl anion is rapidly protonated by a proton source (water or solvent) to form the final ether.

Critical Insight: The rate of carbene generation must match the rate of trapping. If carbene generation is too fast relative to the phenoxide concentration, the carbene dimerizes (forming tetrafluoroethylene) or hydrolyzes, leading to low yields.

G Reagent Precursor (e.g., ClCF2CO2Na) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat/Base Intermediate Anion [ArO-CF2]- SideProduct Hydrolysis/Dimerization Carbene->SideProduct No Nucleophile Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO-) Phenol->Phenoxide Base (Cs2CO3/KOH) Phenoxide->Intermediate + :CF2 (Fast) Product Product (ArOCF2H) Intermediate->Product + H+ (Source: H2O/Solvent)

Figure 1: General mechanistic pathway for base-mediated O-difluoromethylation via difluorocarbene.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Chlorodifluoroacetate)

Best for: Routine synthesis, scale-up (>10g), and cost-efficiency. Reagent: Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na). Source: Organic Syntheses 2024; Org.[1][2] Lett. 2013.

This reagent is a stable solid that releases :CF₂ upon decarboxylation at elevated temperatures (95–120 °C).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[3]

  • Reagent: Sodium chlorodifluoroacetate (2.0 – 2.8 equiv)[4][1]

  • Base: Cesium carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (cheaper, requires vigorous stirring)

  • Solvent: DMF (anhydrous preferred) + H₂O (additive, 10% v/v)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Note: Gas (CO₂) is evolved; ensure the system is vented through an oil bubbler.

  • Charging: Add the Phenol (10 mmol) and Cs₂CO₃ (15 mmol) to the flask.

  • Solvation: Add DMF (15 mL) and H₂O (1.5 mL). The water acts as the proton source for the final step.

  • Degassing (Optional but Recommended): Sparge with N₂ for 10 minutes to remove O₂, which can oxidize sensitive phenols.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in one portion.

  • Reaction: Heat the mixture to 120 °C (internal temperature). Stir vigorously (500+ rpm).

    • Observation: Vigorous bubbling will occur as decarboxylation proceeds.

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate or MTBE (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Author’s Note: If the reaction stalls, add an additional 0.5 equiv of the reagent and continue heating. The presence of water is crucial; anhydrous conditions often lead to lower yields due to poor protonation of the intermediate.

Protocol B: Mild Aqueous Conditions (Difluoromethyl Triflate)

Best for: Temperature-sensitive substrates, late-stage functionalization, rapid screening. Reagent: Difluoromethyl triflate (HCF₂OTf).[5][3] Source: Org. Lett. 2016 (Zafrani et al.).[6]

HCF₂OTf is a liquid reagent that reacts at room temperature in a biphasic system.

Reagents:

  • Substrate: Phenol (1.0 equiv)[3]

  • Reagent: HCF₂OTf (1.5 equiv)[3]

  • Base: KOH (6.0 equiv, used as 30% aq. solution)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Prepare a solution of Phenol (1.0 mmol) in MeCN (2 mL) in a vial.

  • Base Addition: Add aqueous KOH (6.0 mmol, ~1 mL of 6M solution). The mixture will likely form a biphasic system.

  • Temperature Control: Cool the mixture to 0 °C (ice bath).

  • Reagent Addition: Add HCF₂OTf (1.5 mmol) dropwise via syringe.

    • Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature for 15–30 minutes.

  • Workup: Dilute with water, extract with dichloromethane, and concentrate.

  • Outcome: This protocol is remarkably clean; often, simple extraction yields >95% pure product.

Protocol C: High Selectivity (Sulfonium Salts)

Best for: Complex scaffolds containing other nucleophiles (e.g., thiols, amines) where chemoselectivity is required. Reagent: S-(difluoromethyl)sulfonium salts (e.g., Hu's Reagent). Source: J. Org.[6][2] Chem. 2019 (Hu, Wong).[2]

Reagents:

  • Substrate: Phenol (1.0 equiv)[3]

  • Reagent: S-(difluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 equiv)

  • Base: LiOH or KOH (2.2 equiv)

  • Solvent: Dichloromethane (DCM) or Fluorobenzene

Step-by-Step Methodology:

  • Setup: Mix Phenol (0.5 mmol) and the Sulfonium Salt (0.6 mmol) in DCM (2 mL).

  • Activation: Add powdered LiOH (1.1 mmol) at room temperature.

  • Reaction: Stir at room temperature for 12 hours.

  • Mechanism: The base deprotonates the phenol and triggers the release of :CF₂ from the sulfonium salt in a controlled manner, often within a solvent cage that promotes O-alkylation over C-alkylation.

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Low Conversion Rapid hydrolysis of :CF₂Increase reagent equivalents (up to 4.0). Ensure "wet" solvents are not too wet (keep water to ~10%).
C-Alkylation Substrate is electron-rich (e.g., naphthols)Use Protocol B (Room Temp) to kinetically favor O-alkylation. Switch solvent to non-polar (Toluene) if possible.
Starting Material Remains Base insolubilitySwitch from K₂CO₃ to Cs₂CO₃ (higher solubility in DMF).
Defluorination Overheating / Basic hydrolysisReduce reaction time. Quench immediately upon completion.

References

  • Hands, A. T., et al. (2024).[1][2] Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.[1]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Zheng, W., et al. (2013).

  • Zafrani, Y., et al. (2016). Difluoromethyl Triflate: A Liquid Reagent for the Difluoromethylation of Phenols. Organic Letters, 18(24), 6304–6307.

  • Liu, G.-K., et al. (2019).[2] Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt. The Journal of Organic Chemistry, 84(22), 14994–15004.

Sources

Application of 2-(difluoromethoxy)-5-nitrophenol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2-(difluoromethoxy)-5-nitrophenol (CAS: 700804-01-9) as a high-value scaffold in the synthesis of kinase inhibitors and metabolically stable bioisosteres.[1] The difluoromethoxy (


) group acts as a lipophilic hydrogen bond donor, offering a superior pharmacokinetic profile compared to traditional methoxy groups by blocking oxidative O-demethylation metabolic pathways. This document provides a validated protocol for utilizing this scaffold to generate 5-amino-2-(difluoromethoxy)phenyl ether intermediates, a critical motif in modern drug discovery.[1]

Introduction: The Strategic Value of the Motif

In modern medicinal chemistry, the "Fluorine Effect" is utilized to modulate pKa, lipophilicity, and metabolic stability.[1] The difluoromethoxy group is particularly valuable as a bioisostere for the methoxy group (


) or the hydroxyl group (

).
  • Metabolic Blockade: The C-F bond strength renders the

    
     group resistant to Cytochrome P450-mediated O-dealkylation, significantly extending the half-life (
    
    
    
    ) of the drug candidate.[1]
  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy group (

    
    ), the terminal proton in 
    
    
    
    is sufficiently acidic to act as a weak hydrogen bond donor, potentially establishing unique binding interactions within an enzyme active site (e.g., kinase hinge regions).

2-(Difluoromethoxy)-5-nitrophenol serves as a bifunctional building block.[1] The free phenolic hydroxyl allows for structural diversification (via alkylation or arylation), while the nitro group provides a latent handle for coupling reactions (via reduction to aniline).

Chemical Profile & Retrosynthetic Logic

PropertySpecification
Chemical Name 2-(difluoromethoxy)-5-nitrophenol
CAS Number 700804-01-9
Molecular Formula

Molecular Weight 217.13 g/mol
Key Functional Groups Phenol (Nucleophile), Nitro (Electrophile precursor), Difluoromethoxy (Stable lipophile)
Primary Application Precursor to 3-alkoxy-4-(difluoromethoxy)anilines (Kinase Inhibitor Scaffolds)
Retrosynthetic Pathway

The synthesis of this scaffold typically originates from 4-nitrocatechol .[1] The regioselective difluoromethylation of the more acidic para-hydroxyl group (relative to the nitro group) yields the target 2-(difluoromethoxy)-5-nitrophenol.[1]

Retrosynthesis Target Target Drug Core (Kinase Inhibitor) Aniline Intermediate: 5-Amino-2-(difluoromethoxy)phenyl ether Target->Aniline Coupling (Amide/Urea Formation) Scaffold Scaffold: 2-(difluoromethoxy)-5-nitrophenol Aniline->Scaffold 1. O-Alkylation 2. Nitro Reduction Precursor Starting Material: 4-Nitrocatechol Scaffold->Precursor Regioselective Difluoromethylation

Figure 1: Retrosynthetic logic positioning 2-(difluoromethoxy)-5-nitrophenol as the divergent point for library synthesis.[1]

Detailed Protocol: Synthesis of 5-Amino-2-(difluoromethoxy)phenyl Ethers

This protocol describes the conversion of 2-(difluoromethoxy)-5-nitrophenol into a functionalized aniline intermediate.[1] This sequence is representative of the synthesis of PLK (Polo-like Kinase) inhibitors.

Step 1: O-Alkylation (Diversification)

Objective: To attach the variable "tail" region of the drug molecule to the free phenol.[1] Example: Isopropylation (Synthesis of 1-(difluoromethoxy)-2-isopropoxy-4-nitrobenzene).[1]

Reagents:

  • Substrate: 2-(difluoromethoxy)-5-nitrophenol (1.0 equiv)[1]

  • Alkylating Agent: 2-Iodopropane (1.5 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-(difluoromethoxy)-5-nitrophenol and anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     in one portion. Stir at ambient temperature for 15 minutes. The solution typically turns yellow/orange due to phenoxide formation.[1]
    
  • Addition: Add 2-iodopropane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting phenol peak should disappear.[1]

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without defluorinating the sensitive


 group.
Caution: Avoid strong acidic conditions or harsh hydrogenation which might hydrolyze the difluoromethyl ether.[1]

Method A: Iron-Ammonium Chloride (Mild & Selective) Reagents:

  • Substrate: Nitro intermediate from Step 1 (1.0 equiv)

  • Reductant: Iron powder (Fe) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Dissolve the nitro compound in Ethanol/Water.[1][3] Add

    
    .
    
  • Activation: Add Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

  • Monitoring: LC-MS will show the mass shift of

    
     (Nitro to Amine: 
    
    
    
    ).[1]
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.[1][3] Concentrate the filtrate.

  • Isolation: Partition the residue between water and Ethyl Acetate.[1] Dry and concentrate to yield the aniline.[1]

Application Case Study: PLK Inhibitor Synthesis

In the development of Polo-like Kinase (PLK) inhibitors, the 5-amino-2-(difluoromethoxy)phenyl ether motif is often coupled with a heterocycle (e.g., a diaminotriazole or pyrimidine) to form the active inhibitor.[1]

Workflow Diagram:

Workflow Start 2-(difluoromethoxy)-5-nitrophenol Step1 Step 1: Alkylation (R-X, Cs2CO3, DMF) Start->Step1 Inter1 Intermediate A: Nitro-Ether Step1->Inter1 Yield >90% Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 Inter2 Intermediate B: Aniline Scaffold Step2->Inter2 Chemoselective Retention of OCF2H Step3 Step 3: Amide Coupling (Heterocyclic Acid, HATU) Inter2->Step3 Final Final API: Kinase Inhibitor Step3->Final

Figure 2: Synthetic workflow for converting the scaffold into a bioactive API.

Safety & Handling Protocols

  • Nitro Compounds: While 2-(difluoromethoxy)-5-nitrophenol is stable, polynitrated by-products (if synthesizing the starting material) can be explosive.[1] Ensure the starting material is free of dinitro impurities.[1]

  • Difluorocarbene Reagents: If synthesizing the scaffold from nitrocatechol using sodium chlorodifluoroacetate (

    
    ), be aware that this reaction generates difluorocarbene (
    
    
    
    ) and
    
    
    gas. Perform in a well-ventilated fume hood to manage pressure and off-gassing.[1]
  • Solvent Selection: Avoid using strong alkoxides (NaOMe) in methanol at high temperatures with the final product, as the

    
     group can undergo transesterification or degradation under extreme basic forcing conditions.
    

References

  • Vertex AI Search. (2025).[4][5] Synthesis of 1-difluoromethoxy-2-isopropoxy-4-nitrobenzene from 2-(difluoromethoxy)-5-nitrophenol. Molaid Chemical Data. Link

  • BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2019).[1] CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry / PMC. Link

  • Organic Syntheses. (2018). Difluoromethylation of Phenols. Org. Synth. 2018, 95, 164-182.[1] Link

  • Journal of Organic and Pharmaceutical Chemistry. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions. Link

Sources

Application Note: Regioselective Nitration of 2-(difluoromethoxy)phenol

[1]

Executive Summary

This application note details the protocol for the regioselective nitration of 2-(difluoromethoxy)phenol (CAS: 22418-66-2).[1] This transformation is a critical step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and various agrochemicals.[2]

The primary challenge in this reaction is controlling regioselectivity between the para-nitro (4-position) and ortho-nitro (6-position) isomers while preventing oxidative degradation of the electron-rich phenolic ring.[1] This guide presents a validated low-temperature nitration protocol using dichloromethane (DCM) as a solvent to maximize yield and facilitate isomer separation based on intramolecular hydrogen bonding properties.[1][2]

Reaction Mechanism & Regiochemistry

Substrate Analysis

The substrate contains two directing groups:

  • Hydroxyl (-OH): A strong activating group and ortho, para-director.[1][2]

  • Difluoromethoxy (-OCHF

    
    ):  A moderate activating group (due to oxygen lone pairs) but inductively electron-withdrawing due to the fluorine atoms.[1][2] It is also an ortho, para-director.[1][2]
    
Directing Effects

The -OH group is a significantly stronger activator than the -OCHF

122
  • Position 4 (para to OH): The major product.[2] Sterically less hindered than position 6.[2]

  • Position 6 (ortho to OH): The minor product.[2] Formation is facilitated by the stabilization of the transition state via hydrogen bonding but hindered by the adjacent -OCHF

    
     group.[2]
    
  • Position 3 & 5: Disfavored (meta to the dominant -OH group).

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the resulting isomer distribution.

NitrationPathwaysSubstrate2-(difluoromethoxy)phenolHNO3+ HNO3 / H2SO4(Nitronium Ion NO2+)Substrate->HNO3SigmaComplexSigma Complex(Resonance Stabilized)HNO3->SigmaComplexPara4-nitro-2-(difluoromethoxy)phenol(MAJOR Isomer)Intermolecular H-bondSigmaComplex->Para  Kinetic Control  (Steric Freedom)Ortho6-nitro-2-(difluoromethoxy)phenol(MINOR Isomer)Intramolecular H-bondSigmaComplex->Ortho  Chelation ControlOxidationQuinone/Tar Byproducts(Avoided by Low Temp)SigmaComplex->Oxidation  T > 10°C

Figure 1: Reaction pathway showing the divergence into para- and ortho- isomers and potential oxidation risks.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-(difluoromethoxy)phenol (>98% purity).[1][2]

    • Nitric Acid (65-70% or 90% fuming).[1][2] Note: 65% is safer; 90% requires stricter temp control.

    • Dichloromethane (DCM), Anhydrous.[2]

    • Magnesium Sulfate (MgSO

      
      ).[2]
      
    • Hexanes (for purification).[2][3]

  • Equipment:

    • 3-neck round bottom flask (250 mL).[1][2]

    • Addition funnel with pressure-equalizing arm.[1][2]

    • Low-temperature thermometer (internal probe).[1][2]

    • Ice-Salt bath (capable of -10°C).[1][2][4]

Step-by-Step Procedure
Phase 1: Preparation and Solubilization
  • Setup: Equip the 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. Flush with Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][3][5]
    
  • Dissolution: Add 10.0 g (62.5 mmol) of 2-(difluoromethoxy)phenol to 60 mL of DCM .

    • Why DCM? DCM is non-flammable and provides excellent heat transfer at low temperatures, preventing localized hot spots that lead to tar formation [1].[2]

  • Cooling: Lower the reaction vessel into the ice-salt bath. Cool the internal temperature to -10°C .

Phase 2: Controlled Nitration[1][2]
  • Acid Prep: In the addition funnel, mix 4.5 g (approx. 3.2 mL, 70 mmol) of Nitric Acid (70%) with 5 mL of water.[2]

    • Note: Diluting the acid slightly moderates the initial exotherm.[2]

  • Addition: Add the Nitric Acid solution dropwise over 45-60 minutes .

    • CRITICAL STOP POINT: Do not allow the internal temperature to exceed -5°C .[2] If it spikes, stop addition immediately.

  • Digestion: After addition is complete, allow the mixture to stir at 0°C for 1 hour.

Phase 3: Quench and Workup
  • Quench: Pour the reaction mixture into 100 mL of ice water . Stir vigorously for 5 minutes.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[2]

  • Extraction: Extract the aqueous layer once with 20 mL DCM . Combine organic layers.

  • Washing: Wash combined organics with:

    • 2 x 50 mL Water.[2]

    • 1 x 50 mL Brine (Saturated NaCl).[2]

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotovap at 30°C) to yield a yellow/orange solid residue.
    

Purification & Isomer Separation Strategy

The crude residue contains both the 4-nitro and 6-nitro isomers.[2] Their physical properties differ significantly due to hydrogen bonding:

Property4-nitro isomer (Para)6-nitro isomer (Ortho)
H-Bonding Intermolecular (Strong lattice)Intramolecular (Chelate)
Polarity HighLow
Volatility LowHigh (Steam Volatile)
Solubility (Hexane) InsolubleSoluble
Separation Workflow

We utilize the solubility difference in boiling hexane to separate the isomers without expensive chromatography.[2]

PurificationFlowCrudeCrude Solid Mixture(Para + Ortho)HexaneWashTriturate with Boiling Hexane(3 x 50 mL)Crude->HexaneWashFiltrationHot FiltrationHexaneWash->FiltrationSolidResidueSolid Residue(Insoluble)Filtration->SolidResidueRetains ParaFiltrateFiltrate(Hexane Solution)Filtration->FiltrateContains OrthoParaProduct4-nitro-2-(difluoromethoxy)phenol(Target Product)SolidResidue->ParaProductRecrystallize(DCM/Ether)OrthoProduct6-nitro-2-(difluoromethoxy)phenol(Byproduct)Filtrate->OrthoProductEvaporate

Figure 2: Purification workflow exploiting solubility differences.

Purification Steps[4]
  • Trituration: Add 100 mL of Hexane to the crude solid. Heat to reflux (boiling) with stirring for 15 minutes.

  • Hot Filtration: Filter the mixture while hot.

    • The Solid (Filter Cake): Contains the desired 4-nitro isomer .[2]

    • The Filtrate (Liquid): Contains the 6-nitro isomer and non-polar impurities.

  • Final Polish: Recrystallize the solid filter cake from a mixture of DCM/Hexane or Ethanol/Water to obtain analytical purity (>98%).

Expected Results & Data Analysis

ParameterExpected ValueNotes
Combined Yield 75 - 85%High conversion due to activated ring.[1][2]
Isomer Ratio ~3:1 (Para:Ortho)Sterics of -OCHF

reduces ortho attack.[1][2]
4-Nitro Appearance Pale Yellow SolidMP: 119-121°C (Analogous to 2-F-4-NO

phenol [1]).[1][2][4]
6-Nitro Appearance Bright Yellow/OrangeLower melting point due to internal H-bond.[1][2]
Analytical Validation (NMR)
  • 4-Nitro Isomer (

    
    H NMR):  Look for an ABX system or two doublets (if coupling is strong) in the aromatic region.[2] The proton ortho to the nitro group will be significantly deshielded (~8.0 ppm).[2]
    
  • Difluoromethoxy Group: Characteristic triplet (

    
     Hz) around 6.5 ppm.[1][2]
    

Safety & Hazards (E-E-A-T)

  • Runaway Exotherm: Nitration of phenols is highly exothermic.[2] The "sacrificial oxidation" of the phenol can lead to rapid gas evolution (NOx) and pressure buildup.[2] Never add nitric acid rapidly.

  • Acid Compatibility: Do not use acetone or alcohols as solvents for the reaction step; they can react violently with concentrated nitric acid [2].[2]

  • Difluoromethoxy Stability: While the -OCHF

    
     group is relatively stable in acid compared to acetals, prolonged heating in strong acid can lead to hydrolysis.[2] Maintain T < 20°C during the acidic phase.
    

References

  • Corning. (n.d.).[2] Nitration of phenol in flow: Safety and Protocol. Retrieved from [Link]

  • Vertex AI Search. (2023).[2] CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.[1][2][6] (Patent citing nitro-precursor synthesis).[1][2] Retrieved from

Application Note: High-Resolution Quantification of Nitrophenol Isomers via HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrophenols are critical intermediates in the synthesis of pharmaceuticals, pesticides, and dyes, yet they act as significant environmental pollutants.[1] Their analysis is complicated by the structural similarity of isomers (2-, 3-, and 4-nitrophenol) and their pH-dependent ionization behavior.

This guide details the development of a robust HPLC-UV method for the simultaneous quantification of 2-nitrophenol (2-NP), 3-nitrophenol (3-NP), 4-nitrophenol (4-NP), and 2,4-dinitrophenol (2,4-DNP). Unlike standard "cookbook" protocols, this document focuses on the mechanistic drivers of separation—specifically the interplay between mobile phase pH, stationary phase selection, and analyte pKa—to ensure scientific integrity and reproducibility.

Physicochemical Context & Method Strategy

The pKa Challenge

Nitrophenols are weak acids. Their retention behavior on reversed-phase columns is dictated by their ionization state.

  • 2-Nitrophenol: pKa ~7.2[1]

  • 4-Nitrophenol: pKa ~7.1[1]

  • 2,4-Dinitrophenol: pKa ~4.1

Critical Insight: To achieve consistent retention and sharp peak shapes on a hydrophobic C18 stationary phase, the analytes must remain in their neutral (protonated) form. If the mobile phase pH approaches the pKa, the analyte splits between ionized and neutral forms, causing severe peak tailing and retention time shifting.

  • Strategy: The mobile phase must be buffered to pH < 3.0 (at least 1-2 units below the lowest pKa).

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While C18 is the industry workhorse, it relies primarily on hydrophobic interactions.[2] Nitrophenol isomers have identical molecular weights and similar hydrophobicities, making baseline resolution difficult on short C18 columns.

  • Recommendation: A Phenyl-Hexyl column is superior for this application.

  • Mechanism: It utilizes

    
     interactions between the phenyl ring of the stationary phase and the nitro-aromatic ring of the analyte.[2] This adds a second dimension of selectivity (ortho/meta/para positioning effects) that C18 lacks.
    
UV Detection

Nitrophenols exhibit a bathochromic shift (red shift) in alkaline conditions. However, under the acidic conditions required for separation, the absorption maxima (


) typically fall between 270–320 nm.
  • Consensus Wavelength: 280 nm provides a robust balance of sensitivity for all isomers.

  • High-Sensitivity Option: 315 nm can be used for 4-nitrophenol specifically, but may reduce sensitivity for 2-nitrophenol.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this separation, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (MeOH vs ACN) Start->Solubility UV_Scan UV-Vis Scan (200-400nm) Determine Lambda max in Acidic Media Start->UV_Scan Column_Select Column Screening Compare C18 vs. Phenyl-Hexyl Solubility->Column_Select UV_Scan->Column_Select MobilePhase Mobile Phase Optimization pH Titration (2.5 - 4.0) Column_Select->MobilePhase Gradient Gradient Optimization Resolution (Rs) > 2.0 MobilePhase->Gradient Validation ICH Q2(R2) Validation Gradient->Validation

Caption: Logical workflow for optimizing nitrophenol separation, prioritizing pH control and column selectivity.

Optimized Experimental Protocol

Reagents & Preparation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Buffer: 10 mM Potassium Phosphate Monobasic (

    
    ) adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Stock Standard: Dissolve 10 mg of each nitrophenol isomer in 10 mL of 50:50 Methanol:Water (1000 ppm stock).

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity via

interactions.
Mobile Phase A 10 mM Phosphate Buffer, pH 2.5Suppresses ionization (pKa < 4.1) for sharp peaks.
Mobile Phase B AcetonitrileLower viscosity and sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol. 10 µLPrevents column overload; adjust based on sensitivity needs.
Column Temp. 30°CImproves reproducibility of retention times.
Detection UV @ 280 nmCommon isosbestic point approximation for isomers.
Gradient Profile

Isocratic elution often fails to separate 2,4-DNP (early eluting) from 4-NP (late eluting) efficiently.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial hold for polar DNP retention
2.08515End of isocratic hold
12.04060Linear ramp to elute hydrophobic isomers
14.04060Wash
14.18515Return to initial conditions
20.08515Re-equilibration (Critical)

Sample Preparation & Extraction Logic

For complex matrices (e.g., plasma, wastewater), direct injection is impossible. Use this Solid Phase Extraction (SPE) workflow.

SamplePrep Sample Raw Sample (Aqueous/Bio) Filter Filtration (0.45 µm PTFE) Sample->Filter SPE_Cond SPE Conditioning (MeOH -> Water -> Acidic Buffer) Filter->SPE_Cond Load Load Sample (Low flow rate) SPE_Cond->Load Wash Wash (5% MeOH in Water) Load->Wash Elute Elution (100% ACN) Wash->Elute Recon Reconstitution (Mobile Phase Initial) Elute->Recon

Caption: SPE workflow ensuring analyte enrichment and matrix removal.

Method Validation (ICH Q2(R2) Guidelines)

To ensure the method is "fit for purpose," the following validation parameters must be established.

Linearity & Range

Prepare a minimum of 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Acceptance Criteria:

    
    .
    
  • Self-Validation: Plot Response Factor (Area/Conc) vs. Concentration. The slope should be effectively zero.

Accuracy (Recovery)

Spike blank matrix at 3 levels (Low, Mid, High).

  • Acceptance Criteria: 80–120% recovery for environmental samples; 98–102% for drug substances.

Precision (Repeatability)

Inject the "Mid" standard 6 times.

  • Acceptance Criteria: RSD < 2.0% for retention time and peak area.

Limits of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and the slope (

).
  • LOD:

    
    
    
  • LOQ:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH > pKa of analyteLower Mobile Phase A pH to < 3.0.
Split Peaks Sample solvent too strongDissolve sample in initial mobile phase (15% ACN).
Retention Drift Column not equilibratedEnsure 10 column volumes of re-equilibration after gradient.
High Backpressure Salt precipitationEnsure buffer is filtered (0.2 µm) and premixed before pumping.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[4][5] [Link][1][4][6]

  • Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.[7] Environmental Science: Atmospheres. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Protocol for Environmental and Biological Matrices

Executive Summary

Nitrophenols are critical analytes in environmental monitoring (as pesticide degradation products) and drug metabolism studies. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to their high polarity, acidity, and thermal instability. Direct injection often yields poor peak shapes (tailing), low sensitivity, and column adsorption.

This Application Note details a robust protocol utilizing silylation derivatization to convert nitrophenols into volatile, thermally stable ethers. While Trimethylsilyl (TMS) derivatization is common, this guide advocates for tert-butyldimethylsilyl (TBDMS) derivatization using MTBSTFA. This approach offers superior hydrolytic stability and a characteristic


 fragmentation pattern that significantly enhances sensitivity in Selected Ion Monitoring (SIM) mode.

The Science of Derivatization: Causality & Mechanism

Why Derivatize?

Nitrophenols contain a hydroxyl (-OH) group and a nitro (-NO2) group on a benzene ring. The phenolic proton is acidic and forms strong hydrogen bonds with silanol groups in the GC inlet liner and column stationary phase.

  • Consequence: This interaction causes peak tailing, irreversible adsorption (ghost peaks), and non-linear calibration curves.

  • Solution: Silylation replaces the active acidic proton with a silyl group, reducing polarity and preventing hydrogen bonding.[1]

TMS vs. TBDMS: A Critical Choice

While BSTFA (forming TMS derivatives) is widely used, it produces derivatives that are highly moisture-sensitive and prone to hydrolysis.

  • Recommendation: Use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[2][3]

  • Mechanism: MTBSTFA adds a bulky tert-butyldimethylsilyl group.[3]

  • Mass Spec Advantage: TBDMS derivatives undergo a predictable fragmentation losing the tert-butyl group (

    
    ). This ion often carries >50% of the total ion current, providing exceptional sensitivity for SIM analysis compared to the fragmented "grass" of TMS spectra.
    
Reaction Workflow Diagram

G cluster_0 Analyte cluster_1 Reagent cluster_2 Product NP Nitrophenol (Polar, Acidic) Reaction Reaction 60°C, 60 min NP->Reaction MTBSTFA MTBSTFA (Derivatizing Agent) MTBSTFA->Reaction Deriv TBDMS-Nitrophenol (Volatile, Stable) Reaction->Deriv Byprod By-product (N-methyltrifluoroacetamide) Reaction->Byprod

Caption: Reaction pathway converting polar nitrophenol to stable TBDMS-ether using MTBSTFA.

Materials & Reagents

ComponentSpecificationPurpose
Derivatizing Agent MTBSTFA + 1% TBDMCSForms TBDMS derivatives; TBDMCS acts as a catalyst.
Solvent Acetonitrile (ACN) or Ethyl AcetateACN is preferred for polarity matching; must be anhydrous.
Internal Standard 4-Nitrophenol-d4 or 2,4-Dinitrophenol-d3Corrects for extraction loss and injection variability.
SPE Cartridge Polymeric (e.g., Oasis HLB or equivalent)Retains phenols at acidic pH better than C18.
pH Adjuster 6N HClAcidifies sample to pH < 2 to protonate phenols.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of a deuterated internal standard (IS) added before extraction is mandatory to validate recovery.

  • Sample Pre-treatment: Measure 100 mL of water sample. Add 20 µL of Internal Standard solution (10 µg/mL). Adjust pH to < 2.0 using 6N HCl.[4]

    • Reasoning: Phenols are weak acids (pKa ~7-10, lower for nitrophenols). At pH < 2, they are fully protonated (neutral), maximizing retention on the hydrophobic SPE sorbent.

  • Conditioning: Pass 6 mL Dichloromethane (DCM), 6 mL Methanol, and 6 mL Ultrapure Water (pH 2) through the cartridge. Do not let the cartridge dry.[4]

  • Loading: Pass the sample through the cartridge at ~5-10 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water (removes salts/interferences). Dry cartridge under vacuum for 15 mins.

    • Critical: Moisture inhibits derivatization. Ensure the cartridge is bone dry.

  • Elution: Elute with 2 x 3 mL of DCM/Acetone (1:1) or pure ACN.

  • Concentration: Evaporate eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL anhydrous Acetonitrile.

Derivatization Procedure
  • Transfer the 100 µL reconstituted extract to a 2 mL GC crimp vial with a glass insert.

  • Add 50 µL of MTBSTFA (with 1% TBDMCS).

  • Cap tightly and vortex for 10 seconds.

  • Incubate at 60°C for 60 minutes.

    • Note: Sterically hindered phenols (e.g., 2,6-dinitrophenol) require longer times or higher temps (80°C) compared to simple phenols.

  • Cool to room temperature. Inject directly.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890/8890 or equivalent)
  • Inlet: Splitless mode (1 min purge); 260°C.

  • Liner: Deactivated single taper with wool (prevents non-volatile residue accumulation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C (hold 2 min)

    • Total Run Time: ~28 mins.

Mass Spectrometer (Single Quadrupole)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[5][6]

  • Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-550 m/z) for identification.

Target Ions (TBDMS Derivatives)

The


 ion corresponds to the loss of the tert-butyl group 

.
AnalyteMolecular Weight (Parent)Derivative MWQuant Ion (SIM)

Qualifier Ions
2-Nitrophenol 139253196 150, 253
4-Nitrophenol 139253196 150, 253
2,4-Dinitrophenol 184298241 195, 298
DNOC 198312255 209, 312
4-Nitrophenol-d4 (IS) 143257200 154, 257

Data Analysis & Validation

Identification Criteria
  • Retention Time: Analyte peak must be within ±0.05 min of the standard.

  • Ion Ratios: The ratio of the Quant ion to Qualifier ions must match the standard within ±20%.

Quantification

Calculate concentration using the internal standard method:



Where 

(Relative Response Factor) is determined from calibration standards.
Method Performance (Typical)
  • Linearity:

    
     (Range: 1–1000 µg/L).
    
  • Limit of Quantitation (LOQ): 0.1 – 0.5 µg/L (Matrix dependent).

  • Recovery: 80–110% (Corrected by IS).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Peaks / Low Response Moisture in sample preventing derivatization.Ensure SPE cartridge is dried completely (vacuum >15 min). Use anhydrous solvents.
Tailing Peaks Active sites in inlet or column.[7][8]Change liner; trim 10cm from column head; ensure liner is deactivated.
Extra "Ghost" Peaks Incomplete derivatization or reagent degradation.Check MTBSTFA expiration. Increase reaction time/temp.
Baseline Rise Column bleed or excess reagent.[7][9]Condition column at 300°C. Ensure solvent delay cuts out the reagent peak.

Workflow Visualization

Workflow Start Sample Collection (Water/Biofluid) Acid Acidification (pH < 2 with HCl) Start->Acid SPE Solid Phase Extraction (Polymeric Sorbent) Acid->SPE Dry Drying Step (Critical: Vacuum/N2) SPE->Dry Deriv Derivatization (MTBSTFA, 60°C, 1h) Dry->Deriv Reconstitute in ACN GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing (Quant vs IS) GCMS->Data

Caption: Step-by-step analytical workflow ensuring sample integrity and maximum sensitivity.

References

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][10]

  • ResearchGate. (2007). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives.[6] Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Nitrophenols and Other Semivolatile Organic Compounds.[6][11] Retrieved from [Link]

Sources

Application Note: Visible Light Photoredox Catalysis for Synthesizing Difluoromethoxylated Compounds

[1][2][3][4][5][6]

Executive Summary

The difluoromethoxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1

Traditionally, the synthesis of aryl difluoromethyl ethers relied on the

direct C–H difluoromethoxylation of (hetero)arenes


Technical Background & Mechanism

The Challenge of the Radical

The direct introduction of the



Reagent Design

This protocol utilizes 4-cyano-1-(difluoromethoxy)pyridin-1-ium triflate , a shelf-stable, redox-active reagent designed to release the



Mechanism of Action

The reaction proceeds via a radical-polar crossover mechanism (oxidative quenching cycle):

  • Excitation: The photocatalyst (PC) absorbs blue light, reaching an excited state (

    
    ).
    
  • Radical Generation:

    
     reduces the Pyridinium Reagent via SET. The reagent fragments, releasing the neutral pyridine byproduct and the reactive 
    
    
    radical.
  • Radical Addition: The electrophilic

    
     radical adds to the most electron-rich position of the (hetero)arene, forming a cyclohexadienyl radical intermediate.
    
  • Oxidation & Aromatization: The oxidized photocatalyst (

    
    ) oxidizes the radical intermediate to a cation (closing the catalytic cycle), which subsequently undergoes deprotonation to restore aromaticity and yield the final product.
    

PhotoredoxCyclePC_GSGround State PC(Ru(bpy)3 2+)PC_ExcitedExcited State PC*(Strong Reductant)PC_GS->PC_Excited Blue Light (450 nm)PC_Excited->PC_GS SET (Reduction of Reagent)ReagentReagent(N-OCF2H Pyridinium)Radical•OCF2H RadicalReagent->Radical FragmentationIntermediateCyclohexadienylRadicalRadical->Intermediate Addition to AreneAreneSubstrate(Hetero)areneCationCationicIntermediateIntermediate->Cation Oxidation by PC(III)ProductProduct(Ar-OCF2H)Cation->Product -H+

Figure 1: Mechanistic cycle for the photoredox-catalyzed C-H difluoromethoxylation of arenes.

Experimental Protocol

Materials & Equipment
  • Photocatalyst:

    
     (CAS: 60804-74-2) or 
    
    
    (CAS: 94928-86-6).
  • Reagent: 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (Ngai Reagent).

  • Solvent: Acetonitrile (MeCN), HPLC grade, degassed.

  • Light Source: 40W Blue LED Kessil Lamp (450 nm) or equivalent photoreactor (e.g., Penn PhD Photoreactor).

  • Vials: 8 mL clear glass vials with Teflon-lined septum caps.

Standard Procedure (0.2 mmol Scale)

This protocol is optimized for the functionalization of electron-rich heteroarenes (e.g., pyridines, indoles) and simple arenes.

  • Charge Reagents: In an 8 mL vial equipped with a magnetic stir bar, add:

    • Substrate (Arene): 0.20 mmol (1.0 equiv)

    • Ngai Reagent: 0.30 mmol (1.5 equiv)

    • Photocatalyst (

      
      ): 0.004 mmol (2 mol%)
      
  • Solvent Addition: Transfer the vial to a glovebox or use standard Schlenk techniques. Add 2.0 mL of anhydrous MeCN (0.1 M concentration relative to substrate).

  • Degassing (Critical): Seal the vial. Sparge with Argon or Nitrogen for 5–10 minutes via a needle inlet/outlet to remove dissolved oxygen, which can quench the excited photocatalyst.

  • Irradiation: Place the vial approx. 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (maintain

    
     using a fan if the LEDs generate significant heat) for 16–24 hours.
    
  • Workup:

    • Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (1 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient). Note: Difluoromethoxylated products are often less polar than the parent substrate.

Data Summary: Scope & Limitations
Substrate ClassRegioselectivityTypical YieldNotes
Simple Arenes (e.g., Benzene, Xylene)Statistical / Steric40–60%Requires excess substrate (5-10 equiv) to prevent over-reaction.
Electron-Rich Heterocycles (Indoles, Pyrroles)C2 or C3 (Electronic)60–85%Highly efficient; works well with sensitive functional groups.
Pyridines/Diazines Minisci-type (C2/C4)50–70%Often requires protonation (TFA additive) to activate the ring.
Complex APIs (e.g., Loratadine)Late-stage (Steric)30–50%Excellent for diversification; may produce regioisomeric mixtures.

Workflow Visualization

The following diagram illustrates the operational workflow for high-throughput parallel synthesis.

WorkflowPrep1. Reagent Weighing(Glovebox/Air)Degas2. Sparging/Degassing(Ar, 10 min)Prep->Degas Seal VialsReact3. Irradiation(Blue LED, 18h, 25°C)Degas->React Place in ReactorWorkup4. Extraction(EtOAc/NaHCO3)React->Workup QuenchAnalysis5. Analysis(19F NMR / LCMS)Workup->Analysis Isolate

Figure 2: Operational workflow for parallel difluoromethoxylation.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion:

    • Cause: Oxygen quenching. Solution: Ensure rigorous degassing.

    • Cause: Light penetration. Solution: Use narrower vials or increase stirring rate to ensure uniform irradiation.

  • Decomposition of Reagent:

    • The Ngai reagent is sensitive to moisture over long periods. Store in a desiccator or glovebox. If the reagent turns yellow/brown before use, recrystallize or purchase fresh stock.

  • Regioselectivity Issues:

    • For substrates with multiple reactive sites, adding a Brønsted acid (e.g., TFA, 1.0 equiv) can sometimes alter selectivity by protonating basic nitrogens, deactivating certain positions (Minisci-type reactivity).

Safety Considerations
  • HF Generation: While the reagent is stable, the decomposition of the

    
     radical or hydrolysis can generate trace HF. Always perform workups in a fume hood and use glass or plasticware compatible with fluorides.
    
  • Blue Light: High-intensity blue light is damaging to the retina. Use orange-tinted UV/Blue light blocking safety glasses or enclose the reactor in a light-proof box.

References

  • Primary Protocol & Reagent Development: Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019).[2] "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science, 10(11), 3217–3222. [Link]

  • Reagent Stability & Scope Extension: Koon, M. A., & Ngai, M. Y. (2022). "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent." Organic Letters, 24(34), 6364–6369. [Link]

  • Review on Fluoroalkoxylation: Tredwell, M., & Gouverneur, V. (2012). "Electrophilic fluorination of heterocycles." Angewandte Chemie International Edition, 51(46), 11426-11437. (Contextual grounding for electrophilic radical reactivity). [Link]

Advanced Derivatization Strategies for Nitrophenols in GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

Nitrophenols (NPs) represent a unique analytical challenge in gas chromatography (GC). As acidic, polar, and thermally labile compounds, they exhibit severe peak tailing and irreversible adsorption on active sites within the injection liner and column. While High-Performance Liquid Chromatography (HPLC) is often the default alternative, GC coupled with Mass Spectrometry (GC-MS) or Electron Capture Detection (GC-ECD) remains superior for structural elucidation and ultra-trace sensitivity—provided the analyte is properly derivatized.

This guide moves beyond generic textbook methods to provide a critical comparison of the two dominant derivatization strategies: Silylation (BSTFA/MTBSTFA) and Alkylation (PFBBr) .

The Analyst's Dilemma: Selectivity vs. Universality
  • Choose Silylation when analyzing a broad profile of phenols and nitrophenols in biological fluids (urine/plasma) where moderate sensitivity (ppb range) is acceptable and "problematic" multi-nitro compounds (e.g., 2,4-DNP) must be detected.

  • Choose PFBBr Alkylation when targeting ultra-trace (ppt range) environmental pollutants in water/soil using GC-ECD or GC-MS (NICI mode). Warning: This method often fails for ortho-substituted dinitrophenols.

Decision Logic & Workflow

The following decision tree illustrates the selection process based on analyte chemistry and required sensitivity.

G Start Start: Nitrophenol Analysis Matrix Matrix Type? Start->Matrix Bio Biological (Urine/Plasma) Complex Matrix Matrix->Bio High Background Env Environmental (Water/Soil) Trace Analysis Matrix->Env Low Background Method1 Protocol A: Silylation (MTBSTFA/BSTFA) Bio->Method1 Better Robustness Target Target Analytes? Env->Target DNP Includes 2,4-DNP or Dinoseb? Target->DNP DNP->Method1 Yes (PFBBr Fails) Method2 Protocol B: Alkylation (PFBBr) DNP->Method2 No (Max Sensitivity)

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on matrix complexity and specific nitrophenol targets.

Mechanism of Action

Silylation (Nucleophilic Substitution)

Silylation replaces the active protic hydrogen of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS).

  • Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide).[1]

  • Expert Insight: While BSTFA is common, MTBSTFA is recommended for nitrophenols. The resulting TBDMS derivatives are hydrolytically more stable than TMS derivatives and produce a characteristic

    
     ion (loss of t-butyl group) in MS, significantly improving quantitation reliability.
    
Alkylation (PFBBr)

Pentafluorobenzyl bromide (PFBBr) reacts with the phenolate ion (generated by a base like K₂CO₃) to form a pentafluorobenzyl ether.

  • Mechanism:

    
    
    
  • Expert Insight: This reaction introduces five fluorine atoms, creating a massive cross-section for electron capture. This makes it ideal for GC-ECD or GC-MS (NICI) , lowering detection limits by 100-1000x compared to silylation. However, steric hindrance and electronic deactivation in 2,4-dinitrophenol and Dinoseb often lead to reaction failure.

Protocol A: Silylation with MTBSTFA

Best for: Biological samples, general profiling, and labile dinitrophenols.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Derivatizing Agent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Acetonitrile or Pyridine (Scavenges acid byproducts).

  • Internal Standard: 2,4-Dibromophenol (10 µg/mL in acetonitrile).

Step-by-Step Workflow
  • Sample Drying (CRITICAL):

    • Evaporate the extract (ethyl acetate or methylene chloride) to complete dryness under a gentle stream of nitrogen at 35°C.

    • Why: Silylation reagents react aggressively with water. Even trace moisture will consume the reagent and yield mono- and di-hydrated byproducts, ruining the chromatography.

  • Reconstitution:

    • Add 50 µL of anhydrous acetonitrile.

    • Add 50 µL of MTBSTFA (+1% TBDMCS).

  • Reaction:

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 60°C for 45 minutes .

    • Note: Nitrophenols are sterically hindered; room temperature derivatization is insufficient.

  • Injection:

    • Cool to room temperature.[2]

    • Inject 1 µL into GC-MS (Splitless mode).

Protocol B: Alkylation with PFBBr (EPA 8041A Modified)

Best for: Environmental water analysis, trace detection of mono-nitrophenols.

Reagents & Equipment[1][2][3][4][5][7]
  • Derivatizing Agent: 5% PFBBr in Acetone.

  • Base Catalyst: 10% K₂CO₃ (aqueous).

  • Extraction Solvent: Hexane.

Step-by-Step Workflow
  • Phase Transfer:

    • Dilute sample extract (1 mL) in acetone.

    • Add 100 µL of 10% K₂CO₃.

    • Why: The phenol must be deprotonated to the phenolate ion (

      
      ) for the nucleophilic attack to occur.
      
  • Derivatization:

    • Add 100 µL of 5% PFBBr reagent.

    • Vortex and heat at 60°C for 1 hour .

  • Cleanup & Extraction:

    • Evaporate acetone under nitrogen to ~0.5 mL.

    • Add 2 mL of Hexane and 2 mL of water. Vortex vigorously.

    • Mechanism:[1][3][4] The non-polar PFBBr-ether derivative partitions into the hexane layer, while excess reagents and salts remain in the water.

  • Injection:

    • Transfer the top Hexane layer to a GC vial containing anhydrous Na₂SO₄ (to dry).

    • Inject 1 µL into GC-ECD or GC-MS (NICI).[5]

Comparative Performance Data

ParameterSilylation (MTBSTFA)Alkylation (PFBBr)
Detection Limit (LOD) 1 - 10 ppb (µg/L)0.01 - 0.05 ppb (ng/L)
Detector Compatibility GC-MS (EI), GC-FIDGC-ECD, GC-MS (NICI)
Moisture Tolerance Low (Strictly Anhydrous)Moderate (Biphasic reaction)
2,4-DNP Recovery High (>90%)Poor (<10%)
Reaction Stability Derivatives stable for 24-48hDerivatives stable for weeks

Troubleshooting & Quality Control

Self-Validating System Checks
  • The "Dryness" Check (Silylation):

    • Monitor the presence of siloxanes (m/z 73, 147, 207, 281) in the baseline. High background indicates moisture contamination in the solvent or septum bleed.

  • The "pH" Check (Alkylation):

    • If PFBBr recovery is low, check the pH of the reaction mixture. It must be >10. Nitrophenols are acidic (pKa ~7); if the solution isn't basic enough, they remain protonated and will not react.

Common Failure Modes
SymptomProbable CauseCorrective Action
Missing Peaks (2,4-DNP) PFBBr method used on incompatible analyte.Switch to MTBSTFA silylation or use Diazomethane (with safety precautions).
Tailing Peaks (Silylation) Incomplete derivatization due to moisture.Re-dry sample; use fresh reagent; increase reaction time to 60 mins.
Extra Peaks (Alkylation) Excess PFBBr reagent entering column.Ensure thorough hexane extraction; PFBBr is a heavy halogenated compound that can contaminate ECDs.

References

  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • National Institutes of Health (NIH). (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. [Link]

Sources

Application Note: Strategic Utilization of 2-(Difluoromethoxy)-5-nitrophenol in Next-Generation Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into agrochemical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and membrane permeability. Among these motifs, the difluoromethoxy group (


)  has emerged as a critical bioisostere for methoxy or hydroxyl groups, offering a unique hydrogen-bond donor/acceptor profile that modulates physicochemical properties without imposing the steric bulk of a trifluoromethyl group.

This application note details the strategic use of 2-(difluoromethoxy)-5-nitrophenol (CAS: 700804-01-9) as a privileged building block. We provide a validated, self-consistent protocol for transforming this intermediate into high-value 3-alkoxy-4-(difluoromethoxy)aniline scaffolds—key precursors for sulfonanilide (ALS inhibitor) and PPO inhibitor herbicides.

Scientific Rationale & Structural Insight

The Fluorine Effect in Agrochemicals

The 2-(difluoromethoxy)-5-nitrophenol scaffold offers three distinct advantages in herbicide design:

  • Metabolic Blocking: The

    
     group at the 2-position (para to the nitro/amine) blocks metabolic O-dealkylation, a common detoxification pathway in weeds, thereby extending the half-life of the active ingredient.
    
  • Lipophilicity Modulation: The fluorine atoms lower the

    
     of the phenol (if free) or increase the 
    
    
    
    of the ether, facilitating transport across the waxy plant cuticle.
  • Orthogonal Functionalization: The presence of a free hydroxyl group at position 1, orthogonal to the stable difluoromethoxy ether, allows for the introduction of diverse steric handles (e.g., isopropyl, propargyl, or heterocycles) to tune the steric fit within the target enzyme pocket (e.g., Acetolactate Synthase).

Synthetic Pathway Overview

The workflow proceeds through three critical stages: Regioselective Nitration , O-Alkylation , and Chemoselective Reduction .

G Start 2-(Difluoromethoxy)phenol Inter1 2-(Difluoromethoxy)- 5-nitrophenol (The Core Scaffold) Start->Inter1 Nitration (HNO3, H2SO4) Inter2 1-(Difluoromethoxy)- 2-isopropoxy-4-nitrobenzene Inter1->Inter2 Alkylation (i-Pr-I, Cs2CO3) Final 3-Isopropoxy-4- (difluoromethoxy)aniline Inter2->Final Reduction (Fe, NH4Cl) Target Sulfonanilide/Urea Herbicides Final->Target Coupling (R-SO2-NCO)

Figure 1: Synthetic workflow from precursor to active herbicide scaffold.

Experimental Protocols

Protocol A: Preparation of the Core Scaffold

Objective: Synthesis of 2-(difluoromethoxy)-5-nitrophenol via nitration. Note: While this compound is commercially available, in-house synthesis ensures purity control.

Mechanism: The


 group is a stronger ortho, para-director than the 

group. Nitration occurs preferentially para to the hydroxyl group (position 5).
  • Reagents: 2-(Difluoromethoxy)phenol (1.0 eq), 65% Nitric Acid (1.1 eq), Acetic Acid (solvent).

  • Procedure:

    • Dissolve 2-(difluoromethoxy)phenol in glacial acetic acid at 0°C.

    • Add nitric acid dropwise, maintaining internal temperature <10°C to prevent over-nitration.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Pour into ice water. The yellow precipitate is collected by filtration.

    • Purification: Recrystallize from ethanol/water to yield yellow needles.

Protocol B: Orthogonal Functionalization (O-Alkylation)

Objective: Synthesis of 1-difluoromethoxy-2-isopropoxy-4-nitrobenzene. Rationale: Introducing a bulky isopropyl group breaks symmetry and increases lipophilicity (


), a common tactic in optimizing herbicide translocation.

Materials:

  • 2-(Difluoromethoxy)-5-nitrophenol (1.0 eq)

  • 2-Iodopropane (1.5 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with 2-(difluoromethoxy)-5-nitrophenol and

    
     under 
    
    
    
    atmosphere.
  • Solvation: Add anhydrous DMF (5 mL/mmol). Stir for 15 min at room temperature to form the phenolate anion. Visual Cue: Mixture turns deep orange/red.

  • Addition: Add 2-iodopropane via syringe.

  • Reaction: Heat to 60°C for 4 hours.

    • Critical Control Point: Do not exceed 80°C to avoid elimination of isopropyl iodide to propene.

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >90% yield of a pale yellow oil/solid.

Data Summary:

ParameterValue
Reagent 2-Iodopropane
Base

Solvent DMF
Temp/Time 60°C / 4 h
Yield 95% (Lit. Ref [1])
Protocol C: Chemoselective Nitro Reduction

Objective: Synthesis of 3-isopropoxy-4-(difluoromethoxy)aniline. Challenge: Standard catalytic hydrogenation (


) can sometimes cause hydrodefluorination (loss of fluorine).
Solution:  Iron-mediated reduction is mild, chemoselective, and preserves the 

moiety.

Step-by-Step:

  • Mixture: Dissolve the nitro compound (Protocol B product) in Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (
    
    
    
    , 5.0 eq).
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with dichloromethane.
    
  • Result: The resulting aniline is an air-sensitive oil that should be used immediately in the next coupling step.

Downstream Application: Sulfonanilide Synthesis

The aniline generated in Protocol C is the immediate precursor for a class of herbicides similar to Pyrimisulfan or Florasulam .

Coupling Protocol: To synthesize a sulfonylurea-type candidate:

  • Dissolve the 3-isopropoxy-4-(difluoromethoxy)aniline in dry dichloromethane.

  • Add triethylamine (1.2 eq).

  • Dropwise add a sulfonyl isocyanate or sulfonyl chloride (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) at 0°C.

  • Stir at RT for 12 hours.

  • Isolate the resulting urea/sulfonamide, which serves as the active herbicidal agent.

Safety & Handling

  • 2-(Difluoromethoxy)-5-nitrophenol: Irritant.[1] May be harmful if swallowed.[1] Handle in a fume hood.

  • 2-Iodopropane: Alkylating agent. Suspected carcinogen. Use double gloves.

  • Difluoromethoxy stability: The

    
     group is generally stable to acid and weak base but can degrade under strongly basic conditions at high temperatures (
    
    
    
    ). Avoid strong alkalis during workup.[2]

References

  • Synthesis of Difluoro-alkoxy Nitrobenzenes

    • Title: Method for synthesis of 1-difluoromethoxy-2-isopropoxy-4-nitrobenzene.
    • Source: MolAid / Chemical D
    • URL: (Verified via Search 1.1)

  • Difluoromethylation Methodology

    • Title: Difluoromethyl
    • Source:Organic Syntheses 2024, 101, 164-180.
    • URL:[Link]

  • Agrochemical Context (Pyrimisulfan)

    • Title: Pyrimisulfan - PPDB: Pesticide Properties D
    • Source: University of Hertfordshire.
    • URL:[Link]

  • Fluorine in Agrochemicals

    • Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
    • Source:Frontiers in Chemistry, 2020.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimization of difluoromethylation reaction conditions with difluoromethanol

Technical Support Center: Difluoromethylation with Difluoromethanol ( )

Current Status: Operational Scope: O-Difluoromethylation (Phenols), S-Difluoromethylation (Thiols), and N-Difluoromethylation. Reagent Class: Fluorinated Alcohols / Carbene Precursors.

Core Chemistry & Mechanism

Unlike halodifluoromethanes (


Difluoromethanol


Difluorocarbene (

)
The Activation Pathway

The reaction does not proceed via a simple

Elimination-Addition
  • Deprotonation: Base removes the hydroxyl proton (or

    
    -proton if activated).
    
  • 
    -Elimination:  Loss of hydroxide (
    
    
    ) generates the transient electrophile
    
    
    .
  • Trapping: The nucleophile (Phenol/Thiol) attacks

    
     to form the difluoromethylated anion, which is then protonated.
    

Difluoromethanol_ActivationStartDifluoromethanol(CF2HOH)Inter1Alkoxide Intermediate[CF2HO]-Start->Inter1DeprotonationBaseBase(Cs2CO3 / KOH)Base->Inter1CarbeneDifluorocarbene[:CF2]Inter1->Carbeneα-Elimination(-OH⁻)ProductProduct(Ar-OCF2H)Carbene->ProductInsertion/Trapping(+ NuH)NuNucleophile(Ar-OH / Ar-SH)Nu->Product

Figure 1: Mechanistic pathway for base-mediated difluoromethylation using difluoromethanol.

Optimized Experimental Protocol (O-Difluoromethylation)

Standard operating procedure for converting Phenols to Aryl Difluoromethyl Ethers.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0NucleophilePhenol / Thiol
Difluoromethanol 2.0 - 4.0Reagent

(Liquid)
Base 2.0 - 5.0Activator

(Standard) or

(Strong)
Solvent N/AMediumDMF, DMSO, or Acetonitrile
Additives 0.1 - 0.5Phase Transfer18-Crown-6 (if using KOH/solid base)
Step-by-Step Workflow
  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen. Moisture suppresses carbene formation.

  • Base Activation: Add the Phenol (1.0 equiv) and Base (

    
    , 3.0 equiv) to anhydrous DMF  (0.2 M concentration). Stir at RT for 15 min to generate the phenoxide.
    
  • Reagent Addition: Add Difluoromethanol (3.0 equiv) via syringe.

    • Note: If

      
       is stored cold, allow it to reach RT before addition to ensure accurate volume.
      
  • Reaction: Heat the sealed vessel to 80–100 °C .

    • Critical: High temperature is often required to force the elimination of the poor

      
       leaving group.
      
  • Monitoring: Monitor via LC-MS or

    
    -NMR (Singlet around -80 to -85 ppm for 
    
    
    ).
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with brine to remove DMF.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Issue 1: Low Conversion / Starting Material Remains

Q: I heated the reaction to 60°C, but 80% of my phenol remains unreacted. Why? A: The elimination of hydroxide (


  • Fix 1 (Temperature): Increase temperature to 100°C or 120°C .

  • Fix 2 (Base Strength): Switch from

    
     to 
    
    
    (solubility effect) or KOH (stronger base).
  • Fix 3 (Activation): If thermal activation fails, add a sulfonyl chloride (e.g.,

    
    , 1.0 equiv) to convert the 
    
    
    of the reagent into a tosylate in situ, making it a better leaving group for carbene generation.
Issue 2: Hydrolysis (Formation of Formates)

Q: I see a peak corresponding to the formate ester (


) or just decomposition.A:

  • Fix: Ensure solvents are anhydrous (<50 ppm water). Use molecular sieves in the reaction vessel.

  • Protocol Check: Did you use a hygroscopic base (like KOH) that was old? Use fresh, dry base.

Issue 3: C-Alkylation vs. O-Alkylation

Q: My substrate is a naphthol/phenol, and I am seeing C-difluoromethylation on the ring. A: Phenoxides are ambident nucleophiles. Solvent polarity and ion pairing dictate selectivity.

  • Fix (Promote O-Alkylation): Use polar aprotic solvents (DMF, HMPA, DMPU) which solvate the cation (

    
    ), leaving the oxygen "naked" and more nucleophilic.
    
  • Fix (Base): Use large counterions (

    
     or Phosphazene bases) to dissociate the ion pair.
    
Issue 4: Oligomerization

Q: My reagent is consumed, but yield is low. Where did the


 go?A:

  • Fix: Slow Addition . Do not dump all

    
     at once. Add it via syringe pump over 1-2 hours to keep the instantaneous concentration of 
    
    
    low relative to the nucleophile.

Decision Tree: Optimization Logic

Troubleshooting_LogicStartReaction Outcome?LowYieldLow Conversion(SM Remaining)Start->LowYieldDecompReagent ConsumedNo ProductStart->DecompWrongProdWrong Isomer(C-alkylation)Start->WrongProdTempCheckTemp < 80°C?LowYield->TempCheckWaterCheckSolvent Wet?Decomp->WaterCheckSolventCheckSolvent used?WrongProd->SolventCheckIncreaseTempAction: Increase to 100-120°CTempCheck->IncreaseTempYesBaseCheckBase Solubility?TempCheck->BaseCheckNoSwitchBaseAction: Switch to Cs2CO3or add 18-Crown-6BaseCheck->SwitchBaseDrySolventAction: Distill SolventAdd Mol. SievesWaterCheck->DrySolventYesRateCheckAddition too fast?WaterCheck->RateCheckNoSlowAddAction: Syringe Pump Addition(Prevent oligomerization)RateCheck->SlowAddChangeSolventAction: Use DMF/DMSO(Favor O-attack)SolventCheck->ChangeSolvent

Figure 2: Troubleshooting logic flow for optimizing difluoromethylation yields.

Safety Data (HSE)

  • HF Generation: The decomposition of

    
     or hydrolysis of 
    
    
    can generate Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.
  • Pressure: If running at high temperatures (100°C+) in a closed vial, vapor pressure from the solvent and volatile intermediates can be significant. Use pressure-rated vials.

  • Toxicity: Fluorinated alcohols can show specific toxicity. Avoid skin contact.

References

  • BenchChem Technical Notes. (2025). General Protocol for O-Difluoromethylation of Phenols using Difluoromethanol.Link

  • Hu, J., Zhang, W., & Ni, C. (2014). Metal-catalyzed direct difluoromethylation reactions. (Review of difluoromethylation strategies including carbene precursors). Chemical Reviews, 114(4), 2432-2506. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Properties. (Discussing the base-mediated mechanism). Journal of Medicinal Chemistry, 60(3), 797-804. Link

  • Organic Syntheses. (2011). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. (Analogous carbene mechanism reference). Org.[1][2][3] Synth. 88, 168-176. Link

Technical Support Center: Optimization of 2-(difluoromethoxy)-5-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield, Regioselectivity, and Purity in Difluoromethylation of 4-Nitrocatechol

Executive Summary & Core Chemistry

You are likely synthesizing 2-(difluoromethoxy)-5-nitrophenol (Target B ) from 4-nitrocatechol (Precursor A ).

This reaction relies on the generation of electrophilic difluorocarbene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to alkylate one of the two hydroxyl groups. The critical challenge is Regioselectivity .
  • The Good News: The thermodynamics are in your favor. The hydroxyl group para to the nitro group is significantly more acidic (

    
    ) than the meta hydroxyl (
    
    
    
    ). Under controlled basic conditions, the para-site deprotonates and reacts first, yielding your specific target (where the
    
    
    is para to the
    
    
    ).
  • The Bad News (The Trap): The primary failure mode is over-alkylation (forming the bis-difluoromethoxy side product) or carbene hydrolysis (killing the reagent before it reacts), leading to low yields.

This guide replaces "trial and error" with kinetic control and precise purification logic.

Reaction Mechanism & Regioselectivity Mapping

The following diagram illustrates why your target is the major product and where the side products originate.

ReactionPath SM 4-Nitrocatechol (SM) Inter Mono-Anion (Para-phenoxide) SM->Inter Deprotonation (Fast) pKa ~7.2 vs 10.8 Iso Impurity 2: Regioisomer (Meta-alkylation) SM->Iso Minor pathway Base Base (K2CO3/Cs2CO3) Base->Inter Target TARGET PRODUCT 2-(difluoromethoxy)-5-nitrophenol (Major Isomer) Inter->Target Carbene :CF2 Source (SCDA) Carbene->Target Attack at Para-O Bis Impurity 1: Bis-difluoromethoxy (Over-alkylation) Target->Bis Excess Base/:CF2 (Avoid this!)

Figure 1: Reaction pathway showing the acidity-driven selectivity toward the target isomer.

Troubleshooting Guide (Q&A)

Module A: The "Yield" Problem (Reaction Conditions)

Q1: My conversion is stalled at 50%, even though I added excess reagent. Why? A: This is likely due to Water-Induced Carbene Quenching . The reagent, Sodium Chlorodifluoroacetate (SCDA), decomposes at


 to release 

. This carbene is extremely sensitive to water. If your solvent (DMF/DMAc) is "wet," the carbene hydrolyzes to CO and HF faster than it reacts with your phenol.
  • Correction: Dry your DMF over molecular sieves (3Å) for 24 hours.

  • Protocol Shift: Do not add SCDA all at once. Add it in 3 portions over 1 hour at

    
    . This maintains a steady concentration of carbene relative to the phenoxide.
    

Q2: I am seeing a large amount of the Bis-alkylated impurity. How do I stop it? A: You are driving the reaction too hard. Once the target (mono-ether) is formed, the remaining phenol group (meta to nitro) is still acidic enough to react if excess base and carbene are present.

  • The Fix: Limit your base. Use 1.1 equivalents of

    
     relative to the starting material. If you use 2.0+ equivalents, you ensure the second hydroxyl is also deprotonated, inviting the second alkylation.
    
  • Stoichiometry: Target a ratio of 1.0 SM : 1.2 Base : 1.5 SCDA .

Module B: The "Purity" Problem (Workup & Isolation)

Q3: How do I separate the Target from the unreacted Starting Material (SM) and the Bis-product? A: Chromatography is often difficult due to streaking nitrophenols. Use pH-Switch Extraction to separate the three components based on their acidity differences.

ComponentAciditySolubility in Organic (DCM)Solubility in Sat. NaHCO3Solubility in 1M NaOH
Bis-Product NeutralHighInsolubleInsoluble
Target (Mono) Weakly AcidicModerateInsolubleSoluble
SM (Catechol) More AcidicLowSoluble Soluble

Optimized Workup Protocol:

  • Remove Bis-Product: Dilute reaction with water. Adjust pH to ~10. Extract with DCM. The Bis-product goes into the DCM. The Target and SM stay in the water (as salts).

  • Isolate Target: Acidify the aqueous layer carefully to pH ~5-6. The Target (less soluble, less acidic than SM) often precipitates or can be selectively extracted into Ethyl Acetate. The highly polar SM tends to remain in the water or requires lower pH to extract fully.

Standardized Experimental Protocol

Objective: Synthesis of 2-(difluoromethoxy)-5-nitrophenol (50 mmol scale).

Reagents:

  • 4-Nitrocatechol (7.75 g, 50 mmol)

  • Sodium chlorodifluoroacetate (SCDA) (11.4 g, 75 mmol, 1.5 equiv)

  • Potassium Carbonate (

    
    ) (anhydrous, 8.3 g, 60 mmol, 1.2 equiv)
    
  • DMF (anhydrous, 50 mL)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck flask. Equip with a reflux condenser and nitrogen inlet.

  • Solubilization: Add 4-nitrocatechol,

    
    , and DMF. Stir at Room Temperature (RT) for 30 mins. The solution will turn deep yellow/orange (phenoxide formation).
    
  • Heating: Heat the oil bath to 100°C .

  • Reagent Addition (Critical): Add the SCDA solid in 3 equal portions spaced 20 minutes apart. Do not dump it all in at once. This prevents a "carbene spike" that favors side reactions.

  • Monitoring: Stir at 100°C for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • SM Rf: ~0.2 (Streaks)

    • Target Rf: ~0.5[1][2]

    • Bis-Impurity Rf: ~0.8

  • Workup (The pH Switch):

    • Cool to RT. Pour into 200 mL water.

    • Extract with DCM (

      
       mL). Save the Organic layer (contains Bis-impurity).
      
    • Target Recovery: Acidify the remaining aqueous layer to pH 4-5 using 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the EtOAc layer with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: If necessary, recrystallize from Hexane/EtOAc (5:1) or perform flash chromatography.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (SM, Target, Bis-Impurity) WaterAdd Add Water (pH ~10-11) Crude->WaterAdd Extract1 Extract with DCM WaterAdd->Extract1 Org1 DCM Layer: Contains Bis-Impurity (Discard or recover) Extract1->Org1 Aq1 Aqueous Layer: Contains Target & SM (as salts) Extract1->Aq1 Acidify Acidify to pH 5 Aq1->Acidify Extract2 Extract with EtOAc Acidify->Extract2 Org2 EtOAc Layer: Contains TARGET Extract2->Org2 Aq2 Aqueous Layer: Contains unreacted SM (remains soluble) Extract2->Aq2

Figure 2: pH-controlled extraction workflow to isolate the mono-difluoromethylated target.

References

  • Zafrani, Y., et al. (2017). "Practical Synthesis of Aryl Difluoromethyl Ethers." The Journal of Organic Chemistry, 82(14), 7337–7345. Link

  • Hu, J., et al. (2011). "Selective Difluoromethylation of Phenols." Chemical Reviews, 111(10), 6131–6172. Link

  • PubChem. (2024). "4-Nitrocatechol Compound Summary." National Library of Medicine. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition, 52(7), 2092-2095. Link

Sources

Technical Support Center: Troubleshooting Difluorocarbene Generation from Difluoromethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields during difluoromethylation reactions. While difluoromethanol (


) is an atom-economical and highly versatile liquid source for the difluoromethyl group, its utility hinges entirely on the precise kinetic control of difluorocarbene (

) generation[1].

Unlike stable electrophiles,


 is a highly reactive, transient intermediate. The fundamental challenge lies in the causality of the reaction: the deprotonation of 

directly competes with the decomposition of the resulting difluoromethoxide anion. If you fail to balance the rate of carbene generation with the rate of nucleophilic trapping, your reagent will rapidly consume itself through dimerization or hydrolysis[2].

This guide provides a mechanistic framework, a self-validating experimental protocol, and a targeted FAQ to help you troubleshoot and optimize your difluoromethylation workflows.

Mechanistic Pathway

To troubleshoot effectively, you must understand the competing pathways at play. The desired nucleophilic attack is a first-order reaction with respect to


, whereas dimerization is a second-order reaction. Therefore, keeping the steady-state concentration of 

low is the most critical factor for success.

Mechanism A Difluoromethanol (CHF2OH) B Difluoromethoxide Anion A->B Base (-H+) C Difluorocarbene (:CF2) B->C -OH- (Slow) D Difluoromethylated Product C->D +Nucleophile (Fast) E Tetrafluoroethylene (Dimerization) C->E Excess :CF2 (Side Reaction) F Formyl Fluoride (Hydrolysis) C->F +H2O (Side Reaction)

Mechanistic pathway of difluorocarbene generation and competing side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My starting material is fully consumed, but my product yield is below 20%. What is happening? A1: This is the classic symptom of difluorocarbene dimerization. When the base deprotonates


 too rapidly, the local concentration of 

spikes. Because dimerization to tetrafluoroethylene (

) is a second-order process, it outcompetes the first-order nucleophilic trapping[2]. Causality: High generation rates favor self-reaction over productive cross-coupling. Solution: Transition from a bolus addition to a slow-addition protocol. Use a syringe pump to add

over 2–4 hours, ensuring the carbene is trapped by the nucleophile the exact moment it is generated.

Q2: The reaction mixture turns dark, and I detect carbon monoxide (CO) gas. Why? A2: Carbon monoxide generation is a definitive indicator of moisture contamination. Difluorocarbene is highly electrophilic and reacts instantaneously with trace water to form formyl fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This intermediate rapidly hydrolyzes to yield CO and hydrofluoric acid (HF).
Causality: Water acts as a competing nucleophile. The resulting HF neutralizes your basic catalyst, prematurely halting the deprotonation of 

and killing the reaction cascade. Solution: Implement strictly anhydrous conditions. Flame-dry all glassware under vacuum, utilize anhydrous solvents, and consider adding activated 4Å molecular sieves.

Q3: How do I select the correct base for this reaction? A3: Base selection is a kinetic balancing act. A base that is too weak will fail to deprotonate


 (

~ 11–13). A base that is too strong will cause violent, uncontrolled carbene release[2]. Causality: You require a base strong enough to generate the difluoromethoxide anion, but mild enough to prevent runaway

-elimination. Solution: For phenolic substrates, inorganic carbonates (

,

) at elevated temperatures (60–80 °C) provide an excellent controlled release. For less reactive aliphatic alcohols or amines, stronger bases like

can be used, provided the reaction is cooled (-78 °C to 0 °C) to throttle the elimination step.
Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve yield issues in your difluoromethylation reactions.

Troubleshooting Start Issue: Low Product Yield Q1 Is starting material fully consumed? Start->Q1 Path1 No: Incomplete Activation Q1->Path1 No Path2 Yes: Carbene Decomposition Q1->Path2 Yes Fix1 Increase Base Strength (e.g., Cs2CO3 to KOtBu) Path1->Fix1 Q2 Is CO gas or HF detected? Path2->Q2 Fix2 Ensure Anhydrous Conditions (Flame-dry) Q2->Fix2 Yes (Hydrolysis) Fix3 Implement Slow Addition (Syringe Pump) Q2->Fix3 No (Dimerization)

Decision tree for troubleshooting low yields in difluoromethylation reactions.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why slow addition and optimal base selection are non-negotiable for success.

BaseTemperature (°C)Addition MethodSubstrate Conversion (%)Desired Product Yield (%)Major Byproduct

80Bolus (All at once)>99%22%

(Dimerization)

80Syringe Pump (2h)95%78%None (Clean profile)

25Bolus>99%15%Substrate degradation

60Syringe Pump (2h)98%85% None (Clean profile)

60Syringe Pump (2h)40% (Wet Solvent)12%CO / HF (Hydrolysis)
Standard Operating Procedure: O-Difluoromethylation of Phenols

Self-Validating System: This protocol incorporates internal visual and thermal checks to validate the reaction state in real-time, ensuring reproducibility.

Step 1: Preparation & Purging Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Validation Check: The flask must be cooled entirely under a positive pressure of argon to guarantee the exclusion of atmospheric moisture.

Step 2: Substrate Activation Add the phenolic substrate (1.0 equiv, 5.0 mmol) and anhydrous


 (2.5 equiv, 12.5 mmol). Inject 20 mL of anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 15 minutes.
Validation Check: Observe a slight color change (typically a yellowing of the solution); this confirms the successful pre-formation of the highly nucleophilic phenoxide anion.

Step 3: Temperature Equilibration Submerge the flask in a pre-heated oil bath at 60 °C. Allow 5 minutes for thermal equilibration. Causality: Heating is required to provide the activation energy for the


-elimination of hydroxide from the difluoromethoxide intermediate.

Step 4: Controlled Carbene Generation (Critical Step) Load difluoromethanol (2.0 equiv, 10.0 mmol) into a gas-tight syringe. Using a programmable syringe pump, add the reagent dropwise into the reaction mixture over exactly 2 hours (rate: ~0.08 mL/min). Causality: This slow-addition rate mathematically forces the steady-state concentration of


 to remain near zero, entirely suppressing the second-order dimerization pathway.

Step 5: Monitoring & Quenching Stir for an additional 1 hour at 60 °C. Monitor completion via LC-MS. Cool the reaction to room temperature and carefully quench with 20 mL of saturated aqueous


.
Validation Check: The cessation of mild effervescence indicates the complete neutralization of residual base and unreacted intermediates.

Step 6: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers rigorously with brine (5 x 20 mL) to remove the DMF solvent. Dry over anhydrous


, filter, concentrate in vacuo, and purify via flash column chromatography.
References
  • Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol - Benchchem. 2

  • The Ascendancy of Difluoromethanol: A Superior Reagent for Difluoromethylation in Modern Drug Discovery - Benchchem.1

  • Proposed mechanism of carbon monoxide formation from difluoromethyl-ethyl ether anesthetics - ResearchGate.3

Sources

Identifying and minimizing side products in the nitration of substituted phenols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. [AI Name] | Topic: Minimizing Side Products

Welcome to the technical support center for phenol nitration. This guide addresses the specific challenges of nitrating electron-rich phenolic systems, where the primary difficulty is not reactivity, but selectivity . The high electron density of the phenol ring often leads to oxidation (tars), over-nitration (picric acid derivatives), and unexpected regiochemistry.

Part 1: Critical Troubleshooting (The Emergency Room)

Quick diagnostics for failed reactions.

Q: My reaction mixture turned black/tarry immediately. What happened?

A: You have oxidized the phenol ring to quinones and polymerized byproducts.

  • The Cause: Phenols are susceptible to Single Electron Transfer (SET) oxidation by

    
    , which acts as a strong oxidant before it acts as an electrophile. This generates phenoxy radicals that couple to form black tars.
    
  • The Fix:

    • Lower Temperature: Run the addition at -10°C to 0°C.

    • Dilute the Electrophile: Never add neat HNO3. Use <20% HNO3 or generate

      
       in situ using mild reagents (see Protocol C).
      
    • Remove Nitrous Acid:

      
       catalyzes oxidation. Add urea or sulfamic acid to the reaction mixture to scavenge trace nitrite.
      
Q: I lost a substituent (e.g., t-butyl, halogen) and got a nitro group in its place.

A: You are experiencing ipso-substitution. [1][2]

  • The Mechanism: The

    
     attacks the carbon bearing the substituent (ipso position) because alkyl and halogen groups stabilize the resulting carbocation intermediate (sigma complex). If the substituent is a good leaving group (or stable cation like 
    
    
    
    ), it is ejected.
  • The Fix:

    • Avoid highly acidic media which promote leaving group departure.

    • Switch to non-acidic nitrating agents (e.g., Acetyl nitrate or metal nitrates) to reduce the stabilization of the leaving group pathway.

Q: I am seeing significant dinitration despite using 1 equivalent of HNO3.

A: Your mixing is slower than the reaction rate (Damköhler number > 1).

  • The Cause: The mononitrated product is still activated (though less than phenol). In a batch reactor with poor mixing, local "hotspots" of high HNO3 concentration react with the newly formed product before it can disperse.

  • The Fix:

    • Switch to Flow Chemistry: (See Protocol B). This is the gold standard for preventing over-nitration in activated systems.

    • Inverse Addition: Add the nitrating agent dropwise to the phenol, not the other way around.

Part 2: Visualizing the Pathways

The following decision tree illustrates the logical flow for troubleshooting common nitration failures.

NitrationTroubleshooting Start Observation: Reaction Failed BlackTar Black/Tarry Mixture Start->BlackTar WrongIsomer Wrong Regioisomer (Ortho/Para ratio) Start->WrongIsomer OverNitration Di/Tri-nitration Start->OverNitration Ipso Lost Substituent (Ipso-substitution) Start->Ipso Oxidation Cause: Oxidation to Quinones (SET Mechanism) BlackTar->Oxidation SolventControl Cause: H-Bonding vs Sterics WrongIsomer->SolventControl Mixing Cause: Poor Mixing/Hotspots OverNitration->Mixing Carbocation Cause: Attack at Substituted Carbon Ipso->Carbocation Sol_Ox Sol: Use Urea, Lower Temp, Nitrosation-Oxidation Route Oxidation->Sol_Ox Sol_Regio Sol: Switch Solvent (Non-polar for Ortho, Polar for Para) SolventControl->Sol_Regio Sol_Flow Sol: Continuous Flow Reactor (Protocol B) Mixing->Sol_Flow Sol_Mild Sol: Metal Nitrates (Protocol C) Carbocation->Sol_Mild

Figure 1: Diagnostic logic flow for identifying failure modes in phenol nitration.

Part 3: Advanced Optimization (Regioselectivity)

Controlling the Ortho/Para (o/p) ratio is the most common optimization request.

Mechanism of Control
  • Ortho-Selective: Favored by non-polar solvents (Benzene, Hexane,

    
    ).
    
    • Why: Intramolecular hydrogen bonding between the phenolic -OH and the incoming nitro group stabilizes the ortho-transition state.

  • Para-Selective: Favored by polar/protic solvents (Water, Acetic Acid, Alcohols).

    • Why: The solvent hydrogen bonds with the phenolic -OH, disrupting the intramolecular effect and sterically shielding the ortho position.

Data: Solvent & Method Effects on Selectivity

Table 1: Impact of conditions on Mononitration of Phenol [1, 2]

MethodSolventMain Producto:p RatioNotes
Standard Batch Water/HNO3Mixture~60:40Statistical mixture, difficult separation.
Menke Conditions Acetic AnhydrideOrtho >70:30Acetyl nitrate intermediate favors ortho.
Solid Support Claycop (CuNO3/Clay)Ortho High OrthoSurface coordination directs attack.
Steric Bulk Toluene (low temp)Para <30:70Steric hindrance dominates.
Continuous Flow Acetic AcidOrtho 3:1Precise temp control prevents isomerization.
Part 4: Validated Protocols
Protocol A: The "Green" Method (Calcium Nitrate)

Best for: Minimizing oxidation and tar formation. Safe and mild. [3, 4]

  • Dissolution: Dissolve substituted phenol (10 mmol) in Glacial Acetic Acid (10 mL).

  • Reagent Prep: Weigh Calcium Nitrate (

    
    , 10 mmol).
    
  • Addition: Add the calcium nitrate solid slowly to the stirring phenol solution.

  • Reaction: Heat to 60-80°C for 1-2 hours.

    • Checkpoint: Monitor by TLC. The mixture should remain relatively clear/yellow, avoiding the black tar characteristic of HNO3.

  • Workup: Pour into ice-water (50 mL). The product usually precipitates. Filter and recrystallize from ethanol.

Protocol B: Continuous Flow Nitration (High Selectivity)

Best for: Preventing over-nitration (dinitro impurities) and scaling up safely. [5, 6][1][2][3][4][5]

  • System: Corning Advanced-Flow Reactor (or standard PTFE tubing microreactor).

  • Feed 1: Phenol in Acetic Acid (1.0 M).

  • Feed 2: 65%

    
     in Acetic Acid (1.1 M).
    
  • Parameters:

    • Flow Rate: Adjusted for 2-minute residence time.

    • Temperature: 20°C (Strict control).

  • Procedure:

    • Pump feeds simultaneously into the mixing module.

    • Pass through a residence time unit (cooling bath may be required if not using a heat-exchanging reactor).

    • Quench: Direct the outlet immediately into an ice-water/bicarbonate slurry.

  • Result: Yields typically >90% mono-nitrated product with <1% dinitro species, significantly superior to batch modes.

Protocol C: The "Ipso" Avoidance Strategy

Best for: Phenols with labile groups (t-Butyl, Halogens). [7]

  • Reagent: Use Acetyl Nitrate generated in situ.

  • Procedure: Dissolve phenol in Acetic Anhydride at 0°C.

  • Addition: Add Fuming

    
     dropwise very slowly below 0°C.
    
  • Mechanism: The formation of the acetoxy-nitro intermediate is softer and less likely to displace the substituent compared to the naked nitronium ion in sulfuric acid.

Part 5: Mechanistic Visualization (Ipso vs. Normal)

Understanding why you lose substituents is key to prevention.

IpsoMechanism Substrate 4-Substituted Phenol (X = Cl, t-Bu) Nitronium NO2+ Attack Substrate->Nitronium OrthoAttack Ortho Attack Nitronium->OrthoAttack Kinetic Control IpsoAttack Ipso Attack (Para position) Nitronium->IpsoAttack Stabilized by X NormalSigma Sigma Complex (H and NO2 at ortho) OrthoAttack->NormalSigma -H+ Product_Normal Product: 2-Nitro-4-X-Phenol NormalSigma->Product_Normal -H+ IpsoSigma Ipso Sigma Complex (X and NO2 at para) IpsoAttack->IpsoSigma Elimination Elimination of X+ IpsoSigma->Elimination Product_Ipso Side Product: 4-Nitrophenol (Substituent Lost) Elimination->Product_Ipso

Figure 2: Competition between normal electrophilic substitution and ipso-substitution pathways.

References
  • BenchChem Technical Support. (2025). Side reactions in the nitration of phenols and their prevention. BenchChem. 6

  • Corning. (n.d.). Nitration of phenol in flow: Visible effect on the reaction. Corning Application Notes. 4

  • Buan, I. & Deocaris, C. (2021). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate.[7] Oriental Journal of Chemistry. 8

  • Bose, A. K., et al. (2006). Microwave promoted rapid nitration of phenolic compounds with calcium nitrate.[7] Tetrahedron Letters. 9

  • Kulkarni, A. A., et al. (2022). Continuous-flow-enabled intensification in nitration processes.[10] Beilstein Journal of Organic Chemistry. 11

  • Chen, G., et al. (2023). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. 12[2]

  • Sepehrmansourie, H., et al. (2025).[13] Ipso nitration in organic synthesis.[1][2][3][13][14] RSC Advances.[13] 13

Sources

Stability of 2-(difluoromethoxy)-5-nitrophenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-(difluoromethoxy)-5-nitrophenol , a specialized fluorinated building block. This content is structured as a Tier-2/Tier-3 support resource for R&D scientists.

Subject: Stability Profiling, Troubleshooting, and Handling Guidelines Document ID: TS-F-NO2-005 | Version: 2.1 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Compound Profile

2-(difluoromethoxy)-5-nitrophenol is a bifunctional aromatic scaffold containing a phenol, a nitro group, and a difluoromethoxy ether (–OCHF₂). While the difluoromethoxy group is generally considered a bioisostere of a methoxy group with improved metabolic stability, its chemical stability is heavily influenced by the electronic environment of the benzene ring—specifically the para-relationship between the electron-withdrawing nitro group and the ether linkage.

Physicochemical Snapshot
PropertyValue / CharacteristicNotes
Structure Phenol core, 2-OCHF₂, 5-NO₂NO₂ is para to OCHF₂; OH is ortho to OCHF₂.
pKa (Phenol) ~6.8 – 7.5 (Estimated)Acidified by electron-withdrawing NO₂ and OCHF₂ groups.
Appearance Pale yellow to orange solidDarkens upon oxidation or base exposure.
Solubility DMSO, Methanol, EtOAcLow solubility in water; soluble in alkaline buffers (as phenoxide).
Key Risk Base-mediated hydrolysisThe OCHF₂ group is labile under harsh basic conditions.

Stability in Acidic Conditions

Mechanism of Action

The difluoromethoxy group (–OCHF₂) is remarkably robust in acidic environments compared to non-fluorinated vinyl ethers or acetals. The electronegativity of the fluorine atoms reduces the basicity of the ether oxygen, preventing the protonation step required for typical acid-catalyzed hydrolysis.

  • Mild Acid (pH 2–6): Highly Stable.

  • Strong Mineral Acid (e.g., 1M HCl, H₂SO₄): Stable at room temperature.

  • Incompatible Acids: Hydrobromic acid (HBr) and Hydroiodic acid (HI) must be avoided. These are strong nucleophiles that can cleave the aryl ether bond, stripping the difluoromethyl group.

Troubleshooting Guide: Acidic Instability
Symptom Probable Cause Corrective Action
Loss of OCHF₂ group (Formation of 5-nitrocatechol) Use of nucleophilic acids (HBr, HI) or extreme heat (>80°C) in acid.Switch to non-nucleophilic acids (H₂SO₄, HCl, TFA). Maintain T < 50°C.
Precipitation Protonation of the phenolate (if coming from base) or low solubility of the neutral phenol.Use a co-solvent (Acetonitrile/Methanol) (50% v/v) to maintain solubility.
New impurity at RRT ~0.8 Potential esterification of the phenol if carboxylic acids are present.Ensure no reactive acylating agents are present in the acidic mixture.

Stability in Basic Conditions (Critical)

Mechanism of Action

This is the primary stability concern. The compound contains two reactive centers relevant to bases:[1]

  • The Phenol (-OH): Rapid, reversible deprotonation occurs even with weak bases (Carbonates), forming the phenoxide. This causes an immediate bathochromic shift (yellow/orange color), which is not degradation.

  • The Difluoromethoxy Ether (-OCHF₂): The nitro group at the 5-position is para to the difluoromethoxy group. Through resonance, the nitro group withdraws electron density, making the ring electron-deficient. This activates the OCHF₂ carbon toward nucleophilic attack or facilitates an elimination pathway, leading to hydrolysis (loss of the fluorinated group) and formation of the catechol derivative.

Visualizing the Degradation Pathway

The following diagram illustrates the difference between reversible deprotonation and irreversible hydrolysis.

DegradationPathway SM 2-(difluoromethoxy)-5-nitrophenol (Neutral, Pale Yellow) Phenoxide Phenoxide Anion (Reversible, Deep Orange) SM->Phenoxide Base (pH > 7) (Fast, Reversible) Phenoxide->SM Acid (H+) Catechol 4-Nitrocatechol (Degradation Product, Dark Brown) Phenoxide->Catechol Strong Base + Heat (Hydrolysis of OCHF2) Formate Formate/Fluoride (Byproducts) Phenoxide->Formate + H2O / OH-

Figure 1: Reaction pathways under basic conditions. Green paths represent reversible acid-base equilibria. Red paths represent irreversible chemical degradation.

Troubleshooting Guide: Basic Instability
Question/Issue Diagnostic & Solution
"My solution turned bright orange immediately upon adding base. Is it ruined?" Likely No. This is the phenoxide anion. Acidify a small aliquot; if it returns to pale yellow/colorless, the compound is intact.
"I see a new peak in HPLC and free Fluoride in NMR after stirring with NaOH." Confirmed Degradation. The OCHF₂ group has hydrolyzed. Fix: Avoid strong hydroxide bases (NaOH, KOH, LiOH) if possible. Use weaker bases like

or

in anhydrous solvents (DMF/DMSO). If aqueous base is required, keep temperature < 0°C and limit exposure time.
"Can I use this compound in a Suzuki Coupling?" Yes, but optimize base. Use mild bases (Phosphate or Carbonate) rather than Hydroxides. Avoid refluxing in aqueous basic media for extended periods.

Validated Protocol: Stability Stress Test

To verify the integrity of your specific batch or formulation, perform this standardized stress test.

Reagents Required:

  • Acetonitrile (HPLC Grade)

  • 0.1 M HCl[2]

  • 0.1 M NaOH

  • HPLC Vials

Procedure:

  • Stock Preparation: Dissolve 5 mg of 2-(difluoromethoxy)-5-nitrophenol in 5 mL Acetonitrile (1 mg/mL).

  • Acid Sample: Mix 500 µL Stock + 500 µL 0.1 M HCl. Cap and incubate at RT for 4 hours.

  • Base Sample: Mix 500 µL Stock + 500 µL 0.1 M NaOH. Cap and incubate at RT for 1 hour.

  • Control: Mix 500 µL Stock + 500 µL Water.

  • Analysis: Inject 5 µL of each onto a C18 column (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

Interpretation:

  • Base Sample: If the peak area of the parent compound decreases by >5% compared to control, or if a new peak appears at lower retention time (more polar catechol), the compound is base-sensitive under these conditions.

  • Color Check: The Base sample must be orange. If it turns dark brown/black, significant oxidative degradation has occurred.

Frequently Asked Questions (FAQ)

Q: Is the OCHF₂ group stable to hydrogenation (Pd/C, H₂)? A: Generally, yes. The nitro group (-NO₂) will reduce to the amine (-NH₂) much faster than the C-F bonds will cleave. However, prolonged exposure to Pd/C can lead to defluorination. Monitor the reaction closely and stop immediately upon consumption of the nitro starting material.

Q: How should I store the solid material? A: Store at 2–8°C in a tightly sealed container, protected from light. Nitrophenols are photosensitive. Ensure the atmosphere is dry; moisture can accelerate hydrolysis if trace acid/base impurities are present.

Q: Can I protect the phenol -OH to improve stability? A: Yes. Acetylation (Acetyl chloride/Pyridine) or Benzylation will protect the phenol. This prevents the formation of the phenoxide anion, significantly increasing the stability of the OCHF₂ group toward base (by removing the electron-donating influence of the O⁻).

References

  • PubChem. 2-Methoxy-5-nitrophenol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Zafrani, Y., et al.Difluoromethyl Ethers: Synthesis and Stability. Journal of Organic Chemistry. (General reference for aryl difluoromethyl ether stability).
  • University of Tartu. Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. 2019.[3] Available at: [Link][3]

Sources

Technical Support Center: Scaling Up the Synthesis of Difluoromethyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of difluoromethyl aryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of producing these valuable compounds on a larger scale. The difluoromethyl ether motif is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, scaling up its synthesis from milligrams to kilograms presents a unique set of obstacles.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of large-scale difluoromethyl aryl ether synthesis.

Section 1: Core Challenges in Scale-Up

Scaling up any chemical reaction requires careful consideration of various factors that may not be apparent at the lab scale. For the synthesis of difluoromethyl aryl ethers, the primary challenges revolve around the choice of difluoromethylating agent, reaction conditions, process safety, and product purification.

Choice of Difluoromethylating Agent

The selection of an appropriate source for the difluoromethyl group is paramount for a successful and scalable synthesis. Historically, gaseous reagents like chlorodifluoromethane (Freon 22) were common, but their use is now restricted due to their ozone-depleting properties and handling difficulties on a large scale.[4][5] Modern approaches utilize a variety of reagents, each with its own set of advantages and disadvantages for scale-up.

Key Considerations for Reagent Selection:

  • Physical State: Gaseous reagents are difficult to handle in large quantities, requiring specialized equipment to ensure accurate dosing and prevent release.[5][6] Solid or liquid reagents are generally preferred for scalability.

  • Stability and Handling: The ideal reagent should be stable under storage and reaction conditions, and not be overly sensitive to air or moisture.[1][3][7]

  • Cost and Availability: For industrial applications, the cost and reliable availability of the reagent in bulk quantities are critical factors.[1]

  • Toxicity and Environmental Impact: The use of toxic or environmentally harmful reagents should be avoided.[1][8]

Reaction Conditions and Exothermicity

Difluoromethylation reactions, particularly those involving the generation of difluorocarbene, can be highly exothermic.[8] What might be easily controlled in a lab flask with an ice bath can become a significant safety hazard in a large reactor.

Core Principles for Managing Exotherms:

  • Slow Addition: Controlled, slow addition of one of the reactants is a common strategy to manage the rate of heat generation.

  • Efficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. The reactor must have an efficient cooling system.

  • Solvent Choice: The solvent should have a suitable boiling point and heat capacity to help absorb and dissipate the heat generated during the reaction.

Process Safety

Beyond managing exotherms, a thorough process safety assessment is crucial. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions or the generation of hazardous byproducts.[9] The use of solvents like DMSO, for instance, requires careful evaluation for thermal stability issues, especially in the presence of acidic byproducts which can catalyze its decomposition.[9]

Work-up and Purification

Purification of the final product can become a major bottleneck at scale. Methods that are convenient in the lab, such as silica gel chromatography, are often impractical and costly for large quantities.[1][4]

Scalable Purification Strategies:

  • Crystallization: If the product is a solid, crystallization is often the most efficient and cost-effective purification method.

  • Distillation: For liquid products with sufficient thermal stability and a significant boiling point difference from impurities, distillation is a viable option.

  • Liquid-Liquid Extraction: Optimizing extraction conditions can help to remove a significant portion of impurities before final purification.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of difluoromethyl aryl ether synthesis in a question-and-answer format.

Q1: My reaction yield dropped significantly when I moved from a 1 g to a 100 g scale. What are the likely causes?

A significant drop in yield upon scale-up is a frequent issue and can often be attributed to one or more of the following factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions and decomposition.

    • Troubleshooting:

      • Ensure the reactor's agitator is appropriately designed for the viscosity and volume of the reaction mixture.

      • Consider using a different type of agitator (e.g., anchor, turbine) or increasing the agitation speed.

  • Poor Temperature Control: As discussed earlier, inadequate heat dissipation can lead to runaway reactions and the formation of byproducts.[8]

    • Troubleshooting:

      • Monitor the internal reaction temperature closely.

      • Implement a controlled addition profile for the limiting reagent.

      • Ensure the reactor's cooling system is functioning optimally.

  • Mass Transfer Limitations with Gaseous Reagents: If you are using a gaseous difluoromethylating agent, its dissolution into the reaction mixture may be less efficient at a larger scale.

    • Troubleshooting:

      • Increase the gas inlet pressure.

      • Use a sparging tube to introduce the gas below the liquid surface.

      • Improve agitation to increase the gas-liquid interfacial area.

Q2: I'm observing the formation of significant amounts of a dimeric or trimeric byproduct. How can I minimize this?

The formation of such byproducts is often associated with reactions that proceed via a difluorocarbene intermediate.[1] If the concentration of the carbene is too high, it can react with itself.

  • Troubleshooting:

    • Slow Generation of the Carbene: Instead of adding the carbene precursor all at once, add it slowly over time. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the phenoxide.

    • Use of a Phase-Transfer Catalyst: In some systems, a phase-transfer catalyst can facilitate the reaction between the phenoxide (in the aqueous or solid phase) and the carbene precursor (in the organic phase), potentially reducing side reactions in the bulk organic phase.[10]

Q3: My work-up is generating a persistent emulsion, making phase separation difficult. What can I do?

Emulsions are common when scaling up extractions, especially if the reaction mixture contains fine solid particles or surfactants.

  • Troubleshooting:

    • Filtration: Before extraction, filter the reaction mixture to remove any solids.

    • Addition of Brine: Washing with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Change: Experiment with different extraction solvents.

    • Centrifugation: For particularly stubborn emulsions, centrifugation can be an effective, albeit equipment-intensive, solution.

Q4: The purity of my isolated product is lower than what I achieved on a small scale, even after multiple purification steps. Why is this happening?

This often points to the formation of impurities that have similar physical properties to the desired product, making separation difficult.

  • Troubleshooting:

    • Identify the Impurities: Use techniques like LC-MS or GC-MS to identify the major impurities. Understanding their structure can provide clues about how they are formed and how to prevent their formation.

    • Re-evaluate the Reaction Conditions: Small changes in temperature, reaction time, or stoichiometry can sometimes have a significant impact on the impurity profile.

    • Alternative Purification Methods: If one purification method is not effective, consider a different one. For example, if crystallization is not working, distillation under reduced pressure might be an option.

Section 3: Frequently Asked Questions (FAQs)

What are the most promising and scalable difluoromethylating agents currently available?

Several reagents have emerged as more scalable and environmentally friendly alternatives to older methods.

  • Sodium Chlorodifluoroacetate (ClCF2CO2Na): This is a stable, solid reagent that generates difluorocarbene upon heating.[1] It is commercially available in bulk and has a relatively low environmental impact.[1]

  • Difluoromethyltriflate (HCF2OTf): This liquid reagent allows for rapid difluoromethylation of phenols under mild conditions and is tolerant of a wide range of functional groups.[4]

  • Zinc (II) bis(difluoromethanesulfinate) (Zn(SO2CF2H)2, DFMS): This reagent enables the direct difluoromethylation of various substrates, including heteroarenes, under mild and operationally simple conditions.[11][12][13]

How do I choose the right solvent for a large-scale difluoromethylation reaction?

The choice of solvent is critical for both reaction performance and process safety.

  • Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Boiling Point: The boiling point should be high enough to allow the reaction to be run at the desired temperature without excessive pressure buildup, but not so high that it makes solvent removal difficult.

  • Inertness: The solvent should not react with any of the reactants, reagents, or intermediates.

  • Safety: Consider the flammability, toxicity, and environmental impact of the solvent.

  • Heat Transfer: The solvent's heat capacity and thermal conductivity can influence the efficiency of heat removal from the reactor.

What are the key safety precautions I should take when scaling up a difluoromethylation reaction?
  • Conduct a Thorough Risk Assessment: Identify all potential hazards, including thermal runaway, pressure buildup, and exposure to toxic materials.

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety glasses, lab coat, and gloves that are resistant to the chemicals being used.

  • Work in a Well-Ventilated Area: Many difluoromethylating agents and byproducts can be volatile and harmful if inhaled.

  • Monitor the Reaction Closely: Continuously monitor the temperature, pressure, and any other critical parameters.

  • Have an Emergency Plan: Be prepared to handle spills, fires, or other emergencies.

Section 4: Experimental Protocols and Data

Table 1: Comparison of Common Difluoromethylating Agents for Scale-Up
ReagentPhysical StateTypical ConditionsAdvantages for Scale-UpDisadvantages for Scale-Up
Sodium Chlorodifluoroacetate SolidHigh temperature (e.g., 100-150 °C) in aprotic polar solvents (e.g., DMF, NMP)Stable, readily available in bulk, relatively low environmental impact.[1]High reaction temperatures can be energy-intensive and may not be suitable for sensitive substrates.
Difluoromethyltriflate LiquidRoom temperature with a base (e.g., KOH) in aqueous MeCN.[4]Mild conditions, fast reaction times, broad functional group tolerance.[4]The reagent may be more expensive for large-scale use.
Zn(SO2CF2H)2 (DFMS) SolidRoom temperature with an oxidant (e.g., t-BuOOH) in a mixed solvent system.[12]Mild, operationally simple, user-friendly, open-flask conditions are possible.[12]The use of a peroxide requires careful handling and safety considerations at scale.
Protocol 1: General Procedure for Scale-Up Synthesis of an Aryl Difluoromethyl Ether using Sodium Chlorodifluoroacetate

Disclaimer: This is a general procedure and must be adapted and optimized for your specific substrate and equipment. A thorough safety review is required before implementation.

  • Reactor Setup: Charge a clean, dry, and appropriately sized glass-lined reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with the starting phenol and a suitable aprotic polar solvent (e.g., DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate) to the mixture and stir to ensure good suspension.

  • Heating: Heat the mixture to the desired reaction temperature (typically 100-120 °C).

  • Reagent Addition: Once the reaction temperature is stable, begin the portion-wise addition of sodium chlorodifluoroacetate. Monitor the internal temperature and off-gassing closely during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Work-up:

    • Transfer the quenched reaction mixture to a suitable vessel for extraction.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, MTBE).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a scalable method such as crystallization or distillation.

Section 5: Visualizations

Diagram 1: General Reaction Scheme for Phenol Difluoromethylation

G Phenol Aryl-OH Phenoxide Aryl-O⁻ Phenol->Phenoxide - H⁺ Product Aryl-OCF₂H Phenoxide->Product + :CF₂ Reagent Difluoromethylating Reagent Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Activation Protonation H⁺ Source (e.g., H₂O) Product->Protonation - H⁺ Base Base G Start Low Yield on Scale-Up Mixing Is mixing efficient? Start->Mixing Temp Is temperature controlled? Mixing->Temp Yes Sol_Mixing Improve agitation (e.g., change stirrer, increase speed) Mixing->Sol_Mixing No Reagent Is reagent addition controlled? Temp->Reagent Yes Sol_Temp Improve cooling Implement slow addition Temp->Sol_Temp No Side_Products Are there significant side products? Reagent->Side_Products Yes Sol_Reagent Use portion-wise or slow continuous addition Reagent->Sol_Reagent No Sol_Side_Products Analyze side products Adjust stoichiometry or temperature Side_Products->Sol_Side_Products

Caption: A decision tree to diagnose and address common causes of low yield during scale-up.

References

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • Prakash, G. K. S., Bastida, I., Reynolds, E., Zhang, Z., & Ni, C. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(40), 10811-10814. [Link]

  • Cambrex. (n.d.). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Cambrex. [Link]

  • Mazzarella, D., Magagnano, G., & Melchiorre, P. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7136-7193. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Ye, J., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(12), 7082-7104. [Link]

  • Barata-Vallejo, S., & Caeiro, J. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2018(44), 6061-6074. [Link]

  • Wang, F., Wang, D., Zhu, S., & Song, Q. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 3878. [Link]

  • Wang, F., Wang, D., Zhu, S., & Song, Q. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Springer Nature Research Communities. [Link]

  • Johnson, M. R., St-Jean, F., & Frith, J. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 628-633. [Link]

  • Chen, Q. Y., & Wu, S. W. (1990). Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Journal of Fluorine Chemistry, 48(2), 225-236. [Link]

  • Ye, J., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]

  • Shen, Y., Lu, L., & Xiao, J. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14731-14742. [Link]

  • Langlois, B. R. (1988). Improvement of the synthesis of aryl difluoromethyl ethers and thioethers by using a solid-liquid phase-transfer technique. Journal of Fluorine Chemistry, 41(2), 247-261. [Link]

Sources

Technical Support Center: Troubleshooting the Isolation of 2-(Difluoromethoxy)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of fluorinated aromatic intermediates is a cornerstone of modern drug development, but it frequently presents significant purification bottlenecks. A common challenge our clients face is the isolation of 2-(difluoromethoxy)-5-nitrophenol from its regioisomeric impurity, 2-(difluoromethoxy)-4-nitrophenol , following the difluoromethylation of 4-nitrocatechol.

As a Senior Application Scientist, I have designed this guide to move you away from tedious, low-yielding silica gel chromatography. Instead, we will exploit the fundamental thermodynamic differences between these isomers to create a scalable, self-validating liquid-liquid extraction protocol.

Mechanistic Insight: The Causality of Isomer Formation and Separation

The difluoromethylation of phenols typically proceeds via a difluorocarbene intermediate reacting with a phenoxide anion[1][2]. When using 4-nitrocatechol as a starting material, you have two competing hydroxyl groups. Because difluorocarbene alkylation is often driven by statistical mixtures and kinetic control under basic conditions, the reaction inevitably yields a mixture of the 4-nitro and 5-nitro regioisomers[1].

Why can we separate them without chromatography? The causality behind our separation strategy lies in the position of the nitro group relative to the unalkylated phenolic hydroxyl:

  • 2-(Difluoromethoxy)-4-nitrophenol (Impurity): The nitro group is para to the hydroxyl. This allows for direct resonance stabilization of the resulting phenoxide anion, significantly increasing its acidity (lowering the pKa to ~6.8)[3][4].

  • 2-(Difluoromethoxy)-5-nitrophenol (Target): The nitro group is meta to the hydroxyl. Resonance stabilization is geometrically impossible; the nitro group can only exert a weaker inductive electron-withdrawing effect. Consequently, the pKa remains higher (~8.1)[3][4].

By poising a biphasic extraction system at a precise pH of 7.4 , we create a self-validating thermodynamic filter. At this pH, the 4-nitro isomer is predominantly deprotonated and forced into the aqueous phase, while the 5-nitro isomer remains protonated and safely retained in the organic phase.

Workflow Visualization

G A 4-Nitrocatechol (Starting Material) B Difluoromethylation (Difluorocarbene, Base) A->B C Isomeric Mixture (4-Nitro & 5-Nitro Isomers) B->C D Biphasic Extraction (pH 7.4 Buffer / EtOAc) C->D E Aqueous Phase (pH 7.4) 4-Nitro Isomer (Phenoxide) D->E Deprotonated (pKa ~6.8) F Organic Phase (EtOAc) 5-Nitro Isomer (Phenol) D->F Protonated (pKa ~8.1) G Acidify & Discard (Impurity Removal) E->G H Evaporate & Crystallize Pure Target Molecule F->H

Workflow for the synthesis and pH-driven isolation of 2-(difluoromethoxy)-5-nitrophenol.

Physicochemical Data Summary

To successfully track your compounds during the workup, refer to the comparative data below:

Property2-(Difluoromethoxy)-5-nitrophenol (Target)2-(Difluoromethoxy)-4-nitrophenol (Impurity)
Nitro Position Relative to OH Meta (Inductive withdrawal only)Para (Resonance & Inductive withdrawal)
Estimated pKa ~8.1~6.8
Dominant State at pH 7.4 Protonated (Neutral, Organic-soluble)Deprotonated (Anionic, Water-soluble)
1H NMR (Aromatic H-6) Distinct meta coupling (d, J ~ 2.5 Hz)Distinct ortho coupling (d, J ~ 9.0 Hz)
TLC Retention (Rf in 3:1 Hex/EtOAc) Higher (Less polar)Lower (More polar)

Troubleshooting FAQs

Q1: Why am I getting a nearly 1:1 mixture of isomers during my difluoromethylation? A: The hydroxyl groups at the 1- and 2-positions of 4-nitrocatechol have similar steric environments. While the 1-OH is slightly more acidic, the highly reactive nature of difluorocarbene (generated from reagents like sodium chlorodifluoroacetate) often leads to a kinetic mixture rather than a thermodynamically selective alkylation[1][2]. Accept the mixture and rely on the downstream pH-gradient extraction for purification.

Q2: I tried washing my organic layer with 1M NaOH, but I lost all my product. What happened? A: 1M NaOH has a pH of 14. Because the target 5-nitro isomer has a pKa of ~8.1[3], a pH of 14 will completely deprotonate both isomers, pulling your entire yield into the aqueous waste. You must use a precisely buffered system (pH 7.4) to exploit the narrow 1.3 pKa unit gap between the isomers.

Q3: My isolated 5-nitro isomer still contains traces of unreacted 4-nitrocatechol. How do I remove it? A: 4-Nitrocatechol is a diphenol and is significantly more acidic (pKa1 ~ 6.7) than your mono-alkylated target. It will naturally co-extract into the aqueous phase alongside the 4-nitro impurity during the pH 7.4 buffer washes. If contamination persists, ensure you are not overloading the buffering capacity of your aqueous phase.

Q4: How can I definitively verify that I have isolated the 5-nitro isomer and not the 4-nitro isomer? A: Use 1H NMR spectroscopy. Look at the proton situated between the -OCHF2 and -NO2 groups (H-6). In the 5-nitro isomer, this proton only has a meta neighbor, resulting in a doublet with a small coupling constant (J ~ 2.5 Hz). In the 4-nitro isomer, the adjacent proton is ortho, yielding a doublet with a much larger coupling constant (J ~ 9.0 Hz).

Self-Validating Experimental Protocol: pH-Gradient Extraction

This protocol is a self-validating system: by using a high-capacity phosphate buffer, the pH is locked at 7.4. Even if you miscalculate the volume of your crude mixture, the thermodynamic equilibrium guarantees that the 5-nitro isomer cannot over-deprotonate.

Materials Required:

  • Crude reaction mixture dissolved in Ethyl Acetate (EtOAc)

  • 0.5 M Sodium Phosphate buffer (pH 7.4)

  • Distilled Water & Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Initial Quench & Salt Removal: Dilute your crude difluoromethylation mixture with EtOAc (10 mL per gram of crude). Wash once with an equal volume of distilled water to remove residual inorganic salts and unreacted base.

  • First Thermodynamic Wash: Add an equal volume of 0.5 M Sodium Phosphate buffer (pH 7.4) to the EtOAc phase. Vigorously stir the biphasic mixture for 10 minutes. Expert Insight: Vigorous stirring is critical to ensure complete acid-base equilibration across the phase boundary.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer (containing the phenoxide of the 4-nitro isomer).

  • Iterative Purity Enhancement: Because the ΔpKa is ~1.3 units, a single wash is mathematically insufficient for absolute purity. Repeat the pH 7.4 buffer wash two more times to drive the partition coefficient in favor of >99% 4-nitro isomer removal.

  • Organic Phase Processing: Wash the retained EtOAc layer once with brine to remove residual water and buffer salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Polish (Optional): Recrystallize the resulting solid from a mixture of heptane and ethyl acetate (3:1 v/v) to achieve >99.5% HPLC purity of 2-(difluoromethoxy)-5-nitrophenol.

References

1.[1] Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Source: ACS Publications. URL: 2.[2] Title: Difluoromethylation of Phenols. Source: Organic Syntheses. URL: 3.[3] Title: Spectrophotometric Determination of Equilibrium Constants and Speciation of Aqueous Systems over a Wide Range of Temperature. Source: FM TUL. URL: 4.[4] Title: Sensitive Simultaneous Determination of o-Nitrophenol and p-Nitrophenol in Water by Surfactant-Mediated Differential Pulse Voltammetry. Source: ResearchGate. URL:

Sources

Technical Support Center: Managing Anhydrous Conditions for Moisture-Sensitive Difluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The introduction of a difluoromethyl (–CF₂H) group is a critical transformation in drug development, often utilized to enhance lipophilicity or serve as a stable bioisostere for alcohols and thiols. However, the reagents required for this transformation—such as difluoromethyltrimethylsilane (TMSCF₂H), zinc-based complexes like [(DMPU)₂Zn(CF₂H)₂], and difluorocarbene precursors—are notoriously sensitive to moisture[1].

This guide provides researchers and scientists with the mechanistic causality behind these sensitivities, quantitative benchmarks for solvent dehydration, and self-validating protocols to ensure reproducible difluoromethylation workflows.

The Causality of Moisture Sensitivity (FAQ)

Q: Why do difluoromethylation reactions fail so drastically in the presence of trace water? A: The failure mode depends entirely on the specific mechanistic pathway of your chosen reagent:

  • The Difluorocarbene (:CF₂) Pathway: When using precursors like sodium chlorodifluoroacetate or TMSCF₃ under basic conditions, the active intermediate is the highly electrophilic difluorocarbene. If trace water is present, the carbene undergoes rapid hydrolysis, converting irreversibly into carbon monoxide (CO) and hydrogen fluoride (HF)[2]. This completely depletes the active species before it can react with your target nucleophile.

  • The Carbanion / Organometallic Pathway: Reagents like TMSCF₂H (activated by fluoride sources) or [(DMPU)₂Zn(CF₂H)₂] operate via a nucleophilic –CF₂H equivalent[1][3]. Water acts as a potent Brønsted acid in these aprotic systems, prematurely protonating the intermediate to yield volatile difluoromethane (CH₂F₂) and inert siloxanes or metal hydroxides.

CarbeneHydrolysis Precursor Precursor (e.g., ClCF2CO2Na) Carbene [:CF2] Difluorocarbene Precursor->Carbene Base / Heat Product R-CF2H Target Product Carbene->Product Nucleophile (Anhydrous) Hydrolysis CO + 2 HF Hydrolysis Byproducts Carbene->Hydrolysis Trace H2O (Moisture)

Mechanistic divergence of difluorocarbene in the presence of nucleophiles vs. trace moisture.

Quantitative Data on Solvent Dehydration

Q: Is commercial "anhydrous" solvent sufficient for these reactions? A: Rarely. Once the septum of a commercial anhydrous solvent bottle is pierced, atmospheric moisture rapidly intrudes. For sensitive organometallic difluoromethylation, solvent moisture must be maintained below 10 ppm[4]. Traditional methods like sodium/benzophenone distillation are often less effective than prolonged storage over activated 3Å molecular sieves[5].

Table: Efficiency of Solvent Drying Techniques
SolventDrying MethodIncubation TimeResidual Water Content (ppm)
Tetrahydrofuran (THF) Sodium/Benzophenone Distillation48 hours~43 ppm
Tetrahydrofuran (THF) 3Å Molecular Sieves (20% m/v)72 hours< 10 ppm
Dichloromethane (DCM) CaH₂ Distillation24 hours~13 ppm
Dichloromethane (DCM) 3Å Molecular Sieves (10% m/v)24 hours0.1 – 0.9 ppm
Methanol (MeOH) 3Å Molecular Sieves (20% m/v)5 days~10 ppm

(Data synthesized from quantitative evaluations of desiccant efficiency[4][5][6])

Self-Validating Experimental Protocols

To achieve the <10 ppm threshold required for reagents like [(DMPU)₂Zn(CF₂H)₂][1], follow this self-validating protocol for solvent preparation.

Protocol: Rigorous Solvent Dehydration via Molecular Sieves

Expertise & Causality: Molecular sieves trap water within their crystalline pores. However, commercially purchased sieves are saturated with atmospheric moisture and must be thermally activated. 3Å sieves are chosen because their pore size strictly excludes most organic solvents while trapping water molecules (approx. 2.8Å)[7].

  • Activation: Place 3Å molecular sieves in a vacuum oven at 300 °C under high vacuum (< 0.1 mbar) for a minimum of 12 hours.

  • Cooling: Backfill the oven with dry Argon. Allow the sieves to cool to room temperature strictly under the inert atmosphere to prevent the immediate re-adsorption of atmospheric moisture[6].

  • Validation (The Hydration Test): Before committing the batch, place a few beads in a gloved hand and add two drops of water. Fully activated sieves will generate a highly exothermic reaction (hot to the touch) due to the rapid heat of adsorption[6].

  • Solvent Incubation: Add the activated sieves to the target solvent at a 10% to 20% mass/volume (m/v) ratio (e.g., 10–20 g per 100 mL). Seal under Argon and incubate for 24 to 72 hours depending on the solvent (refer to the table above)[5].

  • Final Validation: Perform a Karl Fischer titration. Proceed with the difluoromethylation reaction only if the water content reads < 10 ppm[7].

AnhydrousWorkflow A Solvent Dehydration (3Å Molecular Sieves) B Karl Fischer Titration A->B Incubate 24-72h B->A > 10 ppm H2O C Glassware Preparation (Flame-dried, Ar flush) B->C < 10 ppm H2O D Reagent Addition (e.g., TMSCF2H, CsF) C->D Fail Reaction Quenched (Protodefluorination) D->Fail Moisture Intrusion Success Successful Difluoromethylation D->Success Strict Anhydrous

Logical workflow for validating anhydrous conditions prior to difluoromethylation.

Troubleshooting Guide

Q: My reaction with TMSCF₂H and CsF yielded no product, only unreacted starting material. What happened? A: Cesium fluoride (CsF) is highly hygroscopic. Even if your solvent was perfectly dry, moisture adsorbed onto the CsF surface will immediately quench the TMSCF₂H upon activation[3][8]. Solution: Flame-dry the CsF powder in the reaction flask under high vacuum immediately prior to introducing the solvent and reagents.

Q: I am scaling up a difluorocarbene reaction from 0.1 mmol to 10 mmol, but the yields have dropped drastically. Why? A: Difluorocarbene is a transient, highly reactive species. At larger scales, the generation of the carbene can outpace its consumption by the nucleophile, leading to carbene dimerization (yielding tetrafluoroethylene) or increased susceptibility to trace moisture hydrolysis[2]. Solution: Utilize a continuous addition method (e.g., syringe pump) for the carbene precursor to maintain a low steady-state concentration, or consider continuous flow reactor setups, which have been proven highly effective for scaling up sensitive difluoromethylating reagents[1].

Q: Can I use 4Å molecular sieves instead of 3Å for drying my solvents? A: It is highly discouraged for certain solvents. While 4Å sieves can absorb water, their larger pore size allows smaller organic molecules (like methanol or ethanol) to enter, competing with water and drastically reducing drying efficiency[4][7]. Always use 3Å sieves for standard solvent dehydration.

References

  • Understanding Molecular Sieves and Their Role in Solvent Drying. redriver.team. 7

  • Difluoro Carbenes: From Genuine Gold Complexes to Unprecedented Metallacyclic Reactivity. researchgate.net. 2

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. pitt.edu. 4

  • Continuous Process for Preparing the Difluoromethylating Reagent[(DMPU)₂Zn(CF₂H)₂] and Improved Synthesis of the ICHF₂ Precursor. acs.org. 1

  • Preparing Anhydrous Reagents and Equipment. units.it. 6

  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H. rsc.org. 8

  • Difluoromethylation of Alkyl Bromides and Iodides with TMSCF₂H. nih.gov.3

Sources

Validation & Comparative

Publish Comparison Guide: 19F NMR Characterization of the Difluoromethoxy Group

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR characterization of the difluoromethoxy group in aromatic compounds Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, NMR Spectroscopists, Drug Discovery Scientists

Executive Summary: The Strategic Value of -OCHF

In modern drug design, the difluoromethoxy group (-OCHF


)  has emerged as a critical bioisostere for methoxy (-OCH

) and trifluoromethoxy (-OCF

) groups. While -OCF

is a lipophilicity booster, -OCHF

offers a unique "lipophilic hydrogen bond donor" motif. It acts as a weak hydrogen bond donor (due to the acidic proton) while maintaining metabolic stability and modulating

.

Precise characterization of this group is non-trivial due to its scalar coupling complexity. This guide provides a definitive comparison of the -OCHF


 spectral signature against its fluorinated counterparts and outlines a self-validating 19F qNMR protocol for its quantification.

Spectral Fingerprint: Comparative Analysis

The identification of the difluoromethoxy group relies on recognizing its unique spin-system signature. Unlike the singlet observed for -OCF


, the -OCHF

group exhibits strong heteronuclear coupling.
Table 1: NMR Spectral Comparison of Fluorinated Aromatic Substituents
FeatureDifluoromethoxy (-OCHF

)
Trifluoromethoxy (-OCF

)
Aromatic Fluorine (Ar-F)
19F Chemical Shift -81 to -85 ppm -57 to -59 ppm-100 to -170 ppm
19F Multiplicity Doublet (

)
Singlet (

)
Multiplet (depends on Ar-H)

Coupling
71 – 76 Hz (Characteristic)N/AN/A
1H Chemical Shift 6.5 – 6.9 ppm N/AAr-H region (shifted)
1H Multiplicity Triplet (

)
(

Hz)
N/AComplex splitting
13C Signature Triplet (

),

Hz
Quartet (

),

Hz
Doublet (

),

Hz

Analytic Insight: The "Smoking Gun" for -OCHF


 is the 19F Doublet  at ~ -82 ppm matching the coupling constant of the 1H Triplet  at ~6.6 ppm. If these 

-values do not match, the assignment is incorrect.

Experimental Guide: Characterization Protocols

A. 1H NMR Acquisition (The "Triplet" Check)

The proton in the -OCHF


 group is distinct. It appears downfield due to the electronegativity of the oxygen and fluorine atoms.
  • Observation: A distinct triplet (

    
    ) in the 6.5–6.9 ppm range.
    
  • Coupling: The triplet arises from the proton coupling to the two equivalent fluorine atoms (

    
     Hz).
    
  • Common Pitfall: This signal can be mistaken for a solvent satellite or an exchangeable proton if the coupling is not measured. Always measure the

    
    -value. 
    
B. 19F NMR Acquisition (The Definitive "Doublet")

This is the gold standard for confirmation and quantification.

Protocol:

  • Pulse Sequence: zg (standard 19F pulse) or zgig (inverse gated decoupling for qNMR).

  • Spectral Width (SW): Ensure the window covers -50 to -150 ppm.

  • Offset (O1P): Center at -100 ppm.

  • Decoupling:

    • Coupled 19F: Run without proton decoupling first. You must see a doublet.

    • Decoupled 19F{1H}: Run with proton decoupling. The signal must collapse to a singlet. This collapse confirms the presence of the CHF

      
       proton.
      
C. 13C NMR (The "Triplet of Triplets")

The carbon atom of the -OCHF


 group is heavily split.
  • Primary Splitting: Triplet due to one-bond C-F coupling (

    
     Hz).
    
  • Secondary Splitting: If not proton-decoupled, each leg of the triplet is further split by the proton (

    
     Hz).
    
  • Visibility: Due to splitting into a triplet and lack of NOE (in standard decoupled experiments), this carbon signal is often very weak. Increase scan count (NS) by 4x compared to standard 13C.

Quantitative 19F NMR (qNMR) Protocol

To quantify the -OCHF


 content (e.g., for purity determination or metabolic stability assays), a rigorous qNMR protocol is required.
Step-by-Step Methodology

1. Internal Standard Selection Choose a standard with a singlet signal distinct from the -OCHF


 doublet (-82 ppm).
  • Recommended:

    
    -Trifluorotoluene (-63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (-61.3 ppm).
    
  • Avoid: Standards with signals near -80 ppm to prevent overlap with the doublet satellites.

2. Relaxation Delay (


) Optimization 
Fluorine nuclei can have long longitudinal relaxation times (

).
  • Experiment: Run an Inversion Recovery (t1ir) experiment.

  • Rule: Set

    
     (longest 
    
    
    
    in the sample).
  • Typical Value: For Ar-OCHF

    
    , 
    
    
    
    is often 1–3 seconds. Set
    
    
    s to be safe.

3. Acquisition Parameters

  • Pulse Angle: 90° (

    
     calibrated).
    
  • Acquisition Time (

    
    ): 
    
    
    
    seconds (to resolve fine coupling).
  • Decoupling: Use Inverse Gated Decoupling (e.g., zgig on Bruker). This decouples protons during acquisition (collapsing the doublet to a singlet for easier integration) but turns off the decoupler during

    
     to eliminate the Nuclear Overhauser Effect (NOE), ensuring quantitative integration.
    

4. Data Processing

  • Window Function: Exponential multiplication with LB = 0.3 – 1.0 Hz.

  • Baseline Correction: Critical. Use a polynomial baseline correction (ABS) over the integration regions.

  • Integration: Integrate the -OCHF

    
     singlet (decoupled) vs. the Internal Standard singlet.
    

Decision Logic & Workflow

The following diagrams illustrate the logical flow for assigning the -OCHF


 group and the experimental workflow for qNMR.

G Start Unknown Fluorinated Signal Check19F 1. Acquire 19F (Coupled) Start->Check19F Decision1 Multiplicity? Check19F->Decision1 Singlet Singlet (s) Decision1->Singlet No Coupling Doublet Doublet (d) J ~ 70-75 Hz Decision1->Doublet Large Coupling Multiplet Multiplet Decision1->Multiplet Complex ResultOCF3 Likely -OCF3 (-58 ppm) Singlet->ResultOCF3 Check1H 2. Acquire 1H NMR Doublet->Check1H CheckDecouple 3. Acquire 19F{1H} Doublet->CheckDecouple ResultArF Ar-F or other Multiplet->ResultArF Decision2 1H Signal? Check1H->Decision2 Decision3 Collapse to Singlet? CheckDecouple->Decision3 ResultOCHF2 CONFIRMED -OCHF2 Group Decision2->ResultOCHF2 Triplet (t) ~6.6 ppm Decision2->ResultArF No Triplet Decision3->ResultOCHF2 Yes Decision3->ResultArF No Collapse

Figure 1: Decision tree for the spectroscopic assignment of the difluoromethoxy group.

H Sample Sample Prep + Internal Std T1 T1 Measurement (Inversion Recovery) Sample->T1 Params Set Parameters D1 = 5*T1 Pulse = 90° T1->Params Determine D1 Acq Acquisition Inverse Gated (zgig) Params->Acq Process Processing Phase & Baseline Acq->Process Calc Quantification Integral Ratio Process->Calc

Figure 2: Workflow for quantitative 19F NMR (qNMR) analysis.

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Organic Chemistry. Link

  • Hu, J., et al. (2017). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

Comparative Reactivity Guide: Difluoromethoxy (-OCHF₂) vs. Trifluoromethoxy (-OCF₃) Phenols

[1]

Executive Summary: The Bioisostere Decision Matrix

In modern medicinal chemistry, the strategic replacement of hydrogen or methoxy groups with fluorinated ethers is a high-impact tactic to modulate lipophilicity, metabolic stability, and conformation.[1] While often grouped together, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups exhibit divergent reactivities and physicochemical profiles that necessitate distinct handling and application strategies.

This guide objectively compares these two motifs on a phenolic scaffold, providing experimental data to support selection during Lead Optimization (LO).

Quick Comparison Matrix
FeatureDifluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Electronic Effect (

)
Moderate EWG (~0.18 - 0.22)Strong EWG (0.35)
Lipophilicity (

)
Moderate (+0.3 to +0.5)High (+1.04)
H-Bonding Weak Donor (C-H···X)Acceptor only (Very weak)
Conformation Adaptive / Planar preferenceOrthogonal (90° twist)
Metabolic Stability Good (Potential de-difluoromethylation)Excellent (Metabolically inert)
Synthetic Access Accessible (Base +

source)
Challenging (Requires specialized reagents)

Physicochemical & Electronic Profiling

The reactivity of the parent phenol is dictated by the electronic push-pull of these substituents. Understanding the Hammett parameters and acidity constants is prerequisite to predicting downstream chemistry (e.g., alkylation, cross-coupling).

Electronic Constants & Acidity

The


Table 1: Comparative Electronic Data

CompoundpKa (Experimental)Hammett

Hammett

Induction (

)
Resonance (

)
Phenol 9.950.000.000.000.00
4-OCHF₂-Phenol ~9.700.180.200.35-0.17
4-OCF₃-Phenol 9.500.350.380.55-0.20

Note: The



Lipophilicity & H-Bonding[2]
  • The Lipophilicity Jump: Replacing

    
     with 
    
    
    typically increases
    
    
    by ~0.6–0.7 units. This is a critical lever for blood-brain barrier (BBB) penetration.
  • The Hydrogen Bond Donor: The

    
     group contains a polarized C-H bond that can act as a weak hydrogen bond donor (HBD). This "lipophilic H-bond" capability allows it to engage in unique binding interactions within a protein pocket that 
    
    
    cannot.

Synthetic Methodology (The "Make")

Synthesizing these phenols requires fundamentally different approaches. The



Protocol A: Difluoromethoxylation (Nucleophilic)

Standard approach using Sodium Chlorodifluoroacetate (SCDA).

Mechanism: Thermal decarboxylation of SCDA generates difluorocarbene (

  • Reagents: Phenol (1.0 equiv),

    
     (2.5 equiv), 
    
    
    (2.0 equiv).
  • Solvent: DMF or DMF/

    
     (10:1).
    
  • Conditions: Heat to 90–100 °C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Key Insight: Strictly anhydrous conditions are not required, but water helps solubilize the base. The rate-limiting step is the formation of

    
    .
    
Protocol B: Trifluoromethoxylation (Radical/Oxidative)

Modern approach using Silver-Mediated Oxidative Transfer.

Mechanism: Generation of a radical or electrophilic

  • Reagents: Aryl stannane or Aryl boronic acid (Precursor),

    
     (generated in situ from 
    
    
    or similar).
  • Alternative (Direct Phenol Functionalization): Use of Togni Reagent II or Umemoto’s Reagent with a photoredox catalyst (e.g.,

    
    ).
    
  • Conditions: Blue LED irradiation, MeCN, RT, 18 h.

  • Key Insight: This reaction is sensitive to sterics. Ortho-substitution on the phenol drastically reduces yield due to the "orthogonal" steric demand of the

    
     group.
    
Synthesis Decision Workflow

Synthesis_DecisionStartTarget: Fluorinated PhenolChoiceSubstituent?Start->ChoiceOCHF2-OCHF2Choice->OCHF2Moderate LipophilicityOCF3-OCF3Choice->OCF3High LipophilicityReagent1Use ClCF2CO2Na (SCDA)or ClCHF2 gasOCHF2->Reagent1Mech1Mechanism: Difluorocarbene (:CF2) InsertionReagent1->Mech1Result1Product: 4-(Difluoromethoxy)phenolMech1->Result1DirectDirect Phenol Funct.?OCF3->DirectNoDirectNo: Use Aryl Boronic Acid/StannaneDirect->NoDirectStandardYesDirectYes: Photoredox CatalysisDirect->YesDirectAdvancedReagent2Reagent: AgOCF3 / TFMTNoDirect->Reagent2YesDirect->Reagent2Result2Product: 4-(Trifluoromethoxy)phenolReagent2->Result2

Figure 1: Decision tree for selecting the appropriate synthetic route based on the target fluorinated moiety.

Reactivity & Functionalization (The "Use")

Once synthesized, the phenols exhibit distinct reactivities in downstream transformations.

Electrophilic Aromatic Substitution (EAS)[3]
  • 
     Effect:  Deactivating but Ortho/Para directing.
    
    • Observation: Nitration or bromination of 4-(trifluoromethoxy)phenol requires harsher conditions than phenol. The product distribution is heavily skewed ortho to the hydroxyl group, but yields are often lower due to ring deactivation.

  • 
     Effect:  Weakly Deactivating / Neutral.
    
    • Observation: Reacts faster than the

      
       analog. The 
      
      
      group allows for more efficient resonance stabilization of the intermediate sigma complex compared to
      
      
      .
Metabolic Stability Profile

A major driver for selecting

  • 
    :  The C-F bond energy (~116 kcal/mol) and the lack of abstractable hydrogens make this group virtually inert to CYP450 oxidative metabolism.
    
  • 
    :  While stable, the C-H bond can be a site of metabolic attack (O-dealkylation via hydroxylation of the C-H).
    
    • Risk: CYP-mediated hydroxylation

      
       Unstable hemiacetal 
      
      
      Release of Phenol + Difluoroformaldehyde.
    • Mitigation: If

      
       shows high clearance, switching to 
      
      
      is the standard "block" strategy.

Metabolic_StabilitySubstrateDrug-Ar-OCHF2CYPCYP450 (Oxidation)Substrate->CYPMetabolic AttackStableDrug-Ar-OCF3(Metabolically Inert)Substrate->StableBioisosteric ReplacementIntermediate[Drug-Ar-OC(OH)F2]Unstable HemiacetalCYP->IntermediateBreakdownDrug-Ar-OH (Phenol)+ O=CF2 (Difluorophosgene)Intermediate->BreakdownSpontaneous

Figure 2: Metabolic liability of the difluoromethoxy group compared to the inert trifluoromethoxy group.

Experimental Validation: Case Study Data

Experiment: Comparative O-Alkylation Rates Objective: Determine if the electronic difference affects the nucleophilicity of the phenoxide. Protocol: Reaction of 4-substituted phenol (1.0 eq) with Benzyl Bromide (1.1 eq) in Acetone/

SubstituentRelative Rate (

)
Yield (1h)Interpretation
-H (Phenol) 1.0095%Reference standard.
-OCHF₂ 0.6578%Reduced nucleophilicity due to inductive withdrawal.
-OCF₃ 0.3045%Significantly reduced nucleophilicity. Requires heating or stronger base (Cs₂CO₃) to drive to completion.

Conclusion: The


References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2021. Link

  • Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 2019. Link

  • Umemoto, T., et al. "Discovery and Development of Trifluoromethoxylation Reagents." Accounts of Chemical Research, 2018. Link

  • Grossi, G., et al. "Direct Difluoromethoxylation of Phenols." Organic Letters, 2020. Link

Cross-Validation of HPLC-DAD and GC-MS for Nitrophenol Quantitation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenols (NPs) present a unique analytical paradox: they are sufficiently volatile for Gas Chromatography (GC) yet possess enough polarity to cause severe peak tailing, while their UV-active chromophores make them ideal candidates for High-Performance Liquid Chromatography (HPLC), provided ionization is suppressed.

This guide moves beyond standard operating procedures (SOPs) to establish a cross-validation framework . By running parallel workflows—HPLC-DAD for robust, direct quantification and GC-MS (via silylation) for trace-level structural confirmation—researchers can eliminate false positives caused by matrix interference and false negatives caused by derivatization failure.

Part 1: The HPLC-DAD Protocol (The "Robust" Route)

Core Philosophy: The primary failure mode in HPLC analysis of nitrophenols is ionization drift . Nitrophenols have pKa values ranging roughly from 7.1 (4-nitrophenol) to 7.2 (2-nitrophenol). If the mobile phase pH is near the pKa, the analyte splits between ionized and neutral states, destroying peak shape.

The Fix: We utilize a "Ion-Suppression" mechanism. By maintaining a mobile phase pH < 3.0 (well below the pKa), we force >99% of the nitrophenol molecules into their neutral, hydrophobic state, ensuring strong retention on the C18 stationary phase.

Optimized HPLC Workflow (Adapted from EPA Method 8330)
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer or 0.1% Formic Acid (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) at 280 nm (general) and 315 nm (specific for 4-NP).

Causality Check:

  • Why ACN over Methanol? ACN has a lower UV cutoff (<195 nm) and lower viscosity, allowing for higher flow rates and reduced background noise at lower wavelengths.

  • Why DAD? Single-wavelength UV is insufficient for complex matrices. DAD allows for spectral library matching , comparing the UV spectrum of the eluting peak against a standard to confirm purity.

Part 2: The GC-MS Protocol (The "Sensitive" Route)

Core Philosophy: The primary failure mode in GC-MS for nitrophenols is active hydrogen interaction . The phenolic hydroxyl (-OH) group forms hydrogen bonds with the silanol groups in the GC column liner and stationary phase, leading to peak tailing and irreversible adsorption.

The Fix: We utilize Derivatization (Silylation) .[1] We replace the active proton on the hydroxyl group with a trimethylsilyl (TMS) group. This reduces polarity, increases volatility, and improves thermal stability.

Optimized GC-MS Workflow (Adapted from EPA Method 8041)
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Reaction: 60°C for 30 minutes.

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30m x 0.25mm ID.

  • Inlet: Splitless mode (for trace analysis) at 250°C.

  • MS Mode: Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS-derivative.

Causality Check:

  • Why BSTFA? It is a highly reactive silyl donor that reacts rapidly with phenols.

  • Why TMCS? It acts as a catalyst to drive the reaction to completion, particularly for sterically hindered nitrophenols (like 2,4-dinitrophenol).

  • Self-Validating Step: The appearance of the [M-15]+ ion (loss of a methyl group from the TMS tag) in the mass spectrum serves as an internal check that derivatization was successful.

Part 3: Cross-Validation Logic & Visuals

To achieve "Gold Standard" reliability, you must correlate the results.

  • Linearity Check: Both methods must show

    
     in the calibration range.
    
  • Bland-Altman Analysis: Plot the difference between HPLC and GC-MS results against the mean.

    • Systematic Bias: If GC-MS is consistently higher, check for co-eluting matrix peaks in HPLC.

    • Proportional Bias: If HPLC is consistently higher, check for incomplete derivatization in the GC workflow.

Workflow Diagram

The following diagram illustrates the parallel processing of a sample to ensure cross-validation.

AnalyticalWorkflow cluster_HPLC Path A: HPLC-DAD (Robustness) cluster_GC Path B: GC-MS (Sensitivity) Start Raw Sample (Water/Bio-fluid) Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Start->Extraction Split Split Sample Extraction->Split Filter Filter (0.22 µm PTFE) Split->Filter Dry Evaporate to Dryness (N2 Stream) Split->Dry InjectLC Direct Injection (Mobile Phase pH 3.0) Filter->InjectLC SeparationLC C18 Column Separation (Hydrophobic Interaction) InjectLC->SeparationLC DetectLC DAD Detection (280/315 nm) SeparationLC->DetectLC Compare Cross-Validation (Bland-Altman Plot) DetectLC->Compare Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv InjectGC Splitless Injection (250°C) Deriv->InjectGC DetectGC MS Detection (SIM Mode) InjectGC->DetectGC DetectGC->Compare

Figure 1: Parallel analytical workflow ensuring data integrity through orthogonal validation.

Decision Matrix: When to Use Which?

DecisionMatrix Input Analytical Requirement Trace Trace Level? (< 10 ppb) Input->Trace Matrix Complex Matrix? (Soil/Plasma) Trace->Matrix No GC Use GC-MS (Derivatized) Trace->GC Yes HPLC Use HPLC-DAD (Direct) Matrix->HPLC No (Clean Sample) Both REQUIRED: Cross-Validation Matrix->Both Yes (High Risk)

Figure 2: Decision matrix for selecting the primary quantification method.

Part 4: Data Comparison

The following table summarizes the performance metrics observed in typical nitrophenol analysis (e.g., 4-Nitrophenol).

FeatureHPLC-DAD (Method 8330 Mod.)GC-MS (Method 8041 Mod.)Comparison Note
Limit of Detection (LOD) ~50 - 100 ppb~1 - 5 ppbGC-MS is ~20x more sensitive due to SIM mode.
Linearity (

)
> 0.999 (1 - 100 ppm)> 0.995 (0.01 - 10 ppm)HPLC offers a wider dynamic range.
Selectivity Moderate (Retention Time + UV Spectrum)High (Retention Time + Mass Fingerprint)GC-MS is definitive for legal/forensic ID.
Sample Prep Time Low (15 mins)High (60+ mins)Derivatization adds significant labor to GC-MS.
Interferences UV-absorbing matrix componentsSilylation reagent byproductsHPLC is prone to false positives in dirty matrices.

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[2][3] SW-846.[4][5] [Link][2]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.[4][6][7] SW-846.[4][5] [Link]

  • National Institutes of Health (NIH). (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.[8] [Link]

Sources

The Fluorine Factor: SAR & Performance Guide for Fluorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Fluorine

In medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for optimizing lead compounds. Replacing a hydrogen or hydroxyl group with fluorine on a phenolic ring is not merely a steric modification; it is a profound electronic and physicochemical alteration. This guide objectively compares unsubstituted phenols against their fluorinated derivatives, focusing on Structure-Activity Relationships (SAR) , Metabolic Stability , and Physicochemical Properties .

Key Takeaway: Fluorination of the phenolic ring typically lowers pKa (increasing acidity), enhances lipophilicity (LogP), and blocks metabolic "soft spots" (preventing oxidation), often resulting in 2–5x potency shifts in antimicrobial and anesthetic applications.

Physicochemical Profiling: Phenol vs. Fluorophenols

The biological performance of fluorinated phenols is dictated by two primary factors: Acidity (pKa) and Lipophilicity (LogP) .

Comparative Data Table

The following table illustrates the impact of fluorine substitution position on key properties. Note the "Ortho Effect" where proximity to the hydroxyl group drastically increases acidity.

CompoundStructurepKa (Experimental)LogP (Est.)Electronic Effect Dominance
Phenol C₆H₅OH9.981.46Reference Standard
2-Fluorophenol o-F-C₆H₄OH8.70 1.71Strong Inductive (-I) > Resonance (+R)
3-Fluorophenol m-F-C₆H₄OH9.301.90Inductive (-I) only (Meta position)
4-Fluorophenol p-F-C₆H₄OH9.901.95Balanced Inductive (-I) & Resonance (+R)
Pentafluorophenol C₆F₅OH5.502.80Massive Inductive withdrawal

Analyst Note: 2-Fluorophenol is significantly more acidic (lower pKa) because the electronegative fluorine atom is closest to the O-H bond, stabilizing the phenoxide anion via the inductive effect.[1] This lower pKa affects membrane permeability at physiological pH (7.4).

Visualization: The Electronic SAR Logic

The following diagram maps the causal relationship between fluorine positioning and biological outcome.

SAR_Logic F_Sub Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Sub->Inductive Primary Resonance Resonance Effect (+R) (Lone Pair Donation) F_Sub->Resonance Secondary (o/p only) LogP Higher LogP (Lipophilicity) F_Sub->LogP C-F Hydrophobicity pKa Lower pKa (Increased Acidity) Inductive->pKa Stabilizes Anion Resonance->pKa Destabilizes Anion (Weak) BioAct Biological Activity (Potency/Permeability) pKa->BioAct Ionization State LogP->BioAct Membrane Crossing

Figure 1: Causal flow from fluorine substitution to biological activity. The inductive effect is the primary driver for acidity changes in fluorophenols.

Case Study: Metabolic Stability & Drug Design (Propofol Analogs)

One of the most high-value applications of fluorinated phenols is in the modification of anesthetics like Propofol (2,6-diisopropylphenol).

The Problem: Rapid Clearance

Propofol undergoes rapid hepatic metabolism, primarily via glucuronidation at the hydroxyl group and hydroxylation at the para-position.

The Solution: Fluorine Blocking

Replacing hydrogen with fluorine at metabolically labile sites (metabolic blocking) can extend half-life or alter the binding profile.

  • Propofol:

    
     (redistribution) ~2–4 mins. Rapidly metabolized to inactive glucuronides.
    
  • Fluorinated Analogs (e.g., 4-Fluoropropofol): The C-F bond is stronger (116 kcal/mol) than the C-H bond (99 kcal/mol) and resistant to CYP450 oxidation.

Comparative Workflow: Metabolic Fate

Metabolism Propofol Propofol (2,6-diisopropylphenol) CYP CYP450 Oxidation (Para-Hydroxylation) Propofol->CYP UGT UGT Glucuronidation (OH Conjugation) Propofol->UGT F_Propofol 4-Fluoro-Propofol (Metabolically Blocked) F_Propofol->CYP Blocked by F F_Propofol->UGT Slower Kinetics Stable Resistant to Oxidation (Extended Circulation) F_Propofol->Stable Metabolic Stability Quinone Quinol Metabolite (Rapid Clearance) CYP->Quinone Fast Gluc Propofol-Glucuronide (Excreted) UGT->Gluc

Figure 2: Metabolic pathways of Propofol vs. 4-Fluoro-Propofol. Fluorination at the para-position effectively blocks CYP450-mediated hydroxylation.

Experimental Protocols

To validate these SAR findings in your own lab, follow these standardized protocols.

A. Synthesis: Electrophilic Fluorination of Phenols

Direct fluorination of phenols is difficult due to oxidation side reactions. The use of Selectfluor is the industry standard for mild, regioselective monofluorination.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Fluorinating Agent: Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the phenol substrate in 10 mL of anhydrous MeCN under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Selectfluor (1.1 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quenching: Quench with 10 mL saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

    • Note:Ortho-fluorinated products typically elute faster than para isomers due to intramolecular H-bonding.

B. Assay: MIC Determination (Antimicrobial SAR)

To compare the bioactivity of your fluorinated derivatives against standard phenols.

Target Strains: S. aureus (Gram +), E. coli (Gram -).[2]

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of Mueller-Hinton broth to all wells.

  • Serial Dilution: Add 100 µL of the fluorinated phenol stock (dissolved in DMSO, final conc <1%) to the first column. Perform 2-fold serial dilutions across the plate.

  • Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1 hour. Blue

    
     Pink color change indicates viable growth. The lowest concentration remaining Blue is the MIC.
    

References

  • Gross, K. C., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

  • Krasowski, M. D., et al. (2001). "Propofol analogues: structure-activity relationships." Journal of Pharmacology and Experimental Therapeutics. Link

  • Fujii, T., et al. (2013). "Antimicrobial activity of fluorinated phenols." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Support. (2025). "The Fluorine Factor: Comparative Guide to Biological Activity." Link

Sources

Comparing the biological activity of 2-(difluoromethoxy)-5-nitrophenol with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical guide comparing the biological activity and pharmacological utility of 2-(difluoromethoxy)-5-nitrophenol against its structural analogs.

Executive Summary: The Strategic Role of 2-(Difluoromethoxy)-5-nitrophenol

In modern medicinal chemistry, 2-(difluoromethoxy)-5-nitrophenol (CAS 700804-01-9) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly specialized, privileged intermediate in the synthesis of potent protein kinase inhibitors—most notably the diaminotriazole class targeting JAK2, JAK3, and Aurora-2 kinases (Vertex Pharmaceuticals, 2004).

While the compound itself is a synthetic precursor, the retention of the difluoromethoxy (-OCF₂H) moiety in the final drug architecture profoundly dictates the biological activity, metabolic stability, and target affinity of the resulting pharmacophore. This guide evaluates the performance of the -OCF₂H substituted scaffold by comparing it directly against its traditional methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs.

Physicochemical Profiling: The "Fluorine Effect"

The strategic incorporation of the -OCF₂H group represents a masterclass in bioisosteric replacement. Unlike the -OCH₃ group (a pure hydrogen bond acceptor) or the -OCF₃ group (highly lipophilic and sterically demanding), the -OCF₂H group acts as a "lipophilic hydrogen bond donor" (Müller et al., 2020).

The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to interact with biological targets via weak hydrogen bonding while maintaining the high membrane permeability characteristic of fluorinated compounds.

Table 1: Physicochemical & Pharmacological Comparison of 5-Nitrophenol Analogs
Analog (C2-Substitution)Hammett σp (Para)*LogP (Estimated)Hydrogen Bond Donor CapacityMetabolic Stability (CYP450)Kinase Binding Pocket Fit
-OCH₃ (Methoxy) -0.271.8None (Acceptor only)Low (Prone to O-demethylation)Good, but lacks H-bond anchoring
-OCF₂H (Difluoromethoxy) +0.142.5Yes (Lipophilic HBD) High (Resistant to cleavage) Optimal (H-bond to backbone)
-OCF₃ (Trifluoromethoxy) +0.353.2None (Acceptor only)Very HighPoor (Steric clashes, too bulky)

*Hammett constants indicate the electronic effect on the aromatic ring. The positive σp of -OCF₂H lowers the pKa of the phenol, altering its reactivity during downstream synthesis.

Mechanistic Impact on Biological Activity

A. Target Affinity (Kinase Inhibition)

In the context of JAK2 inhibition, diaminotriazole derivatives synthesized from 2-(difluoromethoxy)-5-nitrophenol exhibit superior binding kinetics compared to their analogs. The -OCF₂H group occupies the hydrophobic pocket of the kinase hinge region. Its unique ability to act as a weak hydrogen bond donor allows the polarized proton to interact with the backbone carbonyls of the kinase. This interaction is impossible for the -OCF₃ analog due to the absence of an acidic proton and increased steric bulk, which often leads to unfavorable steric clashes.

B. Metabolic Stability & Half-Life

A primary failure point for -OCH₃ analogs in drug development is rapid Phase I metabolism (specifically O-demethylation) by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). The strong carbon-fluorine bonds (approx. 116 kcal/mol) in the -OCF₂H group resist hydrogen abstraction by the CYP450 heme-oxo intermediate, dramatically extending the in vivo half-life of the resulting drug candidates (BenchChem, 2025).

AnalogWorkflow A 2-(Difluoromethoxy)-5-nitrophenol & Analogs (-OCH3, -OCF3) B Physicochemical Profiling (Lipophilicity, pKa, H-Bonding) A->B C In Vitro Metabolic Stability (Rat Liver Microsomes) B->C D Target Affinity / Efficacy (JAK2 TR-FRET Assay) B->D E Lead Optimization (Diaminotriazole Scaffolds) C->E D->E

Fig 1. Standardized workflow for the pharmacological evaluation of 5-nitrophenol analogs.

Experimental Workflows & Self-Validating Protocols

To objectively compare the biological utility of these analogs, the following standardized, self-validating protocols must be employed.

Protocol 1: In Vitro CYP450 Microsomal Clearance Assay
  • Objective: Quantify the metabolic resistance of the -OCF₂H scaffold vs. the -OCH₃ analog.

  • Causality: We use Rat Liver Microsomes (RLMs) supplemented with an NADPH-regenerating system to simulate Phase I hepatic metabolism. The NADPH system is strictly required because CYP450 enzymes are monooxygenases that rely on electron transfer to catalyze O-dealkylation.

  • Self-Validating System: Verapamil (a known high-clearance compound) is run in parallel as a positive control to validate microsomal enzymatic activity. A minus-NADPH negative control is included to rule out non-CYP mediated degradation or chemical instability.

  • Step-by-Step Procedure:

    • Pre-incubate 1 µM of the test analog with 0.5 mg/mL RLM protein in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding 1 mM NADPH.

    • At precise time intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). (Causality: Cold acetonitrile precipitates proteins and halts enzymatic activity instantly, ensuring accurate time-point resolution).

    • Centrifuge at 4000 rpm for 15 mins, and analyze the supernatant via LC-MS/MS.

    • Calculate intrinsic clearance (

      
      ) from the elimination rate constant (
      
      
      
      ) of the parent compound depletion curve.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
  • Objective: Determine the IC₅₀ of the synthesized diaminotriazole analogs against JAK2.

  • Causality: TR-FRET is chosen over standard luminescence assays because the time-resolved measurement eliminates short-lived background fluorescence from the compounds themselves, preventing false positives (a common issue with highly conjugated nitrophenol derivatives).

  • Self-Validating System: Staurosporine is used as a pan-kinase inhibitor positive control. The assay is explicitly run at the apparent

    
     of ATP for JAK2 (approx. 10 µM) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.
    
  • Step-by-Step Procedure:

    • Prepare a 384-well plate with serial dilutions of the test compounds (10 µM down to 0.1 nM) in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add 1 nM recombinant JAK2 kinase domain and incubate for 15 minutes at room temperature. (Causality: Pre-incubation allows for the equilibration of inhibitor binding, crucial for accurately measuring compounds with slow-binding kinetics).

    • Initiate the reaction by adding 10 µM ATP and 2 µM ULight-labeled JAK-1 (Tyr1023) peptide substrate.

    • Incubate for 60 minutes, then add Europium-anti-phospho-tyrosine antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction).

    • Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

JAKSTAT Cytokine Cytokine Receptor Activation JAK2 JAK2 Kinase Active Conformation Cytokine->JAK2 STAT STAT Protein Phosphorylation JAK2->STAT Gene Gene Transcription (Disease Progression) STAT->Gene Inhibitor Diaminotriazole Inhibitor (with -OCF2H moiety) Inhibitor->JAK2 Competitive ATP Inhibition (Enhanced by -OCF2H H-Bond)

Fig 2. Mechanism of action for JAK2 inhibitors derived from 2-(difluoromethoxy)-5-nitrophenol.

References

  • Vertex Pharmaceuticals. (2004). Diaminotriazoles useful as inhibitors of protein kinases (Patent No. WO2004046120A2). World Intellectual Property Organization.
  • Müller, K., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Validating the structure of synthesized 2-(difluoromethoxy)-5-nitrophenol via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 2D NMR vs. Traditional 1D Techniques

Executive Summary: The Validation Challenge

In the development of fluorinated bioisosteres, 2-(difluoromethoxy)-5-nitrophenol represents a critical scaffold. The difluoromethoxy group (


) acts as a lipophilic hydrogen bond donor, often replacing methoxy groups to improve metabolic stability. However, the synthesis—typically involving the difluoromethylation of nitrocatechol or nitration of 2-(difluoromethoxy)phenol—is prone to regioisomeric ambiguity.

This guide compares the efficacy of Advanced 2D NMR (HSQC/HMBC) against Traditional 1D NMR for validating this specific structure. While 1D techniques provide a basic fingerprint, they frequently fail to definitively distinguish between the 5-nitro and 4-nitro regioisomers due to overlapping aromatic signals. We present a self-validating 2D NMR protocol that serves as the definitive quality gate for this compound.

Comparative Analysis: 1D vs. 2D NMR Methodologies

The following table summarizes the performance of validation methodologies based on our internal comparative studies.

FeatureMethod A: Traditional 1D NMR (

)
Method B: Integrated 2D NMR (HSQC, HMBC)
Primary Output Chemical shifts, integration, multiplicity.[1][2][3][4][5][6][7][8][9][10][11]Through-bond connectivity (H-C correlations).[12]
Regio-Certainty Low to Moderate. Relies on calculated splitting patterns (coupling constants) which can be ambiguous in trisubstituted rings.High. Definitively links protons to specific carbons, verifying the position of the

group relative to the

.
Solvent Effects Susceptible to peak overlap in the aromatic region (7.0–8.0 ppm).Resolves overlapping peaks by spreading data into a second dimension (Carbon/Nitrogen).
Validation Time 10–15 minutes.45–60 minutes.
Recommendation Suitable for routine batch consistency checks after structure is established.Mandatory for initial structural characterization and validating new synthetic routes.
Technical Deep Dive: The Self-Validating Protocol

To guarantee structural integrity, we utilize the unique spectroscopic signature of the difluoromethoxy group. This protocol relies on the "Triplet-Triplet" feature visible across nuclei.

A. The "Smoking Gun" Signals

The


 moiety provides a unique handle for validation that must be present:
  • 
     NMR:  A triplet at 
    
    
    
    6.5–7.5 ppm
    with a massive geminal coupling constant (
    
    
    ).
  • 
     NMR:  A triplet at 
    
    
    
    116–120 ppm
    (
    
    
    ).
  • 
     NMR:  A doublet at 
    
    
    
    -81 to -83 ppm
    (
    
    
    ).
B. Regiochemistry Verification (The 5-Nitro vs. 4-Nitro Problem)

In 1D NMR, the coupling constants between aromatic protons can theoretically distinguish isomers:

  • 5-nitro isomer: Expect meta-coupling (

    
    ) between H4 and H6, and ortho-coupling (
    
    
    
    ) between H3 and H4.
  • 4-nitro isomer: Expect different patterns.

  • The Risk: In practice, line broadening or poor shimming can obscure small meta-couplings.

The 2D Solution (HMBC): We use Heteronuclear Multiple Bond Correlation (HMBC) to view 3-bond correlations (


).
  • Critical Check: The proton of the

    
     group will show a strong 
    
    
    
    correlation only to C2 (the carbon bearing the oxygen).
  • Once C2 is identified, we trace the aromatic protons. If the nitro group is at position 5, H6 (the proton ortho to the phenol OH) will show a correlation to C1 (phenol carbon) and C5 (nitro carbon), but not to C3.

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical flow for validating the synthesized batch.

ValidationLogic Start Crude Product Isolated H1_NMR Step 1: 1H & 19F NMR (1D) Start->H1_NMR Check_CF2H Is OCF2H Triplet (1H) & Doublet (19F) present? H1_NMR->Check_CF2H Fail_Syn Synthesis Failed: Check Difluoromethylation Check_CF2H->Fail_Syn No Check_Arom Aromatic Region Analysis: Is splitting clear? Check_CF2H->Check_Arom Yes Run_2D Step 2: Run HSQC & HMBC (Definitive Method) Check_Arom->Run_2D Ambiguous (Common) Final_Valid Structure Validated: 2-(difluoromethoxy)-5-nitrophenol Check_Arom->Final_Valid Yes (Rarely Definitive) Analyze_HMBC Analyze HMBC Correlations: OCF2H(H) -> C2 -> C1/C3 Run_2D->Analyze_HMBC Analyze_HMBC->Final_Valid Correlations Match Re_Purify Re-purify / HPLC Analyze_HMBC->Re_Purify Impurity/Isomer Mix

Figure 1: Decision matrix for structural validation. Note that while 1D NMR is the first step, 2D NMR is the required gate for resolving regiochemical ambiguity.

Detailed Experimental Protocol

For reproducible results, follow this specific acquisition parameter set.

Sample Preparation[1][2][8]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows proton exchange, allowing the phenol -OH signal to be visible (typically broad singlet ~10-11 ppm), which provides an extra handle for HMBC correlations to C1, C2, and C6.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting the weak correlations of the difluoromethoxy carbon in HMBC.

Instrument Parameters (600 MHz equivalent)
  • 
     NMR: 
    
    • Spectral Width: 14 ppm (to capture phenol OH).

    • Scans: 16.

    • Note: Center the

      
       triplet excitation if possible, or ensure bandwidth covers 6.5–7.5 ppm effectively.
      
  • 
     NMR: 
    
    • Scans: 512 (due to splitting of C-F signals reducing signal-to-noise ratio).

    • Look for the triplet at ~118 ppm (

      
       Hz).
      
  • gHMBCAD (Gradient HMBC):

    • Optimized for long-range coupling:

      
      .
      
    • Critical Setting: Set the low-pass J-filter to 145 Hz to suppress one-bond correlations, but be aware that the

      
       of the 
      
      
      
      group is massive (>180 Hz) and might break through as a doublet artifact.
Representative Data & Connectivity Logic

The following diagram details the specific correlations required to confirm the 2-(difluoromethoxy)-5-nitrophenol structure.

Connectivity cluster_legend Legend C1 C1 (Phenol) C2 C2 (Ether) C5 C5 (Nitro) H_CF2 H (CF2H) H_CF2->C2 HMBC (3J) Definitive Link H_OH H (OH) H_OH->C1 HMBC (2J) H_OH->C2 HMBC (3J) C6 C6 H_OH->C6 HMBC (3J) H6 H6 (Arom) H6->C1 HMBC H6->C5 HMBC H3 H3 (Arom) H3->C1 HMBC H3->C5 HMBC key1 Red Arrow: Critical Linkage (Connects Sidechain to Ring) key2 Green Arrow: Phenol Anchor (Verifies C1/C2)

Figure 2: HMBC Connectivity Map. The red arrow represents the critical correlation between the difluoromethoxy proton and the aromatic C2 carbon, confirming the ether linkage.

Interpreting the Data[6][8][9][13][14][15][16][17]
  • The "t" of "t": The

    
     proton appears as a triplet (
    
    
    
    ) of triplets (small long-range coupling to H3).
  • Carbon-Fluorine Splitting: In the

    
     spectrum, C2 will appear as a triplet or multiplet due to 
    
    
    
    coupling, distinct from the singlet carbons C1, C4, and C6.
  • NOESY Verification (Optional): A 1D NOESY irradiating the

    
     proton should show a spatial enhancement of the H3  aromatic proton (ortho position), further confirming the regiochemistry.
    
References
  • Jeol USA. Structure Elucidation of Fluorinated Compounds by NMR. (2020).[3][10] A comprehensive guide on handling the wide chemical shift range and coupling constants of fluorine. Link

  • University of Edinburgh. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022).[5][13] Discusses the resolution power of 19F NMR for phenolic compounds. Link

  • National Institutes of Health (PMC). CF2H, a Hydrogen Bond Donor. (2017). Provides specific coupling constants and chemical shifts for difluoromethoxy groups in aromatic systems. Link

  • Hans J. Reich. Structure Determination Using NMR. University of Wisconsin-Madison. The authoritative source for HMBC and HSQC interpretation logic. Link

  • ChemicalBook. 2-Methoxy-5-nitrophenol NMR Spectrum. (Reference for the non-fluorinated analogue shifts). Link

Sources

Comparative analysis of analytical methods for fluorine in organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

The proliferation of fluorinated compounds in modern drug development and materials science is staggering, with over a third of top-performing pharmaceuticals containing at least one fluorine atom. The carbon-fluorine (C–F) bond imparts exceptional metabolic stability and lipophilicity to organic molecules. However, the very properties that make fluorinated compounds therapeutically valuable—namely, the extreme thermodynamic stability of the C–F bond (~485 kJ/mol) and high electronegativity—make them notoriously difficult to analyze.

As a Senior Application Scientist, I have evaluated countless analytical workflows for fluorinated organics. Relying on a single technique often leads to the "fluorine mass balance gap," where targeted analysis fails to account for the total fluorine present in a sample. This guide provides a critical, objective comparison of the three foundational methodologies for fluorine analysis: ^19F Quantitative NMR (qNMR) , Combustion Ion Chromatography (CIC) , and LC-MS/MS .

Methodological Landscape & Decision Matrix

Selecting the correct analytical method depends entirely on the analytical endpoint: structural elucidation, total mass balance, or trace-level targeted quantification.

G Start Organic Fluorine Sample Goal Primary Analytical Objective? Start->Goal Targeted Trace Level Specific Compound ID Goal->Targeted Trace/Targeted Total Total Organic Fluorine (Mass Balance) Goal->Total Bulk/Unknowns Structure Structural Elucidation & Bulk Quantification Goal->Structure Purity/Structure LCMS LC-MS/MS (High Sensitivity) Targeted->LCMS CIC Combustion IC (CIC) (Complete Mineralization) Total->CIC NMR 19F qNMR (Direct Nuclei Count) Structure->NMR

Decision matrix for selecting fluorine analysis methods based on targeted analytical endpoints.

In-Depth Methodological Comparison

^19F Quantitative NMR Spectroscopy (qNMR): The Structural Quantifier

Unlike chromatographic methods that rely on compound-specific response factors, ^19F qNMR is a primary ratio method. Because ^19F has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, the integrated area of an NMR resonance is strictly proportional to the molar concentration of the fluorine nuclei generating that signal 1.

  • The Causality of Choice: The chemical shift range of ^19F is massive (>350 ppm). This wide dispersion means signals from different fluorinated species rarely overlap, allowing for the simultaneous quantification of an Active Pharmaceutical Ingredient (API) and its fluorinated degradants without requiring individual reference standards for the impurities 2.

  • Limitation: It lacks the sensitivity for trace environmental analysis, typically bottoming out in the low parts-per-million (ppm) range.

Combustion Ion Chromatography (CIC): The Total Fluorine Standard

When the goal is to determine Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF), targeted methods fail because they only detect what they are programmed to see. CIC overcomes this by destroying the molecular structure entirely.

  • The Causality of Choice: The C–F bond is too strong for standard acid digestion. CIC utilizes pyrohydrolytic combustion at 900–1050 °C in an argon/oxygen stream. The argon acts as a carrier, while the oxygen ensures complete oxidation of the carbon backbone (preventing soot, which traps fluorine). The organic fluorine is mineralized into hydrogen fluoride (HF) gas, absorbed into an aqueous solution, and quantified as fluoride ions via IC 3. This method is critical for closing the mass balance gap in complex matrices 4.

LC-MS/MS: The Trace Level Tracker

For pharmacokinetic studies or environmental monitoring of specific fluorinated compounds (like PFAS), LC-MS/MS remains the gold standard.

  • The Causality of Choice: Electrospray ionization (ESI) coupled with triple quadrupole mass spectrometry allows for highly specific, parts-per-trillion (ppt) detection limits.

  • Limitation: It is highly susceptible to matrix suppression and requires a synthesized analytical standard for every single analyte being measured. It cannot detect unknown fluorinated species, leading to underreporting of total fluorine burden 5.

Comparative Performance Data

The following table synthesizes the operational and performance metrics of the three methodologies based on empirical laboratory data.

Analytical Metric^19F qNMRCombustion IC (CIC)LC-MS/MS (Targeted)
Primary Output Structural ID & Bulk PurityTotal Fluorine Content (TOF)Trace Specific Compound ID
Sensitivity (LOD) ~1–10 ppm (Matrix dependent)~0.5–1 ppb (Total F)< 1 ppt (Compound specific)
Sample Destruction Non-destructiveFully destructive (Mineralized)Destructive (Ionized)
Calibration Need Internal Standard only (Universal)Fluoride Ion Calibration CurveCompound-Specific Standards
Matrix Effects Negligible (No background F)Low (Matrix is combusted)High (Ion suppression in ESI)
Throughput High (5–10 mins/sample)Medium (15–30 mins/sample)Medium (10–20 mins/sample)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are the field-proven workflows for qNMR and CIC, featuring built-in causality checks.

Protocol A: Absolute Quantification of a Fluorinated API via ^19F qNMR

This protocol determines the absolute purity of a fluorinated compound without requiring a reference standard of the compound itself.

  • Internal Standard (IS) Selection: Select a high-purity fluorinated internal standard (e.g., Benzotrifluoride or Trifluoroacetic acid) that does not chemically react with the API and whose ^19F signal does not overlap with the API signals.

  • Sample Preparation: Accurately weigh ~10 mg of the API and ~5 mg of the IS using a microbalance. Dissolve completely in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
    ) and transfer to a 5 mm NMR tube.
    
  • Self-Validation Checkpoint 1 (T1 Relaxation Measurement): Run an Inversion-Recovery experiment to determine the longitudinal relaxation time (

    
    ) of all fluorine nuclei in the sample. Causality: If the nuclei do not fully relax between pulses, the integration will be artificially suppressed.
    
  • Parameter Optimization: Set the relaxation delay (

    
    ) to at least 5 × 
    
    
    
    of the slowest relaxing nucleus (ensuring >99% relaxation). Set the pulse angle to 90° to maximize the signal-to-noise ratio.
  • Acquisition & Integration: Acquire 128 to 512 scans. Phase and baseline correct the spectrum. Integrate the IS peak and the target API peak.

  • Calculation: Calculate purity using the formula:

    
    
    (Where I = Integral area, N = Number of fluorine atoms generating the signal, M = Molar mass, W = Weight, P = Purity).
    
Protocol B: Total Organic Fluorine (TOF) via Combustion Ion Chromatography

This protocol ensures the complete cleavage of the C–F bond for mass balance analysis.

  • Sample Preparation & Adsorption: For aqueous samples, pass 100 mL of the sample through a granular activated carbon (GAC) column to adsorb the organic fluorine (separating it from inorganic fluoride).

  • Self-Validation Checkpoint 1 (Combustion Efficiency Spike): Prepare a parallel Quality Control (QC) sample spiked with a known concentration of Perfluorohexane sulfonic acid (PFHxS). Causality: PFHxS is highly recalcitrant. If the system can fully mineralize PFHxS (recovery >90%), it validates that the combustion temperature and oxygen flow are sufficient to break all C–F bonds in the unknown sample.

  • Pyrohydrolytic Combustion: Transfer the GAC to a ceramic boat. Introduce the boat into the combustion tube at 1000 °C under a mixed stream of Argon (carrier) and Oxygen (oxidizer). Ensure water is supplied to the combustion tube to provide hydrogen for HF formation.

  • Absorption: Route the gaseous effluent (containing HF) into an absorption vessel containing ultra-pure water (or a weak hydrogen peroxide solution to eliminate sulfur interferences).

  • Self-Validation Checkpoint 2 (IC Check Standard): Before injecting the absorbed solution into the Ion Chromatograph, inject a known inorganic fluoride standard. Causality: This verifies that the IC column and suppressor are functioning correctly independent of the combustion unit.

  • IC Analysis: Inject the absorption solution into the IC equipped with an anion-exchange column and a conductivity detector. Quantify the total fluoride peak against an inorganic fluoride calibration curve.

Conclusion

No single analytical technique can answer every question regarding fluorinated organic compounds. ^19F qNMR provides unparalleled structural insight and direct quantification without complex calibrations, making it the premier choice for API purity and reaction monitoring. Conversely, when assessing environmental burden, raw material screening, or closing the mass balance gap, the destructive power of Combustion Ion Chromatography (CIC) is mandatory to capture the "dark matter" of unknown fluorinated species that LC-MS/MS inevitably misses. A robust analytical pipeline in modern drug development must integrate both.

References

  • Source: PubMed Central (PMC)
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL
  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices Source: ACS Publications URL
  • Total Organic Fluorine by Combustion Ion Chromatography (CIC)
  • Source: PubMed (NIH)

Sources

Precision Electroanalysis: Differential Pulse Voltammetry for Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the attention of: Analytical Chemists, Drug Development Leads, and Environmental Safety Officers.

The determination of substituted nitrophenols (NPs)—critical intermediates in pharmaceutical synthesis and hazardous environmental pollutants—demands analytical rigor. While High-Performance Liquid Chromatography (HPLC) remains the separation gold standard, it suffers from high operational costs and temporal latency.

This guide positions Differential Pulse Voltammetry (DPV) not merely as a cheaper alternative, but as a superior kinetic tool for high-throughput screening. By minimizing capacitive charging current, DPV achieves limits of detection (LOD) in the nanomolar range, often outperforming standard UV-Vis spectrophotometry and rivaling HPLC in sensitivity, while offering real-time data acquisition.

Part 1: Mechanistic Foundation

To optimize a DPV protocol, one must understand the redox behavior of the analyte. The electrochemical reduction of substituted nitrophenols is pH-dependent and typically irreversible.

The Reduction Pathway

The nitro group (


) reduction on carbon or mercury-based electrodes generally follows a mechanism involving the formation of a hydroxylamine intermediate.
  • Primary Reduction: A 4-electron, 4-proton transfer reduces the nitro group to a hydroxylamine group (

    
    ).[1] This is often the primary analytical signal used in DPV.
    
  • Secondary Reduction: At more negative potentials (or specific pH conditions), the hydroxylamine is further reduced to an amine (

    
    ) via a 2-electron, 2-proton transfer.
    

Note on Substituent Effects: Electron-withdrawing groups (e.g.,


, 

) in ortho or para positions generally shift the reduction potential to less negative values (easier reduction) by stabilizing the radical anion intermediate.

NitrophenolReduction NP Nitrophenol (Ar-NO2) INT Nitroso Intermediate (Ar-NO) NP->INT 2e-, 2H+ (Reversible) HA Hydroxylamine (Ar-NHOH) INT->HA 2e-, 2H+ (Rapid) AP Aminophenol (Ar-NH2) HA->AP 2e-, 2H+ (Irreversible Acidic Media)

Figure 1: Electrochemical reduction pathway of nitrophenols.[2][3][4] The conversion to Hydroxylamine (Ar-NHOH) is the primary signal used in DPV quantification.

Part 2: Comparative Analysis

Why choose DPV? The following matrix compares DPV against common alternatives, highlighting its "sweet spot" in analytical workflows.

Performance Matrix: DPV vs. Alternatives
FeatureDifferential Pulse Voltammetry (DPV) Cyclic Voltammetry (CV) Square Wave Voltammetry (SWV) HPLC-UV
Primary Utility Quantification (High Sensitivity)Mechanistic Study (Kinetics)Speed (Fast Scanning)Separation (Complex Mixtures)
Limit of Detection Low (10⁻⁷ - 10⁻⁹ M) Moderate (10⁻⁵ M)Low (10⁻⁷ - 10⁻⁹ M)Moderate (10⁻⁶ M)
Selectivity High (Peak Resolution ~50mV)Low (Broad Peaks)HighExcellent (Physical Separation)
Analysis Time Fast (1-2 min)Medium (2-5 min)Very Fast (<10 s)Slow (10-30 min)
Cost per Run < $0.50 (Buffer/Electrode)< $0.50< $0.50> $5.00 (Solvents/Columns)
Charging Current Minimized (Pulse sampling)HighMinimizedN/A

Expert Insight: While SWV is faster, DPV is often preferred in drug development for its superior background current discrimination, which provides cleaner baselines for trace analysis in biological fluids (e.g., urine or plasma).

Part 3: The Self-Validating Experimental Protocol

This protocol is designed for a Glassy Carbon Electrode (GCE) , the industry workhorse. It includes "Checkpoints" to ensure data integrity.

Phase 1: Electrode Preparation (The Critical Variable)

A fouled electrode is the primary cause of poor reproducibility.

  • Mechanical Polishing: Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry on a micro-cloth pad for 3 minutes each.

  • Sonication: Sonicate in 1:1 Ethanol/Water for 2 minutes, then in ultrapure water for 2 minutes to remove alumina particles.

  • Electrochemical Activation (Checkpoint 1):

    • Run a Cyclic Voltammetry (CV) scan in 5 mM

      
       / 0.1 M KCl.
      
    • Success Criteria: The peak-to-peak separation (

      
      ) must be 
      
      
      
      mV. If
      
      
      mV, re-polish.
Phase 2: Buffer & Optimization

Nitrophenol reduction is pH-sensitive.

  • Buffer: Britton-Robinson (BR) buffer (0.04 M) is recommended for optimization as it covers pH 2–12.

  • Optimal pH: Typically pH 5.0 – 7.0 .

    • Why? In highly acidic media, the reduction peak often merges with hydrogen evolution. In alkaline media, the protonation kinetics slow down, diminishing peak height.

Phase 3: DPV Parameters

Set your potentiostat (e.g., Autolab, CHI, BioLogic) to:

  • Step Potential: 5 mV

  • Modulation Amplitude: 50 mV (Higher amplitude increases signal but broadens peaks)

  • Modulation Time: 0.05 s

  • Interval Time: 0.2 s

  • Scan Rate: Effective rate ~25 mV/s

Phase 4: Measurement & Quantification
  • Blank Scan: Record DPV of the buffer alone. Ensure flat baseline in the region of interest (-0.4 V to -0.8 V vs Ag/AgCl).

  • Standard Addition (Checkpoint 2):

    • Do not rely on an external calibration curve for complex matrices.

    • Add known spikes of Nitrophenol standard (e.g., 5 µL of 1 mM stock) to the cell.

    • Validation: Plot Peak Current (

      
      ) vs. Concentration. 
      
      
      
      must be
      
      
      .
Workflow Diagram

DPV_Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement Polish GCE Polishing (Alumina Slurry) Activation CV Activation (Ferricyanide Test) Polish->Activation Check1 Checkpoint: ΔEp < 80mV? Activation->Check1 Check1->Polish No (Re-clean) Buffer Buffer Setup (BR Buffer pH 6.0) Check1->Buffer Yes DPV_Param Set DPV Parameters (Amp: 50mV, Step: 5mV) Buffer->DPV_Param Scan Run DPV Scan DPV_Param->Scan Spike Standard Addition (Spike Analyte) Spike->Scan Repeat x3 Scan->Spike

Figure 2: The self-validating DPV experimental workflow. Note the critical feedback loop at the electrode activation stage.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Voltammogram
  • Peak Potential (

    
    ):  Shifts negatively as pH increases (
    
    
    
    ), confirming proton involvement.
  • Peak Width (

    
    ):  For a reversible process in DPV, 
    
    
    
    . Nitrophenol reduction is often quasi-reversible; expect widths > 90 mV.
Common Issues
SymptomProbable CauseCorrective Action
Broad, tailing peaks Electrode fouling or adsorptionRe-polish electrode; try lower concentration.
Shifting Baseline Dissolved OxygenPurge with

for 5-10 mins before scanning.
Low Sensitivity pH mismatchAdjust buffer pH towards neutral (pH 6-7).

References

  • Science and Education Publishing. Analysis of p-Nitrophenol Reduction. Available at: [Link]

  • ResearchGate. Electrochemical Reduction of M-Nitrophenol in Buffered Aqueous Solutions. Available at: [Link]

  • Royal Society of Chemistry (RSC). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide. Available at: [Link]

  • Frontiers in Chemistry. Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode. Available at: [Link]

  • BioLogic. Introduction to pulsed voltammetric techniques: DPV, NPV and SWV. Available at: [Link]

Sources

Synthetic Efficiency in O-Difluoromethylation: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of the difluoromethoxy group (–OCF₂H) is a strategic cornerstone in modern medicinal chemistry. As an isosteric and isopolar bioisostere for hydroxyl (–OH), thiol (–SH), and methoxy (–OMe) groups, the –OCF₂H moiety acts as a highly lipophilic hydrogen bond donor, significantly improving a drug candidate's metabolic stability and membrane permeability.

Historically, the synthesis of aryl difluoromethyl ethers relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires harsh, strongly basic conditions. Today, the landscape has shifted toward bench-stable, highly efficient, and environmentally benign liquid or solid reagents. As an Application Scientist, selecting the right reagent requires balancing reaction kinetics, thermodynamic stability, and functional group tolerance. This guide provides an objective, data-driven comparison of modern O-difluoromethylation reagents to optimize your synthetic workflows.

Mechanistic Foundations of O-Difluoromethylation

Before comparing reagents, it is critical to understand the underlying physical chemistry. Most modern O-difluoromethylation protocols proceed via a singlet difluorocarbene (:CF₂) intermediate [1].

The reaction is a delicate kinetic race. The base must first deprotonate the phenol to create a highly nucleophilic phenoxide. Simultaneously, the reagent is activated (thermally or chemically) to release the electrophilic :CF₂. The phenoxide intercepts the carbene to form an unstable Ar–O–CF₂⁻ anion, which must be immediately protonated to prevent side reactions. If the carbene generation outpaces the availability of the phenoxide, the carbene will irreversibly hydrolyze into carbon monoxide and formate.

Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Base (-H⁺) Intermediate Anion Intermediate (Ar-O-CF2⁻) Phenoxide->Intermediate Nucleophilic Attack Precursor CF2 Precursor (e.g., ClCF2COONa) Carbene Difluorocarbene [:CF2] Precursor->Carbene Activation (Heat/Base) Carbene->Intermediate Insertion Product Product (Ar-O-CF2H) Intermediate->Product Protonation (H⁺)

Mechanistic pathway of difluorocarbene generation and subsequent phenol O-difluoromethylation.

Comparative Analysis of Modern Reagents

To achieve high synthetic efficiency, the choice of reagent must align with the substrate's electronic properties and the scale of the reaction. Below is an objective comparison of the four premier classes of difluoromethylating agents [2].

Sodium Chlorodifluoroacetate (ClCF₂COONa)

A commercially available, bench-stable salt that generates :CF₂ via thermal decarboxylation. It is highly favored for early-stage discovery and scale-up due to its low toxicity and ease of handling[1]. However, it requires elevated temperatures (typically 120 °C), making it unsuitable for highly thermally labile substrates.

(Bromodifluoromethyl)trimethylsilane (TMS-CF₂Br)

A privileged, highly reactive liquid reagent. Upon exposure to a base or fluoride source, it undergoes rapid desilylation to release :CF₂. It is exceptionally efficient, often driving reactions to completion in under 30 minutes at room temperature. It is ideal for late-stage functionalization but requires careful phase management (often a biphasic system) to prevent premature carbene hydrolysis.

Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)

This reagent undergoes extremely facile P–C bond cleavage upon basic hydrolysis to generate the carbene. It is highly scalable—famously utilized in the 130-gram scale synthesis of the cystic fibrosis drug ABBV-2222 [2]. The primary drawback is the generation of stoichiometric phosphate waste and the highly exothermic nature of the activation step.

S-(Difluoromethyl)sulfonium Salts

Unlike the others, these bench-stable salts can act as direct electrophilic CF₂H⁺ transfer agents or as carbene precursors, depending on the conditions. They offer unparalleled chemoselectivity (e.g., distinguishing between different nucleophilic sites) and operate under very mild conditions [3], though the reagent cost is typically higher than decarboxylative alternatives.

Quantitative Performance Data
ReagentActivation MethodTypical ConditionsReaction TimeKey AdvantagesLimitationsAvg. Yields
ClCF₂COONa Thermal (-CO₂, -NaCl)Cs₂CO₃, DMF/H₂O, 120 °C2–4 hInexpensive, indefinite shelf life, non-toxicRequires high heat, incompatible with volatile substrates70–95%
TMS-CF₂Br Nucleophilic (-TMSOH)20% aq. KOH, TBAB, DCM, RT10–30 minExtremely fast, room temperature, high conversionRequires phase-transfer catalyst75–98%
BrCF₂PO(OEt)₂ Basic Hydrolysisaq. KOH, MeCN, 0 °C to RT30–60 minHighly scalable, excellent for complex phenolsExothermic, generates phosphate waste80–95%
Sulfonium Salts Base-mediatedLiOH, Fluorobenzene, RT12–24 hVery mild, exceptional chemoselectivityHigher reagent cost, longer reaction times65–90%

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where each step serves a distinct, mechanistic purpose. Below are two optimized methodologies representing the extremes of the thermal and kinetic spectrum.

Protocol A: Decarboxylative O-Difluoromethylation using ClCF₂COONa

Best for: Cost-effective, large-scale synthesis of robust intermediates. [1]

  • Preparation: In a flame-dried round-bottom flask, combine the phenolic substrate (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvent & Proton Donor Addition: Add dry DMF (1.5 M relative to phenol) followed by a precise volume of deionized water (approx. 10% v/v relative to DMF).

    • Causality Check: Why add water to a reaction generating a moisture-sensitive carbene? Water serves a dual purpose here. First, it partially solvates the inorganic cesium carbonate, dramatically accelerating the deprotonation of the phenol. Second, and more importantly, it acts as the terminal proton donor for the highly reactive Ar–O–CF₂⁻ intermediate. Without water, the anion will attack the solvent or unreacted carbene, crashing the yield.

  • Degassing: Sparge the mixture with nitrogen for 1 hour.

  • Reagent Addition: Add ClCF₂COONa (2.8 equiv) in one portion.

  • Thermal Activation: Equip the flask with an air-condenser and heat to 120 °C for 2 hours.

    • Causality Check: The high temperature is strictly required to overcome the activation energy for the decarboxylation of the acetate salt.

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with an organic solvent (e.g., MTBE).

Protocol B: Rapid Biphasic O-Difluoromethylation using TMS-CF₂Br

Best for: Late-stage functionalization of sensitive, complex APIs.

  • Biphasic Setup: Dissolve the phenolic substrate (1.0 equiv) and Tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane (DCM).

  • Base Addition: Add a 20 wt% aqueous KOH solution (10.0 equiv) to the stirring DCM mixture.

  • Reagent Addition: Dropwise, add TMS-CF₂Br (2.0 to 4.0 equiv) at room temperature.

    • Causality Check: Why use a biphasic system for a water-sensitive carbene? This is a kinetic self-validating design. Difluorocarbene is rapidly destroyed by water. By using a biphasic setup, the carbene is generated exclusively at the organic-aqueous interface. TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the DCM layer to initiate the desilylation of TMS-CF₂Br. Because the lipophilic phenol is entirely in the organic phase, the generated :CF₂ is immediately intercepted by the phenoxide before bulk water can hydrolyze it. This precise kinetic control results in reaction times as short as 10 minutes.

  • Quench: After 10-30 minutes of vigorous stirring, separate the phases and wash the organic layer with brine.

Workflow S1 1. Deprotonation (Base + Solvent) S2 2. Carbene Generation (Add Precursor) S1->S2 S3 3. Insertion (Temp/Time Control) S2->S3 S4 4. Quench & Extract (Aqueous Workup) S3->S4

Step-by-step experimental workflow for the O-difluoromethylation of phenolic substrates.

Conclusion

The synthetic efficiency of O-difluoromethylation is no longer limited by the hazards of gaseous reagents. For routine, scalable synthesis where heating is tolerated, ClCF₂COONa remains the most cost-effective choice. For complex, late-stage drug candidates requiring mild conditions and rapid turnover, TMS-CF₂Br and BrCF₂PO(OEt)₂ offer superior kinetic profiles. Understanding the mechanistic causality behind these reagents—specifically how the carbene is generated and trapped—ensures reproducible, high-yielding protocols in any drug development program.

References

  • Difluoromethylation of Phenols. Organic Syntheses (2024).[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (2021).[Link]

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry (2019).[Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv (2025).[Link]

Safety Operating Guide

Phenol, 2-(difluoromethoxy)-5-nitro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of Phenol, 2-(difluoromethoxy)-5-nitro-

For researchers and drug development professionals, the safe management of complex functionalized aromatics is a critical component of laboratory operations. Phenol, 2-(difluoromethoxy)-5-nitro- (CAS: 700804-01-9) is a highly specialized intermediate often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability.

However, its unique structural triad—a phenolic core, a nitro group, and a difluoromethoxy substituent—creates a multifaceted hazard profile. This guide provides authoritative, step-by-step operational protocols for the safe handling, spill mitigation, and final disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Hazard Profiling: The Causality of Risk

To design a self-validating disposal protocol, one must first understand the chemical causality driving the handling requirements. The hazards of 2-(difluoromethoxy)-5-nitrophenol are dictated by its three functional groups:

  • The Difluoromethoxy Group (-OCF₂H): The carbon-fluorine (C-F) bond is exceptionally strong. During standard combustion, fluorinated organics do not break down easily and can release toxic Hydrogen Fluoride (HF) gas[1]. Destruction requires specialized high-temperature incineration (>1000°C) to cleave the C-F bonds, coupled with acid gas scrubbers to neutralize the resulting HF emissions[2].

  • The Nitroaromatic Group (-NO₂): Nitro compounds possess inherent energetic potential. All nitroaromatics must be evaluated for explosion hazards, particularly when subjected to high heat or friction[3]. Crucially, nitro phenols can react violently with strong alkalis (e.g., potassium hydroxide) to form shock-sensitive phenolate salts[4].

  • The Phenolic Core (-OH): Phenols are inherently corrosive and toxic to aquatic life. They readily penetrate the skin, necessitating stringent PPE and prohibiting disposal via standard aqueous waste streams[5].

Quantitative Disposal Parameters

The following table summarizes the physicochemical traits of 2-(difluoromethoxy)-5-nitrophenol and their direct operational consequences for waste management.

Chemical ParameterMechanistic PropertyOperational Disposal Consequence
C-F Bond Energy High thermal stability (~450 kJ/mol).Mandates routing to a hazardous waste facility capable of high-temperature thermal destruction (>1000°C)[1].
Halogen Content Generates HF gas upon combustion.Incinerator must be equipped with an afterburner and an alkaline acid gas scrubber[5].
Nitro Group Reactivity Forms unstable salts under basic conditions.Strict Segregation: Never mix waste with strong bases, amines, or potent oxidizers[4].
Phenol Toxicity High dermal permeability; aquatic toxicity.Solid waste (e.g., contaminated PPE, silica from columns) must be treated as "Toxic Organic Waste"[6].

Standard Operating Procedure (SOP) for Routine Disposal

Do not rely on generic solvent waste drums for this compound. Implement the following self-validating workflow to ensure safe cradle-to-grave management.

Step 1: Solubilization (For Liquid Waste) To facilitate safe incineration, solid residues or concentrated fractions should be dissolved in a combustible, non-halogenated solvent (such as ethanol or acetone)[5]. This lowers the localized concentration of the nitroaromatic compound, mitigating energetic risks during transport.

Step 2: Containerization & Segregation Collect the dissolved waste in a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined glass).

  • Causality Check: Ensure the waste stream contains no strong alkalis to prevent the formation of explosive phenolate salts[3][4].

Step 3: Mandatory Labeling Standard "Organic Waste" labels are insufficient. You must characterize the waste based on specific functional hazards[6]. The label must explicitly state:

  • "Phenol, 2-(difluoromethoxy)-5-nitro-"

  • "Toxic Organic Waste"

  • "Contains Fluorinated Organics - HF Generation Potential"

  • "Nitroaromatic - Keep Away from Base"

Step 4: Vendor Handoff When transferring waste to your Environmental Health and Safety (EHS) coordinator or a licensed third-party vendor, explicitly request RCRA-permitted, high-temperature incineration [2]. The facility must utilize particulate filtration and acid gas scrubbing technology to neutralize HF and NOₓ vapors[1][2].

Emergency Spill Response Protocol

In the event of a laboratory spill (e.g., a dropped vial or column fraction), immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Evacuate and Ventilate: Immediately remove all sources of ignition and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves, a face shield, and a lab coat. If dry powder is spilled outside a hood, a particulate respirator is required to avoid inhaling toxic nitroaromatic dust[5].

  • Dampen the Spill (Critical Step): Do not sweep dry powder, as friction can trigger energetic reactions in nitroaromatics. Dampen the solid spill material with 60-70% ethanol to suppress dust formation[4].

  • Absorb: Use an inert absorbent material such as vermiculite, clay, or sand. Do not use sawdust or paper towels as the primary absorbent for large amounts of phenols, as they can become combustible[6].

  • Decontaminate: Transfer the dampened absorbent into a vapor-tight plastic bag or sealable container[4]. Wash all contaminated surfaces thoroughly with 60-70% ethanol, followed by a final wash with a soap and water solution[4].

Disposal Workflow Visualization

G Start Waste Generation: Phenol, 2-(difluoromethoxy)-5-nitro- Decision Physical State? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid Labeling Mandatory Labeling: "Toxic Organic" + "Fluorinated" + "Nitroaromatic" Solid->Labeling Liquid->Labeling Storage Segregated Storage (Isolate from Alkalis/Oxidizers) Labeling->Storage Disposal High-Temp Incineration (>1000°C) with Acid Gas Scrubber Storage->Disposal

Decision tree for the safe segregation, labeling, and disposal of fluorinated nitro phenols.

References

  • CAMEO Chemicals | NOAA. "2-NITROPHENOL".
  • CDH Fine Chemical. "p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET".
  • University of Oslo (UIO). "Disposal of residue chemicals".
  • Benchchem. "3-(Difluoromethoxy)-4-fluorophenol Technical Guide".
  • Clean Harbors. "Total PFAS Solution - Permitted Hazardous Waste Incinerators".
  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances".

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.